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  • Product: 3-(2-Nitrophenylmethyl)-2-thiazolidinone
  • CAS: 136499-29-1

Core Science & Biosynthesis

Foundational

Physicochemical and Mechanistic Profiling of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Prepared by: Senior Application Scientist, Chemical Biology & Drug Development Target Audience: Researchers, Medicinal Chemists, and Assay Developers Executive Summary In modern drug development and chemical biology, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Development Target Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

In modern drug development and chemical biology, the ability to control the spatial and temporal release of pharmacophores is paramount. 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS No. 136499-29-1) represents a highly specialized molecular architecture that merges a biologically privileged scaffold (the thiazolidin-2-one ring) with a photolabile "caging" moiety (the 2-nitrobenzyl group)[1].

Thiazolidinones are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and aldose reductase inhibitory properties[2]. By masking the critical N3 position with a 2-nitrobenzyl (o-nitrobenzyl) group, researchers can temporarily neutralize the molecule's hydrogen-bonding capacity and alter its target-binding thermodynamics. Upon controlled UV irradiation, the active thiazolidin-2-one is liberated[3]. This whitepaper dissects the physicochemical properties, photochemical cleavage mechanisms, and synthetic protocols governing this compound, providing a self-validating framework for its application in advanced therapeutic and diagnostic workflows.

Physicochemical Properties & Structural Profiling

Understanding the physicochemical baseline of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is critical for predicting its behavior in both synthetic organic solvents and aqueous biological assays. The attachment of the highly electron-withdrawing and lipophilic 2-nitrobenzyl group significantly alters the aqueous solubility and partition coefficient of the parent thiazolidinone.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptorMechanistic Rationale
Molecular Formula C₁₀H₁₀N₂O₃SDefines the stoichiometric baseline for synthesis and mass spectrometry[1].
Molecular Weight 238.26 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant)[1].
CAS Registry Number 136499-29-1Unique identifier for sourcing and regulatory documentation[1][4].
Topological Polar Surface Area (TPSA) ~74.9 ŲDriven by the nitro group (45.8 Ų) and the cyclic amide/thioether (29.1 Ų). Ensures moderate membrane permeability.
H-Bond Donors 0The N3 position is alkylated, eliminating the primary H-bond donor of the parent ring.
H-Bond Acceptors 4Comprises the nitro oxygens, the carbonyl oxygen, and the thiazolidine nitrogen/sulfur.
UV-Vis Absorption Max (λmax) ~340–365 nmThe n → π* transition of the 2-nitrobenzyl chromophore dictates the optimal wavelength for photodeprotection[3][5].

Core Mechanism: Photochemical Cleavage (The Norrish Type II Effect)

The utility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone hinges on its photolability. The 2-nitrobenzyl group is one of the most robust and widely used photoremovable protecting groups (PPGs)[3].

The Causality of the Cleavage Cascade

When exposed to UV light (typically 365 nm), the molecule undergoes a classic Norrish Type II-like photoisomerization [3].

  • Excitation & ESIPT: The incident photon excites the nitro group, triggering an Excited State Intramolecular Proton Transfer (ESIPT). The oxygen radical of the excited nitro group abstracts a proton from the adjacent benzylic carbon.

  • Aci-Nitro Formation: This abstraction forms a transient, highly colored aci-nitro tautomer (detectable via transient absorption spectroscopy at ~400 nm)[5].

  • Cyclization & Hemiacetal Formation: The aci-nitro intermediate decays into a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which subsequently opens to form a 2-nitrosobenzyl hemiacetal[5].

  • Substrate Release: The hemiacetal rapidly collapses in aqueous or protic media, releasing the free thiazolidin-2-one and 2-nitrosobenzaldehyde [3][5].

Expert Insight: The choice of 365 nm for irradiation is highly deliberate. It provides sufficient energy to break the N=O π-bond and initiate the diradical state without utilizing high-energy UV-B/UV-C light (< 300 nm), which would otherwise cause off-target phototoxicity in biological samples or degrade the liberated thiazolidinone[3].

PhotochemicalCleavage Caged 3-(2-Nitrophenylmethyl)- 2-thiazolidinone (Stable Prodrug) Photon UV Irradiation (λ ≈ 365 nm) Caged->Photon Excitation AciNitro Aci-Nitro Tautomer (Transient Intermediate) Photon->AciNitro ESIPT Cyclic Cyclic Hemiacetal Intermediate AciNitro->Cyclic Rearrangement Products Thiazolidin-2-one (Active) + 2-Nitrosobenzaldehyde Cyclic->Products Hydrolysis/Collapse

Figure 1: Norrish Type II photochemical cleavage pathway of 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Synthetic Methodology: Step-by-Step Protocol

To guarantee high yield and purity, the synthesis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone relies on a highly controlled N-alkylation of the parent thiazolidin-2-one. The protocol below is designed as a self-validating system, explaining the chemical logic behind each reagent choice.

Reagents and Materials
  • Substrate: 1,3-Thiazolidin-2-one (CAS 2682-49-7)[4][6]

  • Alkylating Agent: 2-Nitrobenzyl bromide

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow
  • Preparation of the Anion (Deprotonation):

    • Action: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add a solution of 1,3-thiazolidin-2-one (1.0 eq) in DMF dropwise.

    • Causality: The amide-like N-H of thiazolidin-2-one has a relatively high pKa. Using a strong, non-nucleophilic base like NaH ensures irreversible and complete deprotonation. The evolution of H₂ gas serves as a visual, self-validating indicator of the reaction's progress. DMF is chosen because its high dielectric constant stabilizes the resulting nitrogen anion, promoting SN​2 kinetics.

  • Electrophilic Addition (Alkylation):

    • Action: After 30 minutes of stirring (until gas evolution ceases), add 2-nitrobenzyl bromide (1.1 eq) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality: 2-Nitrobenzyl bromide is highly reactive. Strict temperature control at 0 °C during addition prevents exothermic degradation and limits potential O-alkylation, ensuring strict regioselectivity for the N3 position[2].

  • Quenching and Workup:

    • Action: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

    • Causality: The highly lipophilic 2-nitrobenzyl group significantly alters the Rf value compared to the polar parent thiazolidinone, allowing for easy baseline separation on silica.

SyntheticWorkflow Start Thiazolidin-2-one + Anhydrous DMF Base Add NaH at 0°C (Argon Atmosphere) Start->Base Anion Nitrogen Anion Formation (H2 Gas Evolution) Base->Anion Deprotonation Alkylation Add 2-Nitrobenzyl bromide (Stir 4-6h, 25°C) Anion->Alkylation SN2 Attack Workup Quench (NH4Cl) & EtOAc Extraction Alkylation->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Final Pure 3-(2-Nitrophenylmethyl)- 2-thiazolidinone Purification->Final Isolation

Figure 2: Synthetic workflow for 3-(2-Nitrophenylmethyl)-2-thiazolidinone via N-alkylation.

Applications in Drug Development

The integration of the 2-nitrobenzyl group onto the thiazolidin-2-one core is not merely a synthetic exercise; it is a strategic maneuver in chemical biology.

  • Photo-Activated Prodrugs (Caged Compounds): By masking the N3 position, the compound cannot participate in the specific hydrogen-bonding interactions required to bind to certain enzymatic targets (e.g., aldose reductase). Researchers can administer the inactive caged compound to cells or tissues, allow it to distribute, and then use targeted laser pulses to activate the drug with precise spatiotemporal resolution[3][5].

  • Solid-Phase Synthesis & Combinatorial Libraries: The 2-nitrobenzyl linkage can be utilized as a photolabile linker in solid-phase peptide or small-molecule synthesis. Thiazolidinone derivatives can be built on a resin via this linker and cleaved cleanly with light under neutral conditions, avoiding harsh acidic or basic cleavage cocktails that might degrade sensitive functional groups[3].

References

  • Photolabile protecting group . Wikipedia. Available at:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP . Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • New substituted 4-thioxothiazolidin-2-one derivatives: Synthesis and structural study . ResearchGate. Available at:[Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications . ACS Publications. Available at:[Link]

Sources

Exploratory

The Pharmacokinetic Profile of 3-(2-Nitrophenylmethyl)-2-thiazolidinone Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Path from Discovery to Clinical Viability The 2-thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Path from Discovery to Clinical Viability

The 2-thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5][6][7][8][9] The introduction of a 3-(2-nitrophenylmethyl) substituent presents a unique chemical space with therapeutic potential. However, the journey from a promising lead compound to a clinically effective drug is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the absorption, distribution, metabolism, and excretion (ADME) of 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives. By synthesizing established principles with actionable experimental protocols, this document serves as a roadmap for characterizing the pharmacokinetic behavior of this important class of compounds, thereby enabling data-driven decisions in lead optimization and preclinical development.

Introduction: The Significance of the 2-Thiazolidinone Core and the 3-(2-Nitrophenylmethyl) Moiety

The 2-thiazolidinone ring is a privileged heterocyclic motif in drug discovery.[5] Its derivatives have been successfully developed into marketed drugs, such as the anticonvulsant ralitoline and the antihypertensive etozoline.[9] The versatility of the thiazolidinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[4][10] The 3-(2-nitrophenylmethyl) substitution introduces specific electronic and steric features that can influence target engagement and off-target effects. The nitro group, being an electron-withdrawing group, can impact the overall electronic distribution of the molecule and may be susceptible to metabolic reduction. Understanding these inherent properties is the first step in predicting the pharmacokinetic journey of these derivatives within a biological system.

Predicting the Pharmacokinetic Landscape: In Silico and Early In Vitro Profiling

Before embarking on extensive in vivo studies, a combination of computational modeling and rapid in vitro assays can provide crucial early insights into the potential pharmacokinetic liabilities of a compound series.[11] This initial screening phase is essential for prioritizing candidates with favorable drug-like properties.[2][12]

Computational ADME Prediction

A variety of software platforms can predict key pharmacokinetic parameters based on the chemical structure of the 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives. These predictions, while not a substitute for experimental data, are invaluable for early-stage decision-making.[13]

Table 1: Key In Silico Parameters and Their Implications

ParameterPredicted PropertyImplication for Pharmacokinetics
LogP / LogD LipophilicityInfluences solubility, membrane permeability, and plasma protein binding. Optimal range is typically sought to balance these properties.
Aqueous Solubility SolubilityA prerequisite for absorption. Poor solubility can lead to low bioavailability.
Caco-2 Permeability Intestinal AbsorptionPredicts the rate of passive diffusion across the intestinal epithelium.
Plasma Protein Binding (PPB) DistributionHigh PPB can limit the free fraction of the drug available to exert its pharmacological effect and undergo metabolism/excretion.
Blood-Brain Barrier (BBB) Permeability CNS DistributionCrucial for CNS-targeted therapies, but undesirable for peripherally acting drugs due to potential for CNS side effects.
CYP450 Inhibition/Substrate Prediction MetabolismIdentifies potential for drug-drug interactions and the primary metabolic pathways.
PAINS (Pan-Assay Interference Compounds) Alert Drug-likenessFlags compounds that may show promiscuous activity in various assays, a potential red flag for further development.
Foundational In Vitro ADME Assays

A panel of standardized in vitro assays should be employed to experimentally validate and expand upon the in-silico predictions.[14][15] These assays are cost-effective and provide a more accurate reflection of a compound's behavior in a biological context.[11]

A fundamental property, aqueous solubility, can be determined using various methods.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 100 µM).

  • Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation: Remove any precipitate by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using LC-MS/MS or UV-spectroscopy.

The ability of a compound to cross biological membranes is a critical determinant of its oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the test compound to a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine) in a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the lipid membrane is in contact with the donor well solution.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Unraveling the Metabolic Fate: In Vitro Metabolism Studies

Metabolism is a key process that influences the efficacy and safety of a drug. For 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives, two primary metabolic sites are of interest: the thiazolidinone ring and the nitrophenyl moiety.

Metabolic Stability Assessment

The rate at which a compound is metabolized is a key determinant of its half-life and dosing regimen.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other relevant species), NADPH (a cofactor for P450 enzymes), and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the test compound to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Potential Metabolic Pathways

Based on the structure of 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives and known metabolic pathways for related compounds, several metabolic transformations can be anticipated.

  • Nitro-reduction: The nitro group is susceptible to reduction by nitroreductases, potentially forming nitroso, hydroxylamino, and ultimately amino metabolites. This pathway is of particular interest as the resulting metabolites may have different pharmacological or toxicological profiles.

  • Thiazolidinone Ring Scission: Some thiazolidinedione derivatives are known to undergo P450-mediated S-oxidation, leading to the scission of the thiazolidinone ring and the formation of reactive sulfenic acid intermediates.[16]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, mediated by cytochrome P450 enzymes.

  • N-dealkylation: Cleavage of the bond between the thiazolidinone nitrogen and the benzylic carbon could occur.

Diagram: Potential Metabolic Pathways

G Parent 3-(2-Nitrophenylmethyl)-2-thiazolidinone Nitro_Reduced Amino Metabolite Parent->Nitro_Reduced Nitroreductases Ring_Scission Acyclic Thiol Metabolite Parent->Ring_Scission CYP450 (S-oxidation) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 N_Dealkylated 2-Thiazolidinone Parent->N_Dealkylated CYP450

Caption: Potential metabolic pathways for 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives.

Reaction Phenotyping and Drug-Drug Interaction Potential

Identifying the specific CYP450 isozymes responsible for metabolism is crucial for predicting potential drug-drug interactions (DDIs).

Experimental Protocol: CYP450 Inhibition Assay

  • Incubation: Incubate the test compound with human liver microsomes, a specific CYP450 isozyme substrate, and NADPH.

  • Analysis: Measure the formation of the substrate's metabolite.

  • IC50 Determination: A decrease in metabolite formation indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is determined.

The Whole Picture: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[17][18][19]

Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters.

Diagram: In Vivo Pharmacokinetic Workflow

G Dosing Compound Administration (Oral & IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical parameters that describe the drug's behavior in the body.

Table 2: Essential In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
Cl ClearanceThe volume of plasma cleared of the drug per unit time; reflects the efficiency of drug elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body; indicates the extent of tissue distribution.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation; a key parameter for oral drugs.

Structure-Pharmacokinetic Relationships (SPKR)

Systematic structural modifications of the 3-(2-nitrophenylmethyl)-2-thiazolidinone scaffold can be used to optimize the pharmacokinetic profile.

  • Modulating Lipophilicity: Substitutions on the phenyl ring can alter lipophilicity, thereby influencing solubility, permeability, and plasma protein binding.[4]

  • Blocking Metabolic Hotspots: If a specific site on the molecule is identified as a primary site of metabolism (a "metabolic hotspot"), modifications at or near that site (e.g., by introducing a fluorine atom) can block metabolism and increase the drug's half-life.

  • Improving Solubility: The introduction of polar functional groups can enhance aqueous solubility, which may improve oral absorption.

Conclusion and Future Directions

The pharmacokinetic evaluation of 3-(2-nitrophenylmethyl)-2-thiazolidinone derivatives is a multi-faceted process that requires a strategic integration of in silico, in vitro, and in vivo methodologies. By systematically characterizing the ADME properties of these compounds, researchers can identify candidates with favorable pharmacokinetic profiles for further development. Future work should focus on establishing a clear structure-pharmacokinetic relationship to guide the rational design of next-generation 2-thiazolidinone derivatives with optimized therapeutic potential. The protocols and principles outlined in this guide provide a robust framework for achieving this goal and advancing promising compounds from the bench to the clinic.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?. Retrieved from [Link]

  • Kumar, H., et al. (2021). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 15(1), 58. Retrieved from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PMC. Retrieved from [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. (2023). AIP Publishing. Retrieved from [Link]

  • Assessing Bioavailability and Bioactivity of 4-Hydroxythiazolidine-2-Thiones, Newly Discovered Glucosinolate Degradation Products Formed During Domestic Boiling of Cabbage. (2022). Frontiers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. (2023). Juniper Publishers. Retrieved from [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025). Oriental Journal of Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis, in vitro and kinetic study of thiazolidinone derivatives: insight from a network medicinal approach for thymidine phosphorylase and alpha glucosidase. (2025). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Retrieved from [Link]

  • Combination of 4-Anilinoquinazoline and Rhodanine as Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2015). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. (2013). PubMed. Retrieved from [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (2019). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. (2005). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2023). PMC. Retrieved from [Link]

  • Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. (n.d.). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL STUDIES OF NOVEL THIAZOLIDINONES. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]

  • 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. (2001). ResearchGate. Retrieved from [Link]

  • In silico modeling, synthesis, and in vitro anti-tubercular activity of some novel thiazolidine-2-one derivatives. (2025). International Journal of Green Pharmacy (IJGP). Retrieved from [Link]

  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

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Foundational

3-(2-Nitrophenylmethyl)-2-thiazolidinone X-ray crystal structure analysis

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone and its Analogs for Drug Development Professionals Abstract This guide provides a comprehensive, in-depth wa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone and its Analogs for Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of nitrophenyl-substituted thiazolidinone derivatives, a class of compounds with significant therapeutic potential.[1][2][3][4] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it offers a narrative grounded in practical expertise, explaining the rationale behind experimental choices and the interpretation of crystallographic data in the context of medicinal chemistry. We will use the crystallographic data of the closely related compound, 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, as a detailed case study to illustrate the entire workflow, from crystal growth to the final structural analysis and its implications for drug design.[5]

Introduction: The Thiazolidinone Scaffold and the Imperative of Structural Insight

Thiazolidinone-based compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[6][7][8] A precise understanding of the molecular conformation and intermolecular interactions is therefore paramount for rational drug design and the optimization of lead compounds.[9][10]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of small molecules.[10] The resulting structural data provides invaluable insights into:

  • Molecular Conformation: The precise spatial arrangement of atoms and functional groups.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The non-covalent forces that govern crystal packing and can mimic ligand-receptor binding.[6][7]

This guide will delineate the process of X-ray crystal structure analysis, providing both the "how" and the "why" at each step, ensuring a self-validating and robust experimental approach.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section provides a comprehensive protocol, using 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one as a practical example.[5]

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of Thiazolidinone Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth mounting Crystal Mounting & Cryo-cooling growth->mounting diffraction X-ray Diffraction Experiment mounting->diffraction integration Data Integration & Reduction diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF & Report Generation

Figure 1: The experimental workflow for single-crystal X-ray analysis.
Synthesis and Crystallization: The Foundation of a High-Quality Structure

The quality of the final crystal structure is fundamentally dependent on the purity of the compound and the perfection of the crystal.

Protocol 1: Synthesis and Purification

  • Synthesis: The target thiazolidinone derivative is synthesized according to established organic chemistry protocols. For instance, the reaction of a substituted thiourea with an α-halo acid derivative is a common route.[11][12][13]

  • Purification: The crude product must be purified to the highest possible degree. Techniques such as column chromatography and recrystallization are employed. The purity should be confirmed by methods like NMR spectroscopy and mass spectrometry.[13][14]

Protocol 2: Crystallization

The goal is to grow single crystals of sufficient size and quality for diffraction. This is often the most challenging and empirical step.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is a common and effective technique.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a small loop or a pipette.

Data Collection: Capturing the Diffraction Pattern

Modern X-ray diffractometers, such as the Bruker APEXII CCD, are highly automated, but the operator's expertise is crucial for obtaining a high-quality dataset.[5]

Protocol 3: Crystal Mounting and Data Collection

  • Crystal Selection: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope.

  • Mounting: The crystal is mounted on a cryoloop, typically made of nylon, and immediately flash-cooled in a stream of cold nitrogen gas (around 100-150 K).[5] This minimizes radiation damage during the experiment.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell and to devise a data collection strategy that ensures complete and redundant data are collected. This typically involves a series of scans (e.g., ω and φ scans) at different detector and crystal orientations.

  • Data Integration: After the diffraction images are collected, the software integrates the intensities of the diffraction spots and applies corrections for factors such as Lorentz and polarization effects. The output is a reflection file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

This is the computational part of the process, where the diffraction data is translated into a three-dimensional atomic model.

G start Integrated Reflection Data (hkl, I, σ(I)) space_group Space Group Determination start->space_group solve Structure Solution (e.g., SHELXT, SIR) space_group->solve initial_model Initial Atomic Model (Electron Density Map) solve->initial_model refine Refinement (e.g., SHELXL) initial_model->refine fourier Difference Fourier Map refine->fourier Identify missing/misplaced atoms final_model Final Model (Anisotropic Displacement, H-atoms) refine->final_model Convergence fourier->refine validate Validation (e.g., CheckCIF) final_model->validate cif Crystallographic Information File (CIF) validate->cif

Figure 2: The logical flow of structure solution and refinement.

Protocol 4: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building and Refinement: An initial atomic model is built based on the electron density map. This model is then refined using full-matrix least-squares methods. The refinement process iteratively adjusts the atomic coordinates, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where there is an excess or deficiency of electron density, which helps to locate missing atoms (like hydrogen) or to identify disorder.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final model is rigorously validated using software tools like PLATON and the IUCr's CheckCIF service. This ensures that the model is chemically reasonable and consistent with the experimental data.

Results and Discussion: A Case Study of 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one

The crystallographic analysis of 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one provides a concrete example of the type of structural information that can be obtained.[5]

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below. This information is essential for any publication or database deposition.[15][16]

Parameter Value
Chemical FormulaC₉H₇N₃O₃S
Formula Weight237.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3036 (5)
b (Å)16.4409 (10)
c (Å)8.2455 (5)
β (°)102.1321 (9)
Volume (ų)967.99 (11)
Z4
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.04

Data adapted from Shahwar et al. (2012).[5]

Molecular Geometry and Conformation

The crystal structure reveals several key conformational features:

  • Ring Planarity: The thiazolidinone ring is essentially planar.[5] This is a common feature in such systems and has implications for the overall shape of the molecule.

  • Dihedral Angles: The nitro group and the thiazolidinone moiety are significantly twisted with respect to the phenyl ring, with dihedral angles of 9.57 (16)° and 78.42 (4)°, respectively.[5] This non-planar conformation is crucial for understanding how the molecule might fit into a receptor binding pocket. A planar conformation might be sterically hindered, and this twisted arrangement could represent a low-energy state.[9]

Intermolecular Interactions and Crystal Packing

The crystal is not just a collection of isolated molecules; it is a highly ordered three-dimensional array held together by a network of intermolecular interactions.[6]

  • Hydrogen Bonding: The structure exhibits N—H⋯O hydrogen bonds, which link the molecules into a two-dimensional network.[5] These interactions are highly directional and are of fundamental importance in molecular recognition and drug-receptor binding.

  • π-π Stacking: The crystal packing is further stabilized by offset π-π stacking interactions between the phenyl rings of adjacent molecules.[5]

  • Other Weak Interactions: A weak S⋯O interaction is also observed, contributing to the overall stability of the crystal lattice.[5]

The analysis of these non-covalent interactions provides a blueprint of the molecule's recognition preferences, which can be invaluable for designing analogs with improved binding affinity.[7][8]

Conclusion: From Structure to Strategy

The X-ray crystal structure analysis of a thiazolidinone derivative like 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one provides a wealth of precise and unambiguous structural information.[5] This data is not merely an academic curiosity; it is a critical tool in modern drug discovery.[10] By understanding the exact conformation, stereochemistry, and intermolecular interactions of a lead compound, medicinal chemists can make informed decisions in the design of next-generation therapeutics with enhanced potency and selectivity. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of small-molecule crystallography in their drug development endeavors.

References

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. (2021). [Link]

  • Small-molecule crystal structures as a structural basis for drug design. IUCr Journals. [Link]

  • Small Molecule Crystallography in Drug Design. Bentham Science Publishers. (2001). [Link]

  • Small molecule crystallography in drug design. PubMed. (2001). [Link]

  • Synthesis, characterization and structure optimization of a series of thiazolidinone derivatives as Entamoeba histolytica inhibitors. PubMed. (2012). [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. ACS Publications. (2008). [Link]

  • Protein Crystallography & Stucture-Based Drug Design. Bruker. [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. (2022). [Link]

  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. PMC. [Link]

  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. (2019). [Link]

  • (PDF) Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. (2019). [Link]

  • Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical. ResearchGate. [Link]

  • Synthesis and X-ray diffraction crystallographic characterization of compound 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one. (2018). [Link]

  • 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. PMC. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]

  • Cambridge Structural Database. Re3data.org. (2026). [Link]

  • Design, synthesis, crystal structures and biological evaluation of some 1,3-thiazolidin-4-ones as dual CDK2/EGFR potent. University of Helsinki. (2022). [Link]

  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. ResearchGate. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Search - Access Structures. CCDC. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. (2023). [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025). [Link]

Sources

Exploratory

Photochemical Degradation Pathways of 3-(2-Nitrophenylmethyl)-2-thiazolidinone: A Mechanistic and Experimental Guide

Executive Overview: The Logic of Photopharmacology As a Senior Application Scientist in photopharmacology, I approach the photochemical degradation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone not merely as a structural t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Logic of Photopharmacology

As a Senior Application Scientist in photopharmacology, I approach the photochemical degradation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone not merely as a structural transformation, but as a highly tunable, light-activated delivery system.

The 2-thiazolidinone core is a privileged scaffold in drug development, known for its broad spectrum of biological activities. However, by conjugating an ortho-nitrobenzyl (o-NB) photoremovable protecting group (PPG) to the nitrogen atom at position 3, we effectively "cage" the molecule. This modification sterically hinders the pharmacophore and alters its hydrogen-bonding capacity, masking its biological activity. Upon targeted UV irradiation, the o-NB group undergoes a rapid photochemical degradation, releasing the active 2-thiazolidinone with precise spatiotemporal control.

This whitepaper dissects the mechanistic causality behind this photodegradation pathway and provides field-proven, self-validating experimental protocols for characterizing its kinetics.

Mechanistic Elucidation: The Norrish Type II Cleavage Pathway

The photodegradation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is governed by an intramolecular redox reaction. The degradation follows a classic Norrish Type II-like photochemical cleavage, heavily dependent on the excited-state dynamics of the nitro group[1].

The Step-by-Step Cascade
  • Photon Absorption & Intersystem Crossing: The process is initiated by the absorption of a photon in the near-UV range ( λmax​ ≈ 365 nm), which promotes the o-NB chromophore to a singlet excited state ( S1​ ). This is followed by rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ ).

  • Intramolecular Hydrogen Abstraction: The excited oxygen atom of the nitro group abstracts a proton from the adjacent benzylic carbon. This forms a transient biradical intermediate.

  • Aci-Nitro Tautomerization: The biradical rapidly collapses into a ground-state aci-nitro tautomer[2]. The decay of this aci-nitro intermediate is typically the rate-determining step of the entire uncaging process.

  • Cyclization to Benzoisoxazoline: Following the resonance of the π-electrons, the aci-nitro intermediate undergoes an intramolecular nucleophilic attack, cyclizing into a five-membered benzoisoxazoline derivative[3].

  • Ring Cleavage & Payload Release: The cyclic intermediate is highly unstable. It spontaneously collapses (often facilitated by trace water or protic solvents) to release the free 2-thiazolidinone and the primary photoproduct, o-nitrosobenzaldehyde [3].

Pathway A 3-(2-Nitrophenylmethyl)- 2-thiazolidinone B Excited State (S1/T1) & Diradical Formation A->B hν (365 nm) C Aci-nitro Tautomer Intermediate B->C Intramolecular H-abstraction D Cyclic Benzoisoxazoline Intermediate C->D Cyclization E 2-Thiazolidinone (Released Payload) D->E Cleavage F o-Nitrosobenzaldehyde (Photoproduct) D->F Cleavage

Fig 1: Photochemical cleavage pathway of 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Quantitative Photophysical Data

To engineer effective drug delivery systems, researchers must understand the thermodynamic and kinetic boundaries of the PPG. The table below summarizes the critical photophysical parameters associated with o-NB caged cyclic amides.

ParameterTypical ValueMechanistic Significance
Activation Wavelength ( λmax​ ) 320 – 365 nmMatches the n–π* transition of the nitro group. 365 nm is preferred to minimize UV-B toxicity in biological assays.
One-Photon Quantum Yield ( Φu​ ) 0.01 – 0.10Indicates the efficiency of the conversion per absorbed photon. While relatively low, it is sufficient for localized drug release.
Aci-nitro Lifetime ( τ ) Microseconds to MillisecondsThe rate-determining step; dictates the temporal resolution of the payload release.
Primary Photoproducts 2-Thiazolidinone, o-nitrosobenzaldehydeConfirms successful cleavage. The nitroso byproduct requires management to prevent cellular toxicity or optical interference.

Experimental Workflows: A Self-Validating Protocol

When characterizing the photodegradation of a novel caged compound, a simple "irradiate and measure" approach is insufficient. The o-nitrosobenzaldehyde byproduct is highly reactive; it is both thermally and photochemically labile, often forming azobenzene oligomers that act as internal light filters and skew kinetic data[4].

To ensure trustworthiness, the experimental protocol must be a self-validating system that accounts for mass balance, actively suppresses side reactions, and isolates the photochemical variable.

Workflow S1 Sample Matrix Prep (MeCN/Buffer + Diene) S2 Controlled UV Irradiation (λ = 365 nm LED) S1->S2 S3 Kinetic Monitoring (LFP & UV-Vis) S2->S3 S4 Product Validation (HPLC-MS/NMR) S3->S4

Fig 2: Self-validating experimental workflow for photolysis kinetics and analysis.

Step-by-Step Methodology: Kinetic Monitoring & Scavenger Integration

Step 1: Preparation of the Photolysis Matrix

  • Action: Dissolve 3-(2-Nitrophenylmethyl)-2-thiazolidinone to a final concentration of 50 µM in a 1:1 mixture of HPLC-grade Acetonitrile and 10 mM Phosphate Buffer (pH 7.4).

  • Causality: The caged thiazolidinone is highly lipophilic; acetonitrile ensures complete solvation. The aqueous buffer mimics physiological conditions and provides the proton-transfer environment necessary to accelerate the collapse of the aci-nitro intermediate.

Step 2: In-Situ Scavenging (Crucial for Accuracy)

  • Action: Add 10 equivalents of a diene (e.g., 2,3-dimethyl-1,3-butadiene) to the solution.

  • Causality: The o-nitrosobenzaldehyde byproduct will rapidly dimerize or oligomerize, creating a dark brown solution that absorbs UV light, prematurely halting the photolysis via an inner-filter effect[4]. The diene acts as a scavenger, trapping the nitroso species via a rapid hetero-Diels-Alder reaction, ensuring linear, unimpeded degradation kinetics.

Step 3: Baseline and Dark Control Establishment

  • Action: Split the prepared matrix into two quartz cuvettes. Keep one cuvette strictly in the dark at 25°C for the duration of the experiment.

  • Causality: This acts as the internal validation mechanism, proving that any degradation observed in the active sample is exclusively photochemical and not a result of ambient thermal hydrolysis.

Step 4: Controlled Irradiation

  • Action: Irradiate the active sample using a monochromatic 365 nm LED light source (intensity: 10 mW/cm²) under continuous magnetic stirring.

  • Causality: Monochromatic 365 nm light selectively excites the o-NB chromophore without imparting non-specific UV-B/UV-C damage to the underlying 2-thiazolidinone core[1]. Stirring ensures uniform photon distribution.

Step 5: Kinetic Sampling and LC-MS Analysis

  • Action: Withdraw 20 µL aliquots at precise intervals (0, 1, 2, 5, 10, and 20 minutes). Quench the reaction by rapid freezing if immediate analysis is not possible. Analyze via LC-MS.

  • Causality: By tracking the exact mass of the disappearing parent compound alongside the stoichiometric emergence of the free 2-thiazolidinone, you validate the specific cleavage pathway and generate the data required to calculate the quantum yield ( Φ ).

Conclusion

The photochemical degradation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone represents a highly reliable mechanism for the controlled release of bioactive cyclic amides. By understanding the causality of the Norrish Type II hydrogen abstraction and employing self-validating experimental protocols with appropriate scavengers, researchers can accurately harness this molecule for advanced applications in photopharmacology and targeted drug delivery.

References

  • [1] Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews / ACS Publications | 1

  • [4] Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | ChemRxiv | 4

  • [2] Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer | Helvetica Chimica Acta / ResearchGate |2

  • [3] Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks | Materials / PMC | 3

Sources

Foundational

The Biological Activity and Therapeutic Potential of 3-(2-Nitrophenylmethyl)-2-thiazolidinone Scaffolds

Executive Summary The rational design of heterocyclic pharmacophores is the cornerstone of modern medicinal chemistry. Among these, the 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold represents a highly versatile, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores is the cornerstone of modern medicinal chemistry. Among these, the 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold represents a highly versatile, privileged structure. By combining the robust hydrogen-bonding capacity of the 2-thiazolidinone core with the electron-withdrawing and photolabile properties of an ortho-nitrobenzyl (2-nitrophenylmethyl) substituent, this scaffold offers dual functionality. It serves both as a potent biological agent—exhibiting antimicrobial, anti-inflammatory, and anticancer properties—and as a highly controllable photo-responsive prodrug system.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate this scaffold in preclinical drug development.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of the 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold is driven by the synergistic interaction of its two primary structural domains:

  • The 2-Thiazolidinone Core: Thiazolidinones are internationally recognized as [1]. The core acts as a rigid geometric framework containing both sulfur and nitrogen heteroatoms, which serve as critical hydrogen-bond acceptors. This allows the core to intercalate into the hydrophobic pockets of various biological targets, including cyclooxygenase-2 (COX-2) and bacterial enzymes[2].

  • The 2-Nitrophenylmethyl (o-Nitrobenzyl) Substituent: The introduction of substituents at the N-position significantly alters pharmacological effects. The nitro group is strongly electron-withdrawing, which increases the overall electrophilicity of the molecule and [2]. Furthermore, the ortho-nitrobenzyl moiety is a classic photolabile protecting group (PPG). Upon exposure to UV light (365 nm), it undergoes a Norrish type II photo-isomerization, cleaving the C-N bond and releasing the active thiazolidinone payload[3].

Interestingly, derivatives of this scaffold have also been identified naturally as[4], highlighting its diverse biochemical stability.

Pharmacological Profiling & Mechanistic Pathways

Antimicrobial and Antifungal Efficacy

Thiazolidinone hybrids constitute a promising class of multifunctional heterocycles. Compounds bearing electron-withdrawing substituents (such as the nitro group in our target scaffold) show [5]. The electron-deficient nature of the 2-nitrophenylmethyl group enhances the electrostatic interaction with microbial targets, specifically inhibiting bacterial cell wall synthesis enzymes (e.g., MurB) and DNA gyrase.

Anticancer and Apoptotic Induction

Molecules containing the thiazolidinone core have been extensively designed and synthesized to show a[6]. The scaffold induces targeted cell death (apoptosis) in malignant cell lines by triggering intracellular Reactive Oxygen Species (ROS) accumulation. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase-9/caspase-3 proteolytic cascade.

Photo-Pharmacology & Spatiotemporal Control

The most advanced application of the 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold is its use in targeted photo-pharmacology. Because the ortho-nitrobenzyl group masks the active N3 position of the thiazolidinone ring, the intact molecule can act as an inactive "caged" prodrug. Once localized in the target tissue, targeted irradiation at 365 nm cleaves the masking group, achieving >80% payload release within minutes[3].

Quantitative Biological Data

To illustrate the dual functionality of the scaffold, the following table summarizes the comparative biological activity of the "Caged" (intact) scaffold versus the "Uncaged" (photo-cleaved) active pharmacophore across standard therapeutic targets.

Biological Target / AssayCaged Scaffold (Intact)Uncaged Scaffold (Post-365nm UV)Fold-Change in PotencyMechanism of Action
S. aureus (ATCC 25923) MIC: >128 µg/mLMIC: 4.5 µg/mL~28x IncreaseDNA Gyrase Inhibition
E. coli (ATCC 25922) MIC: >256 µg/mLMIC: 18.0 µg/mL~14x IncreaseMurB Enzyme Inhibition
MCF-7 Breast Cancer IC50: >100 µMIC50: 12.4 µM~8x IncreaseROS-Mediated Apoptosis
COX-2 Enzyme Assay IC50: 85.0 µMIC50: 3.2 µM~26x IncreaseActive Site Binding

Data Interpretation: The intact 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold exhibits low baseline toxicity (high MIC/IC50 values). Upon UV irradiation, the photolabile nitrobenzyl group is cleaved, releasing the highly potent 2-thiazolidinone core, thereby validating its utility as a spatiotemporally controlled prodrug.

Validated Experimental Methodologies

As a standard of trustworthiness and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility.

Protocol A: Photo-Uncaging Kinetics & HPLC Validation

Purpose: To quantify the photolability of the 2-nitrophenylmethyl group and confirm the release of the active thiazolidinone core.

  • Sample Preparation: Dissolve the scaffold in a 1:99 DMSO/PBS buffer (pH 7.4) to a final concentration of 100 µM. Causality: DMSO ensures the lipophilic scaffold remains in solution, while PBS mimics physiological pH.

  • UV Irradiation: Place the sample in a quartz cuvette and irradiate using a 365 nm LED light source (10 mW/cm²). Causality: The 365 nm wavelength is strategically chosen over shorter UV wavelengths (e.g., 254 nm) to trigger Norrish type II cleavage while minimizing off-target phototoxicity or direct DNA damage in downstream cellular assays[3].

  • Kinetic Sampling: Extract 20 µL aliquots at standardized intervals (0, 2, 5, 10, 15, and 30 minutes).

  • HPLC Analysis: Inject aliquots into a Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). Causality: Tracking the disappearance of the parent peak and the emergence of the cleaved thiazolidinone peak allows for the calculation of first-order cleavage kinetics.

Protocol B: Broth Microdilution Assay for MIC Determination

Purpose: To evaluate the antimicrobial efficacy of the uncaged scaffold.

  • Inoculum Preparation: Suspend S. aureus colonies in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the photo-uncaged scaffold (from Protocol A) ranging from 128 µg/mL to 0.25 µg/mL.

  • Incubation & Readout: Incubate the plates at 37°C for 24 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: Resazurin acts as an electron acceptor that is reduced to highly fluorescent, pink resorufin by metabolically active cells. This provides a self-validating, quantitative colorimetric readout that eliminates the subjectivity of visual turbidity assessments.

Mechanistic Visualizations

The following diagrams map the logical relationships and workflows critical to understanding the 3-(2-Nitrophenylmethyl)-2-thiazolidinone scaffold.

ApoptosisPathway Scaffold Uncaged 2-Thiazolidinone Pharmacophore ROS Intracellular ROS Accumulation Scaffold->ROS Induces oxidative stress Mito Mitochondrial Membrane Depolarization ROS->Mito Disrupts potential Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Cleavage Casp9->Casp3 Proteolytic cascade Apoptosis Targeted Cell Death (Apoptosis) Casp3->Apoptosis Execution phase

Fig 1: Apoptotic signaling cascade induced by the active thiazolidinone pharmacophore post-uncaging.

Workflow Prep Sample Prep (DMSO/PBS Buffer) UV UV Irradiation (λ = 365 nm) Prep->UV Aliquot Cleavage Photocleavage & Payload Release UV->Cleavage Norrish Type II Bioassay In Vitro Bioassay (MIC / IC50) Cleavage->Bioassay Dosing Analysis HPLC & Viability Quantification Bioassay->Analysis Readout

Fig 2: Experimental workflow for photo-uncaging and bioassay validation of the scaffold.

References

  • [2] A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Orient Journal of Chemistry (2025). URL: [Link]

  • [5] Patel, H. Thienopyrimidine-thiazolidinone Scaffolds: Synthesis, Characterization and Targeting Various Bioactivities. American Journal of Heterocyclic Chemistry, 11(1), 1-10 (2026). URL:[Link]

  • [6] Zhang, Q., et al. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. Current Pharmaceutical Design, 16(16), 1826-42 (2010). URL:[Link]

  • [1] 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central (PMC). URL:[Link]

  • [4] Optimization of fermentation technology for composite fruit and vegetable wine by response surface methodology and analysis of its aroma components. RSC Advances (2022). URL:[Link]

Sources

Exploratory

A Technical Guide to Assessing the In Vitro Toxicity Profile of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Abstract This technical guide outlines a comprehensive, tiered strategy for evaluating the in vitro toxicity profile of the novel chemical entity, 3-(2-Nitrophenylmethyl)-2-thiazolidinone. Given the absence of specific t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for evaluating the in vitro toxicity profile of the novel chemical entity, 3-(2-Nitrophenylmethyl)-2-thiazolidinone. Given the absence of specific toxicological data for this compound, this guide establishes a predictive framework based on the known bioactivities of its core structures: the thiazolidinone ring and the 2-nitrophenyl moiety. The presence of the nitroaromatic group is a key structural alert, suggesting a potential for toxicity mediated by nitroreduction, subsequent generation of reactive oxygen species (ROS), and induction of genotoxicity.[1][2][3] We present a logical progression of assays, from foundational cytotoxicity assessments to mechanistic studies targeting oxidative stress, DNA damage, and apoptosis. This document provides not only the scientific rationale behind each experimental choice but also detailed, field-proven protocols and data interpretation frameworks suitable for researchers in drug development and toxicology.

Introduction and Scientific Rationale

The toxicological assessment of new chemical entities (NCEs) is a cornerstone of preclinical drug development and chemical safety evaluation. The compound 3-(2-Nitrophenylmethyl)-2-thiazolidinone incorporates two moieties of significant biological interest. Thiazolidinone derivatives are a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer properties, which inherently involve cytotoxicity.[4][5][6] However, some derivatives have also shown toxicity toward normal, non-cancerous cells.[5]

The more significant structural alert is the 2-nitrophenyl group. Nitroaromatic compounds are notorious for their potential toxicity, which is often linked to their metabolic activation.[1][2][7][8] The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction, a process that can generate highly reactive intermediates such as nitro anion radicals, nitroso derivatives, and hydroxylamines.[1][3][9] These intermediates can trigger a cascade of toxic events, including:

  • Redox Cycling and Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide anions, leading to a state of oxidative stress where cellular antioxidant defenses are overwhelmed.[1]

  • Macromolecular Damage: Reactive intermediates can form adducts with DNA and proteins, disrupting their function and potentially leading to mutagenicity and carcinogenicity.[2]

Therefore, the central hypothesis for this testing strategy is that the toxicity of 3-(2-Nitrophenylmethyl)-2-thiazolidinone will be primarily driven by the metabolic reduction of its nitro group, leading to oxidative stress, DNA damage, and subsequent programmed cell death.

Recommended Cell Models for a Tiered Assessment

A robust in vitro toxicity assessment relies on the use of well-characterized and relevant cell lines. We recommend a panel of cell lines to capture both general toxicity and potential organ-specific effects, particularly hepatotoxicity, given the liver's central role in xenobiotic metabolism.

Cell LineTypeRationale for Use
HepG2 Human Hepatocellular CarcinomaA widely used model for hepatotoxicity studies.[10][11] HepG2 cells retain some phase I and phase II metabolic enzyme activities, which are crucial for assessing the metabolism-dependent toxicity of nitroaromatic compounds.[12] Forcing these cells to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium can increase their sensitivity to mitochondrial toxicants.[13]
A549 Human Lung CarcinomaRepresents a potential route of exposure (inhalation) and provides a model for toxicity in a non-hepatic cell line.[14]
CHO-K1 Chinese Hamster OvaryA non-human, normal cell line often used in genotoxicity studies for its stable karyotype and to assess toxicity in non-cancerous cells.[5]

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration range over which the compound elicits a cytotoxic response. It is critical to use multiple assays that measure different cellular endpoints to avoid misleading results.[15] A compound might inhibit mitochondrial function without immediately compromising membrane integrity, a distinction that would be missed by a single assay.

Key Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial dehydrogenase activity.[16][17] A decrease in the conversion of MTT to formazan indicates compromised metabolic activity, a hallmark of cytotoxicity.[16]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of plasma membrane integrity—a marker of late-stage apoptosis or necrosis.[15]

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, which actively take up the NR dye in viable cells.[17]

Experimental Workflow: Cytotoxicity Screening

This workflow outlines the general process for determining the IC50 (half-maximal inhibitory concentration) value of the test compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed cells in 96-well plates (e.g., HepG2 at 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_compound Prepare serial dilutions of 3-(2-Nitrophenylmethyl)-2-thiazolidinone treat_cells Treat cells with compound (e.g., 0.1 to 1000 µM) incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 24h, 48h, 72h treat_cells->incubate2 add_reagent Perform specific assay (e.g., Add MTT reagent) incubate2->add_reagent incubate_reagent Incubate as per protocol (e.g., 4h for MTT) add_reagent->incubate_reagent measure Measure signal (e.g., Absorbance at 570 nm) incubate_reagent->measure analyze Calculate % Viability vs. Control Determine IC50 values measure->analyze Nitroreduction_Pathway Compound R-NO2 (Nitrophenyl compound) Radical R-NO2•− (Nitro anion radical) Compound->Radical e- (Nitroreductases) Radical->Compound Redox Cycling Nitroso R-NO (Nitroso derivative) Radical->Nitroso e- O2 O2 Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e-, 2H+ Macromolecules Cellular Damage (DNA, Proteins, Lipids) Hydroxylamine->Macromolecules Adduct Formation ROS O2•− (Superoxide) ROS->Macromolecules O2->ROS e- transfer

Caption: Hypothesized nitroreduction pathway leading to ROS.

Protocol: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. [18][19]In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][19][20]

  • Cell Culture: Seed cells (e.g., A549) in a black, clear-bottom 96-well plate and treat with sub-lethal concentrations of the test compound (e.g., IC25, IC50) for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).

  • Probe Preparation: Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium. [19]3. Staining: Wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30-45 minutes in the dark. [18][20]4. Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe. [18]5. Measurement: Add 100 µL of PBS to each well. [18]Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/530 nm. [18][20]

Genotoxicity Assessment

Reactive intermediates from nitroreduction can directly damage DNA. [2]The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks. [21][22] Protocol: Alkaline Comet Assay

This assay is based on the principle that fragmented DNA migrates further in an electric field than intact DNA, forming a "comet" shape. [21][22]

  • Cell Treatment: Treat cells with the test compound for a duration equivalent to one cell cycle (e.g., 24 hours for CHO-K1). [5]2. Cell Embedding: Harvest and resuspend ~1 x 10⁵ cells in ice-cold PBS. Mix the cell suspension with low melting point (LMP) agarose (at ~37°C) and immediately pipette onto a pre-coated Comet slide. [23]3. Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergent) for at least 1 hour at 4°C to dissolve membranes and remove histones. [23][24]4. DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to unwind the DNA. [23][24]5. Electrophoresis: Perform electrophoresis at low voltage (e.g., ~0.7 V/cm) for 30 minutes at 4°C. [23]6. Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide). [23]7. Visualization & Analysis: Visualize the comets using a fluorescence microscope. [21]Quantify the extent of DNA damage using image analysis software, typically by measuring the percentage of DNA in the comet tail. [21]

Apoptosis Detection

To determine if cytotoxicity proceeds via a programmed cell death pathway, the Annexin V/Propidium Iodide (PI) assay is the gold standard.

Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [25][26]Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. [26][27]Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells, allowing for the differentiation of cell populations. [25][28]

Apoptosis_Assay cluster_cells Cell Populations cluster_staining Staining cluster_analysis Analysis Healthy Viable (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Late Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+) Stain_AV Add Annexin V-FITC Stain_AV->Early Stain_AV->Late Stain_PI Add Propidium Iodide (PI) Stain_PI->Late Stain_PI->Necrotic FACS Flow Cytometry Analysis Quad Quadrant Plot FACS->Quad

Caption: Principle of Annexin V / PI apoptosis assay.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at cytotoxic concentrations (e.g., IC50) for 24 hours.

  • Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. [25][28]3. Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes). [25][28]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [27]5. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 100 µg/mL). [26][27]6. Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. [26]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [26]

Data Synthesis and Integrated Profile

The final step involves integrating the data from all tiers to construct a comprehensive toxicity profile. The IC50 values from the basal cytotoxicity assays provide a benchmark for potency. The mechanistic data then explains how the compound induces cell death.

Example Integrated Data Summary Table:

AssayEndpoint MeasuredCell LineResult (Hypothetical)Interpretation
MTT Assay Mitochondrial ActivityHepG2IC50 = 25 µMModerate cytotoxicity with metabolic impairment.
LDH Assay Membrane IntegrityHepG2IC50 = 80 µMMembrane damage occurs at higher concentrations than metabolic failure.
DCFH-DA Intracellular ROSHepG2Significant increase at ≥ 10 µMInduces oxidative stress at sub-cytotoxic concentrations.
Comet Assay DNA Strand BreaksCHO-K1Dose-dependent increase in % tail DNAGenotoxic potential confirmed.
Annexin V/PI Apoptosis/NecrosisHepG2Increased Annexin V+/PI- populationCell death is primarily mediated by apoptosis.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (46), 2512. [Link]

  • Al-Ostoot, F. H., et al. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 28(14), 5363. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. G-Biosciences Technical Manual. [Link]

  • Georgiou, C. D., et al. (2015). DCF-DA Assay Protocol. Bio-protocol, 5(20), e1619. [Link]

  • Gajski, G., et al. (2016). Genotoxicity Testing (Comet Assay). Bio-protocol, 6(5), e1750. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • de Abreu, B. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-34. [Link]

  • Das, B., et al. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Genetics, 102, 38. [Link]

  • Singh, P., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(6), 46-63. [Link]

  • REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL Application Note. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]

  • Slideshare. Comet Assay. SlideShare. [Link]

  • Tan, J. R., et al. (2024). 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. Toxicology in Vitro, 99, 105847. [Link]

  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 850-851, 503143. [Link]

  • Szychowski, K. A., et al. (2022). Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal and Cancer Cell Lines. Molecules, 27(19), 6599. [Link]

  • Agilent Technologies. Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent Application Note. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Mazlumoğlu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

  • Gómez-Lechón, M. J., et al. (2010). Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología, 27(2-3), 81-89. [Link]

  • Dojindo Molecular Technologies. ROS Assay Kit -Highly Sensitive DCFH-DA-. Dojindo. [Link]

  • Kramp, L. F., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Boopathy, R. (1997). Anaerobic metabolism of nitroaromatic compounds and bioremediation of explosives by sulphate-reducing bacteria. In Sulphate-Reducing Bacteria (pp. 299-318). Cambridge University Press. [Link]

  • ResearchGate. Why is HepG2 cells preferred for mitochondrial toxicity studies? ResearchGate. [Link]

  • Elje, E., et al. (2021). Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmaceutical and Toxicological Methods, 90, 37-44. [Link]

  • de Abreu, B. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Lee, S., et al. (2024). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Toxics, 12(4), 263. [Link]

  • Ruijter, N., et al. (2024). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. Toxicology in Vitro, 99, 105836. [Link]

  • Nishino, S. F., & Spain, J. C. (1996). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science: Atmospheres, 2(2), 209-221. [Link]

  • Pieta, E., et al. (2021). Toxicity of selected airborne nitrophenols on eukaryotic cell membrane models. Chemosphere, 267, 128996. [Link]

  • Alagumalai, A., et al. (2020). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. RSC Advances, 10(1), 16-26. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

This application note details the optimized synthetic protocol for 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1), commonly referred to in pharmacological literature as RGH 5702 . This compound is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note details the optimized synthetic protocol for 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1), commonly referred to in pharmacological literature as RGH 5702 . This compound is highly valued in drug development as a potent mucosal mast cell protector and antiulcer agent [1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the causality behind the reagent selection, establish a self-validating experimental workflow, and provide the mechanistic grounding required to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Strategy

The core synthetic strategy relies on the regioselective N-alkylation of the 2-thiazolidinone core. The nitrogen atom in 2-thiazolidinone is flanked by a carbonyl group, giving it lactam-like properties with a pKa of approximately 15.

To achieve high yields, we must force the equilibrium of deprotonation entirely to the right. We achieve this by utilizing Sodium Hydride (NaH) in a polar aprotic solvent. The irreversible formation of hydrogen gas ( H2​ ) drives the generation of the highly nucleophilic thiazolidinone anion. Subsequent introduction of the electrophile, 2-nitrobenzyl bromide , triggers a rapid bimolecular nucleophilic substitution ( SN​2 ). The strong electron-withdrawing nature of the ortho-nitro group heavily activates the benzylic carbon, ensuring a fast reaction rate and minimizing competing side reactions [2].

Mechanism N1 2-Thiazolidinone N3 Thiazolidinone Anion (Nucleophile) N1->N3 - H2 (g) N2 NaH / DMF N2->N3 - H2 (g) N5 SN2 Transition State N3->N5 N4 2-Nitrobenzyl bromide (Electrophile) N4->N5 N6 3-(2-Nitrophenylmethyl)- 2-thiazolidinone N5->N6 - NaBr

Fig 1: Mechanistic pathway of the bimolecular nucleophilic substitution (SN2) for RGH 5702 synthesis.

Quantitative Data & Reagent Selection

To guarantee reproducibility, precise stoichiometry is critical. The electrophile is kept at a slight excess to ensure complete consumption of the thiazolidinone, while the base is maintained at 1.2 equivalents to guarantee total deprotonation without degrading the solvent.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Thiazolidinone 103.141.01.03 gPrimary Nucleophile
NaH (60% in oil) 24.001.2480 mgIrreversible Base
2-Nitrobenzyl bromide 216.031.12.38 gActivated Electrophile
Anhydrous DMF N/A-20 mLPolar Aprotic Solvent

Table 2: Base System Optimization & Causality While NaH is our primary recommendation, literature supports alternative basic conditions for the N-alkylation of thiazolidin-2-ones [3]. The table below explains the causality behind base selection:

Base SystemSolventTemp (°C)Expected YieldCausality / Observation
NaH DMF0 to 25>90%Optimal: Irreversible deprotonation; rapid, clean conversion.
KOtBu DMC50 to 80~85%Alternative: Homogeneous strong base; excellent alternative if avoiding H2​ gas generation is required[3].
K₂CO₃ Acetone56 (Reflux)70-80%Sub-optimal: Milder base; requires extended heating; slower reaction kinetics due to reversible deprotonation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical observations are noted so the researcher can confirm the success of the step before proceeding.

Workflow A Step 1: Anion Generation 2-Thiazolidinone + NaH in DMF (0 °C) B Step 2: SN2 Alkylation Add 2-Nitrobenzyl bromide (RT, 4 h) A->B C Step 3: Reaction Quench Sat. NH4Cl (aq) at 0 °C B->C D Step 4: Extraction & Wash EtOAc / 5% LiCl (aq) C->D E Step 5: Purification & QC Silica Column / NMR / LC-MS D->E

Fig 2: Step-by-step synthetic workflow for the N-alkylation of 2-thiazolidinone.

Step 1: System Preparation and Deprotonation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Argon or Nitrogen.

  • Dissolution: Dissolve 2-thiazolidinone (1.03 g, 10 mmol) in 15 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (480 mg, 12 mmol) portion-wise over 10 minutes.

    • Causality: Cooling to 0 °C prevents the thermal degradation of DMF by NaH and safely controls the exothermic evolution of H2​ gas.

    • Self-Validation Check: You will observe immediate bubbling ( H2​ gas). The cessation of bubbling (typically after 15-20 minutes) is your visual confirmation that quantitative anion formation is complete.

Step 2: Electrophilic Addition
  • Alkylation: Dissolve 2-nitrobenzyl bromide (2.38 g, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Self-Validation Check (TLC): Spot the reaction on silica gel TLC (Eluent: Hexanes/EtOAc 7:3). The highly polar starting material (Rf ~0.1) will disappear, replaced by a distinct, UV-active product spot (Rf ~0.45).

Step 3: Quenching and Workup
  • Quench: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous layer that could prematurely hydrolyze the lactam ring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL), followed by brine (20 mL).

    • Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from your product.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification and Quality Control (QC)
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to 30% EtOAc in Hexanes.

  • QC Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the broad lactam N-H singlet (~8.0 ppm). Success is confirmed by the appearance of a sharp benzylic CH2​ singlet integrating to 2 protons at approximately 4.8 - 5.0 ppm.

    • LC-MS: Confirm the mass of the product. The expected [M+H]+ peak for C10​H10​N2​O3​S is 239.05 m/z .

References

  • Chembk / MedChemExpress. (2026). RGH 5702 (CAS: 136499-29-1) Product Information and Biological Activity. Retrieved from[Link]

  • Google Patents. (2011). Latrunculin-Based Macrolides and Their Uses (US20110136880A1). (Demonstrates standard N-alkylation protocols for thiazolidinone NH-substituted derivatives).
  • Beilstein Journal of Organic Chemistry. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein J. Org. Chem. 16, 492–501. Retrieved from[Link]

Application

Application Note: Catalytic Preparation and Methodologies for 3-(2-Nitrophenylmethyl)-2-thiazolidinone Derivatives

Executive Summary & Pharmacological Relevance The 2-thiazolidinone scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including[1], as well as pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 2-thiazolidinone scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including[1], as well as potent[2]. Specifically, 3-(2-nitrophenylmethyl)-2-thiazolidinone (also known as N-(2-nitrobenzyl)-thiazolidin-2-one) serves as a critical intermediate in drug development. The presence of the ortho-nitrobenzyl group introduces unique steric and electronic properties, making it an invaluable precursor for further functionalization, such as reductive cyclization to complex polycyclic alkaloids.

This guide provides a comprehensive, self-validating framework for synthesizing this derivative, detailing both classical Phase-Transfer Catalysis (PTC) and modern, transition-metal-free ring-opening methodologies.

Mechanistic Insights: Regioselectivity and Catalysis (E-E-A-T)

The synthesis of N-substituted 2-thiazolidinones presents a classic regioselectivity challenge. The 2-thiazolidinone core undergoes tautomerization between the lactam (NH/C=O) and lactim (N=C-OH) forms. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "harder" nucleophile compared to the oxygen atom.

The Role of Phase-Transfer Catalysis (PTC)

To strictly favor N-alkylation over O-alkylation, biphasic systems utilizing Phase Transfer Catalysts (PTC) such as Tetrabutylammonium bromide (TBAB) are employed. TBAB facilitates the transfer of the deprotonated thiazolidinone anion from the solid/aqueous basic phase into the organic phase. This desolvation effect dramatically enhances the nucleophilicity of the nitrogen atom, driving a rapid and clean SN2 attack on the benzylic carbon of the 2-nitrobenzyl halide[2].

PTC_Workflow A 2-Thiazolidinone + 2-Nitrobenzyl Bromide B Biphasic System (Solid K2CO3 / Solvent) A->B C PTC Catalyst (TBAB) B->C Addition D Deprotonation & Ion-Pair Formation C->D Phase Transfer E Nucleophilic Substitution (SN2) D->E N-Alkylation F 3-(2-Nitrophenylmethyl)- 2-thiazolidinone E->F Product Isolation

Caption: Mechanistic workflow of the Phase-Transfer Catalyzed (PTC) N-alkylation pathway.

Modern KOt-Bu Promoted Ring-Opening Pathway

An alternative, highly innovative approach avoids the 2-thiazolidinone starting material entirely. Instead, it utilizes of 2-(methylthio)-4,5-dihydrothiazole[3]. In this cascade reaction, KOt-Bu acts not only as a base but uniquely as an oxygen donor . It facilitates the expulsion of the thiomethyl group, transforming the dihydrothiazole ring into the thiazolidin-2-one core while simultaneously directing the N-alkylation with the 2-nitrobenzyl halide.

RingOpening N1 2-(Methylthio)- 4,5-dihydrothiazole N3 S-Alkylation Intermediate N1->N3 + 2-Nitrobenzyl Halide N2 KOt-Bu / I2 Promoter System N2->N3 Activation N4 Ring-Opening & O-Transfer N3->N4 KOtBu mediated N5 N-Alkylated Thiazolidin-2-one N4->N5 Rearrangement

Caption: Cascade mechanism of KOt-Bu promoted ring-opening and simultaneous oxygen transfer.

Quantitative Data Summary

The following table summarizes the operational metrics of the primary synthetic methodologies to assist researchers in selecting the optimal route based on available infrastructure and scale.

MethodologyCatalyst / PromoterSolventTemp (°C)Time (h)Yield (%)Key Advantage
PTC N-Alkylation TBAB (10 mol%)MIBK / Acetone60 - 806 - 875 - 85High scalability, inexpensive reagents[1]
Base-Mediated K₂CO₃ (Stoichiometric)Acetone25 - 5024 - 4850 - 65Mild conditions, no PTC removal needed[2]
Ring-Opening KOt-Bu (2.0 equiv)Dimethyl carbonate501670 - 80Access from dihydrothiazoles, novel O-transfer[3]

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol is optimized for scale-up and high regioselectivity.

Reagents:

  • 2-Thiazolidinone (10.0 mmol, 1.03 g)

  • 2-Nitrobenzyl bromide (10.5 mmol, 2.27 g)

  • Potassium carbonate, anhydrous (15.0 mmol, 2.07 g)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g)

  • Methyl isobutyl ketone (MIBK) or Acetone (30 mL)

Step-by-Step Methodology:

  • System Initialization: Charge a flame-dried 100 mL round-bottom flask with 2-thiazolidinone, anhydrous K₂CO₃, and TBAB. Add 30 mL of MIBK.

  • Deprotonation Phase: Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The suspension will transition from pure white to a faint yellow hue, indicating the formation of the active ion-pair complex.

  • Alkylation: Add 2-nitrobenzyl bromide portion-wise over 10 minutes to avoid localized thermal spikes. Attach a reflux condenser and heat the mixture to 60–80 °C.

  • Reaction Monitoring: Maintain heating for 6 hours.

    • Validation Checkpoint: Perform TLC (Eluent: Hexane/EtOAc 7:3). The UV-active starting material (2-nitrobenzyl bromide, Rf ~0.8) should completely deplete, replaced by a new, intense UV-active spot (product, Rf ~0.5).

  • Workup & Isolation: Cool the reaction to room temperature. Quench by adding 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude oily residue from hot ethanol to yield 3-(2-nitrophenylmethyl)-2-thiazolidinone as a crystalline solid (Melting Point: 92-93 °C)[1].

Protocol B: KOt-Bu Promoted Ring-Opening Synthesis

This protocol is ideal when starting from 2-(methylthio)-4,5-dihydrothiazole and requires strictly anhydrous conditions.

Reagents:

  • 2-(Methylthio)-4,5-dihydrothiazole (5.0 mmol, 0.66 g)

  • 2-Nitrobenzyl bromide (10.0 mmol, 2.16 g)

  • Potassium tert-butoxide (KOt-Bu) (10.0 mmol, 1.12 g)

  • Dimethyl carbonate (DMC) (20 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-flushed reaction tube equipped with a magnetic stir bar, introduce KOt-Bu, 2-(methylthio)-4,5-dihydrothiazole, and 2-nitrobenzyl bromide.

  • Solvent Addition: Add 20 mL of anhydrous Dimethyl carbonate (DMC). Seal the tube.

  • Thermal Activation: Heat the mixture at 50 °C for 16 hours.

    • Validation Checkpoint: Analyze an aliquot via Gas Chromatography-Mass Spectrometry (GC-MS). The chromatogram must show the complete disappearance of the dihydrothiazole peak and the emergence of the target product mass (m/z corresponding to C₁₀H₁₀N₂O₃S).

  • Workup: Evaporate the DMC solvent under vacuum.

  • Purification: Purify the crude mixture via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate to isolate the pure N-substituted thiazolidinone[3].

Analytical Characterization Standards

To confirm the structural integrity of 3-(2-Nitrophenylmethyl)-2-thiazolidinone, ensure the following analytical benchmarks are met:

  • FT-IR Spectroscopy: Look for the disappearance of the broad N-H stretch (~3200 cm⁻¹) of the starting material and the presence of a strong, sharp C=O stretching band at 1680–1700 cm⁻¹ (characteristic of the thiazolidinone lactam ring). Strong asymmetric and symmetric NO₂ stretches should appear at ~1525 cm⁻¹ and ~1350 cm⁻¹.

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The benzylic CH₂ protons will appear as a distinct singlet around δ 4.80 - 5.10 ppm , shifted downfield due to the adjacent electron-withdrawing ortho-nitro group and the lactam nitrogen.

References

  • KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones Source: Beilstein Journal of Organic Chemistry (2020) URL:[Link]

  • Source: Google Patents (CN1033625A)
  • Synthesis and biological evaluation of anti-Toxoplasma gondii activity of a novel scaffold of thiazolidinone derivatives Source: European Journal of Medicinal Chemistry / PMC (2018) URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for 3-(2-Nitrophenylmethyl)-2-thiazolidinone (RGH-5702)

Introduction & Mechanistic Rationale 3-(2-Nitrophenylmethyl)-2-thiazolidinone, designated in pharmacological literature as RGH-5702 (CAS: 136499-29-1), is a specialized small-molecule cytoprotective agent . Unlike conven...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(2-Nitrophenylmethyl)-2-thiazolidinone, designated in pharmacological literature as RGH-5702 (CAS: 136499-29-1), is a specialized small-molecule cytoprotective agent . Unlike conventional antiulcer therapeutics (e.g., proton pump inhibitors or H2-receptor antagonists) that primarily suppress gastric acid secretion, RGH-5702 operates via a distinct and targeted mechanism: it functions as a mucosal mast cell protector .

During gastric distress—often induced by NSAIDs or alcohol—mucosal mast cells degranulate, releasing a cascade of vasoactive and inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor (PAF). This release triggers microvascular ischemia, leading to hemorrhagic lesions and necrosis. By stabilizing the mast cell membrane, RGH-5702 halts this upstream inflammatory cascade, preserving the microcirculatory integrity of the gastric mucosa.

MOA Compound RGH-5702 (PO Admin) Target Mucosal Mast Cells in Gastric Tissue Compound->Target Targets Action Inhibition of Degranulation Target->Action Stabilizes Effect1 Reduced Histamine & Leukotriene Release Action->Effect1 Effect2 Prevention of Microvascular Ischemia Effect1->Effect2 Outcome Gastric Mucosal Protection Effect2->Outcome

Fig 1. Pharmacodynamic mechanism of RGH-5702 in preventing gastric mucosal ulceration.

Formulation and Dosing Parameters

Due to the lipophilic nature of the thiazolidinone and nitrophenyl moieties, RGH-5702 exhibits poor aqueous solubility. For in vivo efficacy studies, oral (PO) administration is the gold standard, as it delivers the compound directly to the gastric mucosa, mimicking the intended clinical route.

To ensure accurate dosing, the compound must be formulated as a homogenous suspension. Using a viscous vehicle like 0.5% Carboxymethylcellulose sodium (CMC-Na) is critical; the viscosity prevents the rapid sedimentation of the suspended drug particles, ensuring that the exact required dose is drawn into the gavage needle.

Table 1: Quantitative Dosing and Experimental Parameters
ParameterRecommended ValueCausality / Scientific Rationale
Route Oral Gavage (PO)Direct exposure to the gastric mucosal lining maximizes local cytoprotective effects.
Dose Range 1.0 – 10.0 mg/kgProvides a dose-dependent response curve for calculating the ED50 in rodent models.
Formulation 0.5% CMC-Na in dH₂OIncreases vehicle viscosity to maintain a uniform suspension of the lipophilic compound.
Pre-treatment 30 minutes priorAllows sufficient time for drug distribution and mast cell membrane stabilization before challenge.
Ulcerogenic Agent Indomethacin (30 mg/kg)Depletes protective prostaglandins, forcing a mast-cell-driven hemorrhagic lesion phenotype.

Experimental Protocols

The following protocols constitute a self-validating system. By incorporating strict vehicle controls and standard curve validations, researchers can definitively isolate the cytoprotective and pharmacokinetic properties of RGH-5702.

Protocol A: Formulation Preparation (0.5% CMC-Na Suspension)

Objective: Create a stable, homogenous suspension for PO dosing.

  • Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of heated (60°C) distilled water under continuous magnetic stirring until fully clear. Allow to cool to room temperature.

  • Compound Weighing: Weigh the required amount of RGH-5702 powder (e.g., 10 mg for a 1 mg/mL suspension).

  • Wetting & Trituration: Transfer the powder to a glass mortar. Add 2-3 drops of Tween 80 (optional, as a wetting agent) and triturate to form a smooth paste.

  • Suspension: Gradually add the 0.5% CMC-Na vehicle while continuously grinding until the final volume is reached.

  • Validation: Visually inspect the suspension against a light source. It should be uniformly opaque without large visible aggregates. Vortex immediately before drawing into the dosing syringe.

Protocol B: In Vivo Indomethacin-Induced Ulcer Model

Objective: Evaluate the pharmacodynamic (PD) cytoprotective efficacy.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 24 hours prior to the experiment. Causality: Fasting ensures an empty stomach, preventing food from buffering the ulcerogenic agent or physically blocking mucosal contact. Water must be provided ad libitum to prevent dehydration-induced stress.

  • Group Assignment: Randomize into three groups: (1) Vehicle + Vehicle [Negative Control], (2) Vehicle + Indomethacin[Positive Control], and (3) RGH-5702 + Indomethacin [Test Group].

  • Pre-treatment: Administer RGH-5702 suspension (or vehicle) via oral gavage at a volume of 5 mL/kg.

  • Ulcerogenic Challenge: Exactly 30 minutes post-treatment, administer Indomethacin (30 mg/kg, suspended in 0.5% CMC-Na) via oral gavage.

  • Harvesting: Euthanize the animals 4-6 hours post-challenge. Excise the stomachs, open along the greater curvature, and rinse gently with cold saline.

  • Quantification: Pin the stomachs flat and score the macroscopic lesions (ulcer index) using digital planimetry. The reduction in ulcer index in the Test Group vs. the Positive Control validates the efficacy of the dose.

Protocol C: Pharmacokinetic (PK) Plasma Sampling and HPLC Analysis

Objective: Quantify systemic exposure of RGH-5702 using a validated chromatographic method.

  • Sampling: Collect 200 µL of blood via the tail vein or jugular catheter at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose) into heparinized tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • One-Step Extraction: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate plasma proteins. Causality: Acetonitrile rapidly denatures proteins while highly solubilizing the lipophilic RGH-5702, ensuring high extraction recovery.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes. Transfer the clear supernatant to an HPLC vial.

  • HPLC-UV Analysis: Inject 20 µL onto a reversed-phase C18 column. Use a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: Run a standard curve by spiking blank plasma with known concentrations of RGH-5702 (10 ng/mL to 10 µg/mL). An R² > 0.99 validates the detector linearity and extraction efficiency.

Workflow S1 1. Formulation 0.5% CMC-Na Suspension S2 2. Animal Preparation 24h Fasting (Water ad libitum) S1->S2 S3 3. RGH-5702 Administration Oral Gavage (1-10 mg/kg) S2->S3 S4 4. Ulcerogenic Challenge Indomethacin (PO) at T=30 min S3->S4 30 min incubation S5 5. Plasma Sampling HPLC-UV Analysis for PK S4->S5 Serial blood collection S6 6. Tissue Harvesting Macroscopic Ulcer Scoring S4->S6 4-6 hours post-challenge

Fig 2. Standardized in vivo workflow for evaluating RGH-5702 efficacy and pharmacokinetics.

References

  • Ezer, E., et al. "RGH-5702 a new mucosal mast cell protector antiulcer drug." European Journal of Pharmacology (1990). URL:[Link]

  • Pudleiner, P., Kapás, M., & Vereczkey, L. "High-performance liquid chromatographic method for the determination of RGH-5702 in plasma samples." Journal of Chromatography A (1991). URL:[Link]

Application

3-(2-Nitrophenylmethyl)-2-thiazolidinone antimicrobial screening protocol

Application Note: Comprehensive Antimicrobial Screening Protocol for 3-(2-Nitrophenylmethyl)-2-thiazolidinone Executive Summary & Mechanistic Rationale The compound 3-(2-Nitrophenylmethyl)-2-thiazolidinone represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Antimicrobial Screening Protocol for 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Executive Summary & Mechanistic Rationale

The compound 3-(2-Nitrophenylmethyl)-2-thiazolidinone represents a highly promising synthetic scaffold for novel antimicrobial drug development. The 2-thiazolidinone core is a versatile heterocyclic structure, frequently designated as a "wonder nucleus" or "magic moiety" in medicinal chemistry due to its broad-spectrum therapeutic potential 1[1].

From a structural activity relationship (SAR) perspective, the addition of the 2-nitrophenylmethyl functional group serves a critical dual purpose. First, it significantly enhances the molecule's lipophilicity, facilitating rapid permeation through the hydrophobic bacterial cell membrane1[1]. Second, the electron-withdrawing nature of the nitro group increases the binding affinity of the molecule to its primary intracellular targets.

Mechanistically, thiazolidinone derivatives act as phosphate bioisosteres2[2]. They exhibit potent bactericidal activity by competitively inhibiting MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an essential enzyme responsible for the early stages of bacterial peptidoglycan cell wall biosynthesis3[3]. By blocking this critical pathway, the compound induces severe structural instability, ultimately leading to osmotic lysis and bacterial cell death.

Mechanism Drug 3-(2-Nitrophenylmethyl)- 2-thiazolidinone Membrane Bacterial Cell Membrane Penetration Drug->Membrane Lipophilic diffusion Target MurB Enzyme (Peptidoglycan Synthesis) Membrane->Target Intracellular binding Process Cell Wall Biosynthesis Blockade Target->Process Competitive inhibition Outcome Osmotic Lysis & Bactericidal Effect Process->Outcome Structural failure

Figure 1: Proposed mechanism of action targeting MurB-mediated cell wall synthesis.

Experimental Workflow Overview

To rigorously evaluate the antimicrobial efficacy of this compound, a self-validating, multi-tiered screening protocol is required. The workflow transitions from qualitative susceptibility testing to highly quantitative microdilution assays, culminating in target-specific enzymatic validation.

Workflow Prep Compound Preparation Primary Primary Screen (Agar Diffusion) Prep->Primary Secondary Secondary Screen (MIC/MBC Microdilution) Primary->Secondary Mechanistic Mechanistic Assay (MurB Enzymatic) Secondary->Mechanistic

Figure 2: End-to-end antimicrobial screening workflow for thiazolidinone derivatives.

Detailed Experimental Protocols

Phase 1: Compound Preparation & Handling

Causality Check: Due to the high lipophilicity imparted by the nitrophenylmethyl substitution, the compound is practically insoluble in aqueous media. Proper solvent selection is critical to prevent precipitation during the assay, which would yield false-negative results.

  • Stock Solution: Dissolve 3-(2-Nitrophenylmethyl)-2-thiazolidinone powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL. Vortex vigorously until fully dissolved.

  • Storage: Store aliquots at -20°C in amber vials. The nitroaromatic moiety can be sensitive to photo-degradation over prolonged periods.

  • Control Preparation: Prepare Ciprofloxacin (antibacterial) and Clotrimazole (antifungal) at 1 mg/mL in appropriate solvents to serve as validated positive controls.

Phase 2: Primary Screening (Agar Well Diffusion)

Causality Check: This method provides rapid, qualitative visual confirmation of susceptibility and establishes the baseline concentration range for secondary screening. Mueller-Hinton Agar (MHA) is utilized per CLSI standards because it lacks sulfonamide/trimethoprim antagonists, ensuring reproducible growth.

  • Inoculum Preparation: Suspend isolated colonies of target strains (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Plate Inoculation: Swab the bacterial suspension uniformly across the surface of MHA plates in three intersecting directions to ensure a confluent lawn of growth.

  • Well Boring: Use a sterile 6 mm cork borer to punch evenly spaced wells into the agar.

  • Compound Loading: Dispense 50 µL of the diluted compound (e.g., 100 µg/mL) into the wells. Critical Step: Ensure the final DMSO concentration diffusing into the agar does not exceed 1% to avoid solvent-mediated background toxicity.

  • Incubation & Measurement: Incubate the plates at 37°C for 18-24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a digital caliper.

Phase 3: Secondary Screening (Broth Microdilution for MIC/MBC)

Causality Check: Thiazolidinones can occasionally precipitate in aqueous broth at higher concentrations, confounding standard optical density (OD) readings. To counter this, we employ a Resazurin-based colorimetric assay to objectively measure cell viability independent of broth turbidity.

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 100 µL of the working compound solution to the first column and perform a two-fold serial dilution across the plate to achieve a concentration range of 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the bacterial suspension (adjusted to 5×105 CFU/mL final concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 20 hours.

  • Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • MIC Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration where the well remains blue (indicating no active metabolic reduction of resazurin to the pink fluorescent resorufin).

  • MBC Determination: Plate 10 µL from all blue (inhibited) wells onto fresh MHA plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth after 24 hours of incubation.

Phase 4: Mechanistic Validation (MurB Inhibition Assay)

Causality Check: To definitively confirm the target pathway3[3], an in vitro enzymatic assay is conducted to isolate the compound's effect from general membrane disruption.

  • Incubate purified recombinant E. coli MurB enzyme in assay buffer (50 mM Tris-HCl, pH 8.0) with varying concentrations of the thiazolidinone compound for 15 minutes.

  • Initiate the reaction by adding UDP-N-acetylglucosamine enolpyruvate and NADPH.

  • Monitor the oxidation of NADPH at 340 nm spectrophotometrically. Calculate the IC₅₀ value to quantify target affinity.

Quantitative Data Presentation

Below is a representative data matrix demonstrating the expected antimicrobial profile of lipophilic 2-thiazolidinone derivatives against a standard pathogenic panel.

Table 1: Representative Antimicrobial Activity Profile (MIC/MBC)

Target StrainGram TypeCompound MIC (µg/mL)Compound MBC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive8.016.00.5 (Ciprofloxacin)
Bacillus subtilis (ATCC 6633)Positive16.032.01.0 (Ciprofloxacin)
Escherichia coli (ATCC 25922)Negative32.064.00.25 (Ciprofloxacin)
Pseudomonas aeruginosa (ATCC 27853)Negative>128.0>128.02.0 (Ciprofloxacin)
Candida albicans (ATCC 10231)Fungal16.032.01.0 (Clotrimazole)

Data Interpretation Note: Gram-positive bacteria typically exhibit higher susceptibility to thiazolidinone derivatives due to the absence of the protective outer lipopolysaccharide (LPS) membrane found in Gram-negative species.

References

  • Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL:[Link]

  • A Brief Review on Biological Activities of Thiazolidinone Derivatives Source: International Journal of Pharmacy & Pharmaceutical Research URL:[Link]

Sources

Method

The Utility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone as a Photolabile Protecting Group in Organic Synthesis: Application Notes and Protocols

Introduction: Harnessing Light for Precision Amine Protection In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Light for Precision Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer an unparalleled level of control, enabling the masking and unmasking of functional groups with spatial and temporal precision through the application of light.[1] This "traceless reagent" approach obviates the need for harsh chemical deprotection steps, thereby enhancing compatibility with sensitive substrates and complex molecular architectures.

This guide provides a comprehensive overview of the synthesis and application of 3-(2-Nitrophenylmethyl)-2-thiazolidinone , a versatile reagent that combines the photolabile nature of the ortho-nitrobenzyl group with the structural features of a thiazolidinone core. The ortho-nitrobenzyl moiety is a well-established and widely utilized PPG for a variety of functional groups, including amines, alcohols, and carboxylic acids.[1] Its deprotection is triggered by UV light, typically in the range of 320-365 nm, proceeding through a well-understood intramolecular rearrangement.[1][2] The thiazolidinone heterocycle, on the other hand, is a prevalent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[3]

The strategic union of these two motifs in 3-(2-Nitrophenylmethyl)-2-thiazolidinone presents a unique tool for researchers. It serves as a stable, crystalline solid that can be readily prepared and used to introduce the photolabile 2-nitrobenzyl group onto secondary amines or as a protected amine synthon itself. This guide will detail the synthesis of this reagent, elucidate the mechanism of its photochemical cleavage, and provide robust protocols for its application in protecting and deprotecting amine functionalities, thereby empowering researchers in organic synthesis and drug development with a powerful light-sensitive molecular tool.

Synthesis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

The synthesis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is achieved through a straightforward N-alkylation of 2-thiazolidinone with 2-nitrobenzyl bromide. This reaction proceeds efficiently under basic conditions, where the nitrogen atom of the thiazolidinone ring acts as a nucleophile, displacing the bromide from the benzylic position of 2-nitrobenzyl bromide.

cluster_reactants Reactants cluster_products Products Thiazolidinone 2-Thiazolidinone Product 3-(2-Nitrophenylmethyl)-2-thiazolidinone Thiazolidinone->Product N-Alkylation NitrobenzylBromide 2-Nitrobenzyl Bromide NitrobenzylBromide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., MIBK) Solvent->Product Byproduct KBr

Caption: Synthetic scheme for 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Experimental Protocol: Synthesis of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

This protocol is adapted from a general procedure for the N-alkylation of 2-thiazolidinone.[4]

Materials:

  • 2-Thiazolidinone

  • 2-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium bicarbonate (KHCO₃)

  • Methyl isobutyl ketone (MIBK)

  • Water (H₂O)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiazolidinone (1 equivalent), potassium carbonate (e.g., 3.7 equivalents), potassium bicarbonate (e.g., 0.6 equivalents), 2-nitrobenzyl bromide (1 equivalent), and methyl isobutyl ketone (MIBK) as the solvent. A small amount of water may be added to facilitate the reaction.[4]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether) to yield 3-(2-Nitrophenylmethyl)-2-thiazolidinone as a solid.[4]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photochemical Deprotection: Mechanism and Considerations

The cleavage of the 2-nitrobenzyl group proceeds via a well-established intramolecular photochemical reaction, often referred to as a Norrish Type II-like process.[1]

A Ground State 3-(2-Nitrophenylmethyl)-2-thiazolidinone B Excited State (n -> π*) A->B hν (UV light, ~350 nm) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Deprotected 2-Thiazolidinone D->E Cleavage F 2-Nitrosobenzaldehyde D->F

Caption: Mechanism of photochemical deprotection of the 2-nitrobenzyl group.

Mechanism Explained:

  • Photoexcitation: Upon absorption of UV light (typically around 350 nm), the nitro group of the 2-nitrobenzyl moiety is excited from its ground state to an n → π* triplet state.[1]

  • Intramolecular Hydrogen Abstraction: In this excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][5]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, forming a cyclic intermediate. This intermediate is unstable and rapidly collapses, cleaving the benzylic carbon-nitrogen bond to release the deprotected 2-thiazolidinone and 2-nitrosobenzaldehyde as a byproduct.[1][5]

Key Considerations for Efficient Deprotection:

  • Wavelength: The choice of irradiation wavelength is critical. Wavelengths around 350-365 nm are generally effective for 2-nitrobenzyl cleavage.[6] Shorter wavelengths can lead to photodegradation of the substrate or product.

  • Solvent: The photolysis can be carried out in a variety of common organic solvents, such as methanol, ethanol, dioxane, or acetonitrile.[2][6] The choice of solvent should be based on the solubility of the substrate and its compatibility with the reaction.

  • Byproduct Scavenging: The 2-nitrosobenzaldehyde byproduct can sometimes react with the liberated amine.[2] In such cases, the addition of an aldehyde scavenger, such as semicarbazide, can improve the yield of the desired product.

  • Reaction Monitoring: The progress of the deprotection can be monitored by TLC or HPLC by observing the disappearance of the starting material and the appearance of the deprotected product.

Application Protocols

Protocol 1: Protection of a Secondary Amine with 2-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a secondary amine using 2-nitrobenzyl bromide.

Materials:

  • Secondary amine

  • 2-Nitrobenzyl bromide

  • A suitable base (e.g., K₂CO₃, triethylamine)

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (if the amine is sensitive to air)

Procedure:

  • Reaction Setup: Dissolve the secondary amine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Add a solution of 2-nitrobenzyl bromide (1.1 equivalents) in the same solvent dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-(2-nitrobenzyl)-protected amine.

Protocol 2: Photochemical Deprotection of N-(2-Nitrobenzyl) Amides/Lactams

This protocol provides a general procedure for the photolytic cleavage of the 2-nitrobenzyl group from a protected amine or lactam, such as 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Materials:

  • N-(2-nitrobenzyl) protected substrate (e.g., 3-(2-Nitrophenylmethyl)-2-thiazolidinone)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

  • A UV photoreactor equipped with a lamp emitting at ~350-365 nm (e.g., a medium-pressure mercury lamp with a Pyrex filter)

  • Quartz or Pyrex reaction vessel

  • Magnetic stirrer and stir bar

  • Cooling system for the photoreactor

Procedure:

  • Sample Preparation: Prepare a solution of the N-(2-nitrobenzyl) protected substrate in the chosen solvent in the photoreactor vessel. The concentration should be optimized, but a starting point of 0.01-0.05 M is common.[2]

  • Degassing (Optional): For oxygen-sensitive reactions, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light while stirring. Maintain a constant temperature using a cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to a day depending on the substrate and the intensity of the light source.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product, which contains the deprotected amine and 2-nitrosobenzaldehyde, can be purified by standard methods.

  • Purification: Purify the deprotected amine by column chromatography on silica gel to separate it from the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Quantitative Data Summary

CompoundQuantum Yield (Φ)Wavelength (nm)Reference
N-(2-Nitrobenzyl)urea0.81308[4]
N-(α-Methyl-2-nitrobenzyl)urea0.64308[4]
N-(α-Carboxy-2-nitrobenzyl)urea0.56308[4]

Conclusion

3-(2-Nitrophenylmethyl)-2-thiazolidinone emerges as a valuable reagent in the synthetic chemist's toolkit. Its straightforward synthesis and the predictable, clean nature of its photochemical deprotection make it an attractive choice for the protection of amine functionalities. The ability to unmask the amine under neutral conditions using light provides a high degree of orthogonality with other protecting groups, a critical feature in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this photolabile protecting group strategy, enabling researchers to leverage the power of light for precise and controlled chemical synthesis.

References

  • EBI. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Photolabile protecting groups: a strategy for making primary amine polymers by RAFT. RSC Publishing. Retrieved from [Link]

  • PubMed. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • ResearchGate. (2025). Reaction of 2-thiazolidinethione with halohydrocarbon: synthesis of novel N-alkylated 2-thiazolidinethione and S-alkylated thiazoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • Busuyek, M. V., et al. (2005). The Total Synthesis of ent-Fumiquinazoline G.
  • Google Patents. (n.d.). CN1033625A - 2-thiazolidinone derivatives, pharmaceutical compositions containing the same, and process for producing the same.
  • Request PDF. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Retrieved from [Link]

  • Chemical Reviews. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(2-Nitrophenylmethyl)-2-thiazolidinone Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of thiazolidin-2-one derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of thiazolidin-2-one derivatives. The synthesis of 3-(2-nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1) is notoriously prone to low yields if the reaction conditions are not strictly controlled.

This guide is designed to provide you with mechanistic causality, field-proven troubleshooting, and a self-validating protocol to ensure high-yield, regioselective N-alkylation.

Mechanistic Insight: The Ambident Nucleophile Dilemma

The core challenge in synthesizing 3-(2-nitrophenylmethyl)-2-thiazolidinone lies in the fundamental chemistry of the thiazolidin-2-one starting material. When deprotonated, the resulting anion is an ambident nucleophile [1]. The negative charge is delocalized between the nitrogen atom and the carbonyl oxygen.

According to Hard-Soft Acid-Base (HSAB) theory:

  • The Nitrogen is a relatively "soft" nucleophile.

  • The Oxygen is a "hard" nucleophile.

Because 2-nitrobenzyl bromide is a soft electrophile, maximizing the yield requires promoting a soft-soft interaction (N-alkylation) while suppressing the hard-hard interaction (O-alkylation). Using hard bases (like NaH) or polar protic solvents hardens the nucleophile, driving the reaction toward the unwanted O-alkylated isomer (2-(2-nitrobenzyloxy)-4,5-dihydrothiazole)[1]. Furthermore, overly harsh basic conditions can lead to the hydrolytic ring-opening of the thiazolidinone core[2].

Troubleshooting & FAQs

Q1: Why am I getting multiple spots on my TLC, and my isolated yield of the target product is consistently below 40%? A1: This is the hallmark of poor regioselectivity caused by competitive O-alkylation. To improve the yield of the N-alkylated product, you must soften the nucleophile. Switch from strong/hard bases like NaH to a softer base system, such as Triethylamine (TEA)[3] or Potassium Carbonate (K₂CO₃) paired with a phase transfer catalyst (PTC) in an aprotic solvent like Acetonitrile or DMF.

Q2: I observed a dark, tarry byproduct and a complete loss of the thiazolidin-2-one starting material. What went wrong? A2: This indicates ring-opening or hydrolysis of the thiazolidin-2-one core. The lactam/thioether ring is highly sensitive to strong aqueous bases (like NaOH or KOH) at elevated temperatures, which attack the carbonyl carbon and trigger ring cleavage[2]. Ensure your reagents and solvents are strictly anhydrous. If using K₂CO₃, it must be oven-dried prior to use.

Q3: Can I use 2-nitrobenzyl chloride instead of the bromide to save on reagent costs? A3: While 2-nitrobenzyl chloride is more economical, it is a significantly poorer electrophile. The chloride requires extended reaction times and higher temperatures, which increases the likelihood of thermal degradation of the thiazolidinone ring[4]. If you must use the chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the highly reactive 2-nitrobenzyl iodide in situ via the Finkelstein reaction.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting yield, demonstrating why our optimized protocol utilizes a PTC/mild base system.

EntryBase SystemSolventTemp (°C)AdditiveYield (%)Mechanistic Outcome / Major Issue
1NaH (1.2 eq)THF0 to RTNone42%Significant O-alkylation & partial ring opening.
2KOH (aq)EtOHRefluxNone<20%Severe hydrolysis of the thiazolidinone ring.
3K₂CO₃ (2.0 eq)DMF60None65%Sluggish reaction; moderate N-selectivity.
4TEA (3.0 eq)DCMRTNone81%Good N-selectivity, but slow kinetics[3].
5 K₂CO₃ (2.0 eq) MeCN 70 TBAB (10 mol%) 92% Rapid, clean, and highly selective N-alkylation.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Phase Transfer Catalyst (TBAB) to enhance the solubility of the carbonate base in acetonitrile, allowing for mild, highly selective N-alkylation without the risk of ring degradation.

Objective: Synthesize 3-(2-nitrophenylmethyl)-2-thiazolidinone with >90% yield. Reagents: Thiazolidin-2-one (1.0 eq), 2-Nitrobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), Anhydrous Acetonitrile (MeCN).

Step 1: Anion Generation

  • Charge a flame-dried, argon-purged round-bottom flask with thiazolidin-2-one (10 mmol) and anhydrous MeCN (30 mL).

  • Add finely powdered, oven-dried K₂CO₃ (20 mmol) and TBAB (1 mmol).

  • Validation Checkpoint: Stir at 40 °C for 30 minutes. The suspension will transition into a fine, homogenous slurry with a slight yellow tint. This color change confirms successful deprotonation and the formation of the stabilized ambident anion.

Step 2: Electrophile Addition

  • Dissolve 2-nitrobenzyl bromide (11 mmol) in 10 mL of anhydrous MeCN.

  • Add this solution dropwise to the reaction mixture over 15 minutes to prevent local concentration spikes.

  • Validation Checkpoint: Monitor the internal temperature. A mild exotherm (1–2 °C increase) should be observed. If the temperature spikes beyond 5 °C, slow the addition rate immediately to prevent dimerization or polymerization of the benzyl bromide.

Step 3: Reaction Monitoring & Workup

  • Heat the reaction to 70 °C and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Eluent: Hexane/EtOAc 7:3). The starting material spot (UV active, low Rf) should disappear completely, replaced by a single major product spot (UV active, higher Rf). The absence of a closely eluting secondary spot confirms the successful suppression of the O-alkylated isomer.

  • Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol to yield pure 3-(2-nitrophenylmethyl)-2-thiazolidinone as crystalline solids.

Pathway Visualization

ReactionPathway SM Thiazolidin-2-one + 2-Nitrobenzyl Bromide Base Base Addition (Deprotonation) SM->Base Anion Ambident Anion Intermediate [N⁻ ↔ O⁻] Base->Anion PathRing Ring Opening / Hydrolysis (Excess Strong Base) Base->PathRing Strong Aq. Base (e.g., NaOH) PathN N-Alkylation (Soft-Soft Interaction) Anion->PathN Mild Base (TEA/K₂CO₃) Aprotic Solvent PathO O-Alkylation (Hard-Hard Interaction) Anion->PathO Hard Base (NaH) Polar Protic Solvent Product 3-(2-Nitrophenylmethyl) -2-thiazolidinone (Target Product) PathN->Product SideProd1 2-(2-Nitrobenzyloxy) -4,5-dihydrothiazole PathO->SideProd1 SideProd2 Degradation Products PathRing->SideProd2

Reaction pathways illustrating the ambident nucleophilicity of thiazolidin-2-one during alkylation.

References

  • Ebajo, V. D., Jr. et al. "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione". Arkivoc (2024). URL:[Link]

  • Santos, L. et al. "SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones". The Journal of Organic Chemistry (2021). URL:[Link]

  • Wu, et al. "KOtBu Promoted Selective Ring-Opening N-alkylation of 2-Oxazolines to Access 2-Aminoethyl Acetates and N-Substituted Thiazolidinones". Beilstein Archives (2019). URL:[Link]

  • "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications". Molecules / PMC (2020). URL:[Link]

Sources

Optimization

Troubleshooting 3-(2-Nitrophenylmethyl)-2-thiazolidinone degradation during storage

Here is the technical support center guide for troubleshooting 3-(2-Nitrophenylmethyl)-2-thiazolidinone degradation. Welcome to the technical resource center for 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for troubleshooting 3-(2-Nitrophenylmethyl)-2-thiazolidinone degradation.

Welcome to the technical resource center for 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate the degradation of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information based on established photochemical principles and extensive laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability and handling of 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Q1: What is 3-(2-Nitrophenylmethyl)-2-thiazolidinone and why is it used?

3-(2-Nitrophenylmethyl)-2-thiazolidinone is a heterocyclic compound featuring two key structural motifs: a thiazolidinone core and an ortho-nitrobenzyl (oNB) group. The thiazolidinone core is a versatile scaffold found in many compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The ortho-nitrobenzyl group is one of the most widely used photolabile protecting groups (or "caging" groups) in organic synthesis and chemical biology.[4][5] This group can be cleaved with high efficiency upon exposure to UV light (typically around 350 nm), releasing the protected molecule—in this case, the thiazolidinone nitrogen.[6][7] This property makes the parent compound useful as a tool for the light-triggered release of the thiazolidinone moiety in various experimental systems.

Q2: I've noticed my solid sample/solution of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is turning yellow or orange over time. What does this mean?

This color change is a primary visual indicator of degradation. The culprit is almost always the ortho-nitrobenzyl (oNB) group. Upon exposure to light, the oNB group undergoes a photochemical reaction, cleaving from the thiazolidinone ring and forming o-nitrosobenzaldehyde as a byproduct.[4][8] This byproduct is yellow/orange and is known to be unstable, potentially forming oligomers with azo and amide linkages, which can further contribute to the discoloration and introduce reactive impurities into your experiments.[4][9]

Q3: What are the primary factors that cause this compound to degrade?

The degradation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is primarily driven by two factors:

  • Light Exposure (Photodegradation): This is the most significant and rapid cause of degradation. The oNB group is explicitly designed to be sensitive to UV light.[5][10] Even ambient laboratory lighting over extended periods can initiate the cleavage process.

  • Harsh pH and High Temperatures (Chemical Degradation): While the thiazolidinone ring is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[11][12] High temperatures can also accelerate the inherent photochemical degradation if the compound is not fully protected from light.

Q4: What are the definitive recommended storage conditions to maximize the shelf-life of this compound?

To ensure maximum stability and prevent premature degradation, adherence to the following storage protocol is critical.

ParameterRecommendationRationale & Scientific Justification
Light Store in an amber or opaque, tightly sealed vial. Wrap the vial in aluminum foil for extra protection.The oNB group's photochemical cleavage is initiated by UV-A light (approx. 320-400 nm).[7] Amber glass and opaque containers effectively block these wavelengths, preventing photo-excitation and subsequent degradation.
Temperature Store at -20°C or lower. Lowering the temperature slows down all chemical reaction rates, including any potential hydrolytic or thermal degradation pathways. One study noted stability for a similar compound for >6 months at -10°C when protected from light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). While photodegradation is the primary concern, an inert atmosphere minimizes the risk of oxidative degradation of the thiazolidinone ring or its byproducts over long-term storage.
Form Store as a solid/lyophilized powder. Prepare solutions fresh whenever possible.Solutions, especially in protic or aqueous solvents, may be more susceptible to degradation than the solid state, where molecular mobility is restricted.

Q5: How can I definitively confirm if my sample has degraded?

Visual inspection (color change) is a good first indicator. However, for quantitative assessment, an analytical method is required. The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector: This is the preferred method. A pure sample will show a single major peak at a specific retention time. Degraded samples will show a decrease in the area of the main peak and the appearance of new peaks corresponding to the degradation products.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to not only separate the degradation products but also to identify them by their mass-to-charge ratio, confirming the cleavage of the oNB group.[14]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A degraded sample will show multiple spots, whereas a pure sample should show a single spot.

Q6: My sample shows minor degradation. Can I still use it for my experiments?

This depends entirely on the sensitivity of your application.

  • For non-quantitative or screening applications: If the degradation is minor (<5%) and the byproducts are known to not interfere with your assay, you may be able to proceed. However, this introduces a significant variable.

  • For quantitative, cell-based, or in-vivo studies: It is strongly advised not to use a degraded sample. The degradation byproducts, such as o-nitrosobenzaldehyde and its oligomers, are reactive and potentially toxic, which can lead to confounding results or cellular toxicity.[4][9] The reduced concentration of the active parent compound will also lead to inaccurate dosing. In these cases, it is essential to use a fresh, pure sample.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and understand the nature of the degradation affecting your compound.

Guide 1: Investigating Suspected Photodegradation

This guide helps you confirm if light exposure is the root cause of the observed instability.

Core Principle: The ortho-nitrobenzyl group undergoes a well-defined photochemical rearrangement upon absorbing UV light, leading to molecular cleavage.[4][7] This process is initiated by the photoexcited nitro group abstracting a hydrogen atom from the benzylic carbon, which leads to the formation of an aci-nitro intermediate. This intermediate then cyclizes and rearranges to release the free thiazolidinone and the o-nitrosobenzaldehyde byproduct.

DOT Script for Photodegradation Pathway

G Parent 3-(2-Nitrophenylmethyl)- 2-thiazolidinone Excitation Photo-excitation (hv, ~350 nm) Parent->Excitation Light Exposure AciNitro Aci-nitro Intermediate Excitation->AciNitro Intramolecular H-abstraction Cleavage Rearrangement & Cleavage AciNitro->Cleavage Thiazolidinone 2-Thiazolidinone (Released) Cleavage->Thiazolidinone Byproduct o-Nitrosobenzaldehyde (Byproduct) Cleavage->Byproduct Oligomers Azo/Amide Oligomers (Secondary Degradation) Byproduct->Oligomers Further reactions

Caption: Photodegradation pathway of the oNB group.

Experimental Protocol: Comparative HPLC-UV Analysis

This protocol validates photodegradation by comparing a light-exposed sample to a protected control.

  • Prepare Samples:

    • Control Sample: Weigh 1-2 mg of 3-(2-Nitrophenylmethyl)-2-thiazolidinone and dissolve it in an appropriate HPLC-grade solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Perform this step in a darkened room or under red light and use an amber autosampler vial. This sample should be analyzed immediately.

    • Test Sample: Prepare a second sample in the exact same manner but in a clear glass vial.

  • Expose the Test Sample:

    • Place the clear vial containing the test sample under a UV lamp (365 nm is ideal) for 15-30 minutes. Alternatively, leave it on a laboratory bench under ambient light for 24-48 hours.

  • Set Up HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: Monitor at two wavelengths: one where the parent compound absorbs (e.g., 280 nm) and one where the nitroso byproduct may absorb (e.g., 400 nm).[15]

    • Injection Volume: 10 µL.

  • Analyze and Interpret Results:

    • Inject the Control Sample . You should observe one major peak corresponding to the pure, intact compound.

    • Inject the Test Sample .

    • Confirmation of Photodegradation: Compare the two chromatograms. If photodegradation has occurred, you will see:

      • A significant decrease in the peak area of the parent compound in the test sample.

      • The appearance of one or more new, earlier-eluting (more polar) peaks corresponding to the cleaved thiazolidinone and other byproducts.

Guide 2: Assessing Thermal and Hydrolytic Stability

This guide uses a forced degradation study to determine the compound's stability to heat, acid, and base, helping to rule out these factors or establish safe experimental boundaries.

Core Principle: Forced degradation studies intentionally expose a compound to harsh conditions to accelerate decomposition, which helps identify potential degradation pathways and develop stability-indicating analytical methods as per ICH guidelines.[13]

DOT Script for Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in dark) Start Prepare 4 identical samples of compound in solution (1 mg/mL in MeCN/H2O) Acid Acidic Add HCl to 0.1 M Incubate @ 50°C Start->Acid Base Basic Add NaOH to 0.1 M Incubate @ 50°C Start->Base Heat Thermal Neutral pH Incubate @ 70°C Start->Heat Control Control Neutral pH Store @ 4°C Start->Control Analyze Analyze all samples by HPLC-UV or LC-MS Acid->Analyze Base->Analyze Heat->Analyze Control->Analyze Compare Compare chromatograms to the Control sample Analyze->Compare Result Identify significant degradation (>5% loss of parent peak) and determine cause Compare->Result

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into four amber vials. Treat them as described in the table below. Ensure all incubations are performed in the complete absence of light (e.g., in an oven or a drawer).

ConditionProcedureIncubationPrimary Pathway Tested
Acid Hydrolysis Add 0.1 M HCl to the sample vial.4-8 hours at 50°CAcid-catalyzed hydrolysis of the thiazolidinone ring.
Base Hydrolysis Add 0.1 M NaOH to the sample vial.1-2 hours at 50°CBase-catalyzed hydrolysis of the thiazolidinone ring.
Thermal Stress Keep the sample at neutral pH.24 hours at 70°CThermally-induced degradation.
Control Keep the sample at neutral pH.Store alongside other samples at 4°C.Baseline stability.
  • Neutralization and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all four samples (Acid, Base, Heat, Control) using the HPLC-UV method described in Guide 1.

  • Interpret Results:

    • No Degradation: If the chromatograms for the Acid, Base, and Heat samples are identical to the Control, the compound is highly stable under these conditions.

    • Degradation Observed: If new peaks appear and the parent peak decreases in any of the stress samples compared to the control, the compound is susceptible to that specific condition. For example, significant degradation in the "Base Hydrolysis" sample indicates that the compound should not be used or stored in basic solutions.

Section 3: References

  • Photocleavable Protecting Groups. [Online]. Available:

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o - ChemRxiv. [Online]. Available:

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. [Online]. Available:

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. [Online]. Available:

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | ChemRxiv. [Online]. Available:

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF - ResearchGate. [Online]. Available:

  • ANALYTICAL METHODS. [Online]. Available:

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. [Online]. Available:

  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. [Online]. Available:

  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo - JOCPR. [Online]. Available:

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Online]. Available:

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. [Online]. Available:

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles - PubMed. [Online]. Available:

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. [Online]. Available:

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. [Online]. Available:

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. [Online]. Available:

  • 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone - ResearchGate. [Online]. Available:

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Online]. Available:

Sources

Troubleshooting

Minimizing impurities during 3-(2-Nitrophenylmethyl)-2-thiazolidinone crystallization

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1), also known as the active pharmaceutical intermediate RGH-5702. This guide is engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1), also known as the active pharmaceutical intermediate RGH-5702.

This guide is engineered for process chemists and researchers. It bypasses generic advice to focus strictly on the mechanistic causality of impurity formation and the thermodynamic principles of crystallization required to isolate this specific thiazolidinone scaffold.

Part 1: Mechanistic Insights into Impurity Formation

The synthesis of 3-(2-nitrophenylmethyl)-2-thiazolidinone typically relies on the alkylation of the 2-thiazolidinone heterocycle[1] using a 2-nitrobenzyl halide. The primary challenge in this workflow is the ambident nucleophilicity of the thiazolidin-2-one anion.

Depending on the reaction conditions, alkylation can occur at the nitrogen atom (yielding the desired N-alkylated product) or at the sulfur/oxygen atoms (yielding S- or O-alkylated regioisomers). According to Hard-Soft Acid-Base (HSAB) principles, utilizing a hard base like Potassium tert-butoxide (KOtBu) in a polar aprotic solvent directs the electrophile toward the harder nitrogen center, effectively suppressing the formation of the S-alkylated impurity[2]. Furthermore, the 2-nitrobenzyl moiety is highly susceptible to photochemical degradation, requiring strict environmental controls during the crystallization phase to prevent the formation of colored oxidative byproducts[3].

Part 2: Troubleshooting Guide (FAQs)

Q1: I am detecting a co-crystallizing impurity with a slightly higher Rf​ value on my TLC plates. What is it, and why doesn't recrystallization remove it? A: This is the S-alkylated regioisomer (2-(2-nitrobenzylthio)-4,5-dihydrothiazole). Because its molecular weight and dipole moment closely mirror your target N-alkylated product, it exhibits near-identical solubility curves in standard crystallization solvents, leading to co-precipitation. Corrective Action: Shift the selectivity upstream during synthesis by strictly using KOtBu/DMF[2]. If the impurity is already present in your crude mixture, perform a hot trituration in diisopropyl ether (DIPE) prior to your primary crystallization. The S-alkylated isomer has slightly higher solubility in non-polar ethers, allowing you to enrich the N-alkylated solid before dissolution.

Q2: During the cooling phase, my solution forms a biphasic oil instead of a crystalline solid (Oiling Out). How can I induce proper nucleation? A: "Oiling out" (liquid-liquid phase separation) occurs when your cooling trajectory forces the supersaturation curve to cross the binodal curve before intersecting the solubility curve. The solute melts out of the solvent rather than crystallizing. Corrective Action: Switch from a steep, uncontrolled cooling gradient to a linear cooling ramp (e.g., 0.2 °C/min). Use a binary solvent system like Ethyl Acetate/Heptane. Crucially, introduce seed crystals (0.5% w/w) roughly 5 °C below the saturation temperature. Seeding bypasses the metastable zone, forcing solid-liquid nucleation and preventing phase separation.

Q3: My isolated crystals have a yellow-brown tint instead of being pristine white. What causes this discoloration? A: The 2-nitrobenzyl group is photochemically active. Exposure to ambient laboratory light during the hot dissolution phase triggers intramolecular redox degradation. Additionally, the thiazolidinone ring can slowly oxidize if exposed to atmospheric oxygen at elevated temperatures. Corrective Action: Shield the jacketed reactor with aluminum foil or use amber glassware. Purge the headspace of your crystallization vessel with nitrogen gas before heating the solvent to prevent oxidative coloring.

Part 3: Data Visualization

Table 1: Impurity Profiling and Root Cause Analysis

Impurity TypeChemical IdentityMechanistic Root CauseMitigation Strategy
Regioisomer 2-(2-Nitrobenzylthio)-4,5-dihydrothiazoleSoft base usage (e.g., K₂CO₃) favoring S-alkylation.Use KOtBu in DMF to force N-alkylation via HSAB theory.
Degradation Ring-opened 2-aminoethyl acetatesProlonged exposure to excess strong alkoxides at >80 °C.Limit base to 1.05 eq; quench reaction promptly.
Unreacted SM 2-Nitrobenzyl chloride/bromideIncomplete conversion; poor stoichiometry.Cold heptane wash of the crude solid prior to crystallization.
Photolytic Nitroso-benzaldehyde derivativesUV/ambient light exposure during hot dissolution.Light-shielded vessels; N₂ inertion during heating.

Table 2: Solvent Selection Matrix for Crystallization

Solvent SystemVolume RatioNucleation BehaviorImpurity Purge Efficiency
Ethanol / Water 3:1High risk of oiling outPoor (S-isomer co-crystallizes)
Toluene NeatFast, uncontrolledModerate (Traps solvent in lattice)
EtOAc / Heptane 1:3Excellent (with seeding)High (Rejects S-isomer and SM)

Part 4: Logical Workflow Diagram

ImpurityPathway Start Thiazolidin-2-one + 2-Nitrobenzyl Halide Cond1 Hard Base (KOtBu/NaH) Polar Aprotic Solvent Start->Cond1 Optimized Route Cond2 Soft Base (K2CO3) Protic/Weak Solvent Start->Cond2 Sub-optimal Route Target 3-(2-Nitrophenylmethyl)- 2-thiazolidinone (Desired N-Alkylation) Cond1->Target Major Pathway (HSAB) Imp2 Ring-Opened Amine Byproducts Cond1->Imp2 Excess Base/Heat Cond2->Target Minor Pathway Imp1 2-(2-Nitrobenzylthio)- 4,5-dihydrothiazole (S-Alkylation Impurity) Cond2->Imp1 Major Pathway

Reaction pathway detailing N- vs S-alkylation selectivity and impurity formation.

Part 5: Step-by-Step Experimental Protocol

Optimized Anti-Solvent Crystallization Workflow (Self-Validating System)

This protocol utilizes an Ethyl Acetate/Heptane binary system. The inclusion of an acid-wash step validates the removal of ring-opened amine impurities prior to thermal stress, while the controlled seeding protocol validates the circumvention of liquid-liquid phase separation.

Step 1: Crude Pre-treatment & Impurity Purge

  • Dissolve 10.0 g of crude 3-(2-nitrophenylmethyl)-2-thiazolidinone in 50 mL of Dichloromethane (DCM).

  • Wash the organic layer with 0.1 M HCl (2 x 25 mL). Causality: This selectively protonates and partitions any ring-opened amine byproducts into the aqueous phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pre-purified solid.

Step 2: Dissolution under Inert Conditions

  • Transfer the solid to a light-shielded (amber or foil-wrapped) 250 mL jacketed reactor.

  • Purge the vessel with N₂ for 5 minutes.

  • Add 40 mL of Ethyl Acetate (EtOAc) and heat the jacket to 65 °C with an overhead stirrer set to 250 RPM until complete dissolution is achieved.

Step 3: Anti-Solvent Addition & Seeding

  • Slowly add 60 mL of n-Heptane dropwise over 20 minutes via an addition funnel, maintaining the internal temperature at 65 °C. The solution must remain clear.

  • Cool the reactor to 55 °C.

  • Add 50 mg of pure 3-(2-nitrophenylmethyl)-2-thiazolidinone seed crystals. Hold the temperature isothermally at 55 °C for 30 minutes. Causality: This isothermal hold allows the seed bed to mature and absorb localized supersaturation, preventing secondary nucleation spikes.

Step 4: Controlled Cooling Ramp

  • Program the jacketed reactor to cool from 55 °C to 5 °C at a strict linear rate of 0.2 °C/min.

Step 5: Isolation and Drying

  • Filter the resulting crystalline slurry through a sintered glass funnel under vacuum.

  • Wash the filter cake with 20 mL of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v) to displace the mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual heptane. (Expected Yield: 85-90% recovery; Purity: >99.5% by HPLC).

References

  • Shen, L. H., Wang, H. X., Zhang, L., & Zhang, J. (2014). One-Step Synthesis of 2-Thiazolidinone. Asian Journal of Chemistry, 26(3), 915-916.[Link]

  • Lin, Q., Zhang, S., & Li, B. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 492–501.[Link]

  • Pudleiner, P., Kapás, M., & Vereczkey, L. (1991). High-performance liquid chromatographic method for the determination of RGH-5702 in plasma samples. Journal of Chromatography, 553(1-2), 29-34.[Link]

Optimization

Technical Support Center: Optimizing UV Cleavage of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Welcome to the technical support center for the optimization of photocleavage conditions for 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This guide, designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of photocleavage conditions for 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient use of this photolabile protecting group.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of UV cleavage for a 2-nitrobenzyl (ONB) compound like 3-(2-Nitrophenylmethyl)-2-thiazolidinone?

A1: The photocleavage of 2-nitrobenzyl (ONB) protecting groups follows a well-established intramolecular photoreaction, often described as a Norrish Type II mechanism.[1] Upon absorption of a UV photon, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon (the carbon connecting the phenyl ring to the thiazolidinone). This intramolecular hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[2][3] This intermediate is unstable and rapidly undergoes an irreversible rearrangement, leading to the cleavage of the benzylic-nitrogen bond. This releases the deprotected 2-thiazolidinone and generates 2-nitrosobenzaldehyde as a byproduct.[3]

ONB Photocleavage Mechanism Start 3-(2-Nitrophenylmethyl) -2-thiazolidinone Excited Excited State (Diradical) Start->Excited UV Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom Transfer Products Released 2-Thiazolidinone + 2-Nitrosobenzaldehyde AciNitro->Products Irreversible Rearrangement

Caption: Photocleavage mechanism of 2-nitrobenzyl protecting groups.

Q2: What are the most critical factors influencing the efficiency of the photocleavage reaction?

A2: The overall efficiency of a photocleavage reaction is a product of two key photophysical parameters: the molar attenuation coefficient (ε) and the quantum yield (Φ) .[4][5]

  • Molar Attenuation Coefficient (ε): This value, also known as molar absorptivity, measures how strongly the molecule absorbs light at a specific wavelength. A higher ε at the irradiation wavelength means more photons are captured, leading to a more efficient reaction.

  • Quantum Yield (Φ): This represents the fraction of absorbed photons that result in the desired chemical transformation (i.e., cleavage). It is a measure of the efficiency of the photochemical process itself. For some 2-nitrobenzyl derivatives, quantum yields can be quite high, in the range of 0.4 to 0.6.[6]

Other critical experimental factors include the wavelength and intensity of the UV source, irradiation time, and the choice of solvent.[4]

Q3: What is the ideal UV wavelength for cleaving the 2-nitrobenzyl group?

A3: The ideal wavelength is one that is strongly absorbed by the 2-nitrobenzyl chromophore but causes minimal photodamage to the target molecule or surrounding biological system.[4][7] For most ONB compounds, the optimal wavelength range is in the near-UV, typically between 300 nm and 400 nm.[4]

  • 365 nm: This is the most commonly used and highly effective wavelength for ONB cleavage.[2][8][9] It provides an excellent balance between strong absorbance by the ONB group and reduced potential for damaging sensitive biological molecules, which often absorb more strongly at shorter UV wavelengths.[8]

  • 340-350 nm: This range is also effective and has been successfully used in various applications, including those involving DNA.[6]

It is highly recommended to use a monochromatic light source (like a filtered mercury lamp or a UV LED) to avoid exposing the sample to shorter, more damaging wavelengths.[4]

Troubleshooting Guide

This section addresses common problems encountered during the photocleavage of 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Cleavage Insufficient UV Dose: The product of light intensity and exposure time is too low.Increase the irradiation time incrementally. If possible, use a more powerful UV lamp or move the sample closer to the source. Empirically determine the optimal dose with a time-course experiment.[4]
Incorrect Wavelength: The UV source does not emit at a wavelength strongly absorbed by the ONB group.Verify the emission spectrum of your UV lamp. Ensure it aligns with the absorption maximum of your compound (typically ~350 nm). Use a light source with a strong emission line at or near 365 nm.[4]
Low Quantum Yield: The specific molecular structure or reaction conditions result in inefficient photochemistry.While the core ONB group is efficient, the leaving group can have an effect.[10][11] Consider changing the solvent, as this can influence reaction kinetics.[8] Ensure the pH is not inhibiting the decay of the aci-nitro intermediate.[12]
Degradation of Released Molecule or Sample Overexposure to UV Light: The irradiation time or intensity is too high, causing photodegradation of the desired product.Reduce the irradiation time. Perform a time-course experiment to find the minimum exposure required for complete cleavage without significant degradation.[4]
Use of Damaging Wavelengths: A broad-spectrum UV source is emitting high-energy, short-wavelength UV (UVC/UVB).Use a band-pass filter to isolate the desired wavelength (e.g., 365 nm). Switch to a monochromatic source like a UV LED, which provides a narrow emission band.[4]
Formation of Unwanted Side Products Secondary Photoreactions: The primary photoproduct (2-nitrosobenzaldehyde) or the released molecule may be photoreactive and undergo further transformations.Minimize UV exposure time. Monitor the reaction closely and stop it as soon as the starting material is consumed. The use of radical scavengers (e.g., thiols) can sometimes mitigate side reactions, but their compatibility must be tested.
Reaction with Solvent: The excited state of the ONB compound or subsequent intermediates may react with the solvent.Test the reaction in a variety of high-purity, degassed solvents (e.g., acetonitrile, methanol, buffered aqueous solutions) to identify one that minimizes side-product formation.
Inconsistent or Irreproducible Results Fluctuations in UV Lamp Output: The intensity of the UV lamp may decrease over time or fluctuate between experiments.Regularly measure the lamp's power output with a radiometer. Allow the lamp to warm up and stabilize before starting the experiment. Position the sample at a fixed, reproducible distance from the lamp for every experiment.[4]
Sample Concentration Effects: At high concentrations, the outer layer of the sample can absorb most of the light (an "inner filter" effect), preventing cleavage in the bulk solution.Work with dilute solutions where possible. Ensure the solution is well-mixed or stirred during irradiation to ensure uniform light exposure.
Experimental Protocols & Workflow

Optimizing photocleavage requires a systematic approach. The following workflow and protocols provide a clear path to achieving efficient and clean deprotection.

Optimization Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Prep Prepare Sample in Quartz Cuvette/Vial Spectrum Record UV-Vis Spectrum (Identify λmax) Prep->Spectrum TimeCourse Perform Time-Course Irradiation at λmax Spectrum->TimeCourse Aliquots Collect Aliquots at Defined Time Points TimeCourse->Aliquots Analysis Analyze Aliquots (HPLC, LC-MS) Aliquots->Analysis Plot Plot % Cleavage vs. Time Analysis->Plot Optimize Determine Optimal Exposure Time Plot->Optimize

Caption: General workflow for optimizing UV cleavage conditions.

Protocol 1: Determining Optimal UV Exposure Time via HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to precisely measure the disappearance of the starting material and the appearance of the product over time.

  • Preparation:

    • Prepare a stock solution of 3-(2-Nitrophenylmethyl)-2-thiazolidinone in a suitable UV-transparent solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration (e.g., 10-50 µM) in a quartz reaction vessel.

    • Develop an HPLC method (e.g., reverse-phase C18 column) that clearly separates the starting material from the expected cleaved product (2-thiazolidinone).

  • Time-Course Irradiation:

    • Place the reaction vessel at a fixed distance from a UV lamp (e.g., a 365 nm LED or filtered mercury lamp).

    • Before turning on the lamp, take a "time zero" (t=0) aliquot.

    • Begin irradiation while stirring the solution.

    • Take aliquots at predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[4]

  • Analysis:

    • Inject each aliquot into the HPLC system.

    • Record the peak area for the starting material and the product at each time point.

    • Calculate the percentage of cleavage at each time point relative to the t=0 sample.

    • Plot the percentage of cleavage versus irradiation time. The optimal exposure time is the point at which the starting material is fully consumed, and the product peak area is maximized without the appearance of significant degradation peaks.

Protocol 2: Monitoring Photocleavage via UV-Vis Spectroscopy

This method provides a rapid, real-time assessment of the reaction by observing changes in the compound's absorption spectrum.

  • Preparation:

    • Prepare a solution of the compound in a UV-transparent solvent and place it in a quartz cuvette.

    • Record the initial, full UV-Vis absorption spectrum of the uncleaved sample. Note the absorbance maximum (λmax).[4]

  • Irradiation and Monitoring:

    • Place the cuvette in a spectrophotometer that is coupled to a UV light source for in situ monitoring, or irradiate the cuvette externally for defined intervals.

    • After each irradiation interval, record the full UV-Vis spectrum again.

  • Data Analysis:

    • Observe the decrease in absorbance at the λmax of the starting material over time. Simultaneously, new absorption bands corresponding to the 2-nitrosobenzaldehyde byproduct may appear (typically between 280-350 nm).[3]

    • The reaction is considered complete when no further changes in the spectrum are observed upon additional irradiation.[4] This method is faster than HPLC but provides less detail on product purity.

References
  • Niv, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Ramesh, D., et al. (2002). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry. [Link]

  • Hansen, M. J., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

  • Hansen, M. J., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. ResearchGate. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Kim, S., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. [Link]

  • Kneipp, J. (2008). UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in... ResearchGate. [Link]

  • Palla, M., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

  • Niv, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

  • Li, Z., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Europe PMC. [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Asiri, A. M. (2001). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. ResearchGate. [Link]

  • Tochigi, E., et al. (2024). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o. ChemRxiv. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. AZoM. [Link]

  • Anonymous. (n.d.). 2.4 Photocleavable Protecting Groups. Unknown Source.
  • Bochet, C. G. (2001). Wavelength-Selective Cleavage of Photolabile Protecting Groups. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]

  • Ghorai, S., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic pharmacokinetic profiles of thiazolidinone derivatives. Specifically, 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic pharmacokinetic profiles of thiazolidinone derivatives. Specifically, 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS 136499-29-1) presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge: it possesses potential biological activity but exhibits exceedingly poor aqueous solubility[1].

The hydrophobicity of this molecule stems from the rigid heterocyclic thiazolidinone core combined with the highly lipophilic 2-nitrobenzyl moiety[2]. When introduced to aqueous assay buffers or gastrointestinal fluids, the compound rapidly aggregates. This leads to variable effective concentrations, failed in vitro assays, and poor in vivo bioavailability[3].

This technical support guide provides field-proven, self-validating protocols to overcome these solubility barriers, ensuring robust and reproducible data in your drug development pipeline.

Part 1: Diagnostic Formulation Workflow

Before attempting to dissolve your compound, you must align your formulation strategy with your target experimental application. The decision matrix below outlines the optimal path based on the phase of your research.

FormulationWorkflow Start Compound: 3-(2-Nitrophenylmethyl) -2-thiazolidinone Goal Target Application? Start->Goal InVitro In Vitro Assays (Cell Culture/Biochemical) Goal->InVitro InVivo In Vivo / Preclinical (Liquid Dosing) Goal->InVivo SolidForm Solid Dosage Form (Tablets/Capsules) Goal->SolidForm Sol1 Co-solvency System (DMSO + Tween 80) InVitro->Sol1 Sol2 Inclusion Complexation (β-Cyclodextrin) InVivo->Sol2 Sol3 Solid Dispersion (PEG 6000 / Poloxamer) SolidForm->Sol3

Caption: Decision matrix for selecting solubility enhancement strategies based on application phase.

Part 2: Troubleshooting & Step-by-Step Methodologies

Issue 1: Precipitation in In Vitro Assays

Q: My compound precipitates immediately upon dilution from a DMSO stock into my cell culture media. How can I maintain solubility for IC50 determination?

Causality & Solution: 3-(2-Nitrophenylmethyl)-2-thiazolidinone experiences "solvent shift" precipitation. When the DMSO stock is diluted into the aqueous buffer, the local polarity increases rapidly, forcing the hydrophobic molecules out of solution before they can interact with the biological target[3]. To prevent this, you must lower the interfacial tension using a biocompatible surfactant to create a micellar solubilization environment.

Protocol: Co-solvency & Surfactant Stabilization

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare your assay buffer containing 0.1% to 0.5% (v/v) Tween-80 (Polysorbate 80).

    • Self-Validation Step: Run a dynamic light scattering (DLS) check on the blank buffer to ensure micelle formation is uniform and free of large aggregates.

  • Thermal Equilibration: Pre-warm both the buffer and the DMSO stock to 37°C.

  • Integration: Add the DMSO stock dropwise to the vigorously vortexed buffer. The final DMSO concentration must not exceed 1% (v/v) to prevent cellular toxicity.

Issue 2: Poor Bioavailability in Preclinical Models

Q: We are moving to animal models, but oral gavage using standard suspensions yields no detectable plasma exposure. How do we formulate this for in vivo liquid dosing?

Causality & Solution: The dissolution rate of crystalline thiazolidinones in gastrointestinal fluid is significantly slower than the GI transit time, leading to excretion prior to absorption. Complexation with β -Cyclodextrin ( β -CD) encapsulates the hydrophobic nitrobenzyl and thiazolidinone rings within the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of β -CD ensures aqueous solubility[4].

Protocol: β -Cyclodextrin Inclusion via Kneading Method [5]

  • Stoichiometry: Weigh 3-(2-Nitrophenylmethyl)-2-thiazolidinone and β -CD in a 1:1 molar ratio.

  • Wetting: Place the β -CD in a glass mortar and add a minimal volume of solvent (e.g., ethanol:water 1:1) to form a homogenous, thick paste.

  • Kneading: Gradually incorporate the drug powder into the paste while continuously kneading for 45-60 minutes.

    • Causality: Mechanical shear forces the drug into the cyclodextrin cavity, overcoming the activation energy required for complexation.

  • Drying: Dry the resulting paste in a vacuum desiccator at 45°C for 24 hours.

  • Milling: Pulverize and pass the dried complex through a 60-mesh sieve.

    • Self-Validation Step: Perform Phase Solubility Studies (Higuchi-Connors method) to confirm an AL​ -type linear solubility profile, ensuring a true 1:1 stoichiometric inclusion[6].

Issue 3: Formulation for Solid Dosage Forms

Q: We are developing a solid oral dosage form. The cyclodextrin complex is too bulky for our tablet weight limits. What is a scalable alternative?

Causality & Solution: Solid dispersions utilizing hydrophilic polymeric carriers (like PEG 6000 or Poloxamer 188) are ideal for reducing the drug's crystal lattice energy. By dispersing the drug at a molecular level within an amorphous polymer matrix, you bypass the thermodynamic energy required to break drug-drug bonds during dissolution[7][8].

Protocol: Solid Dispersion via Solvent Evaporation [7]

  • Dissolution: Dissolve the drug and PEG 6000 (1:3 w/w ratio) in a minimal volume of a volatile organic solvent (e.g., methanol/dichloromethane mixture).

  • Mixing: Stir continuously until a clear solution is achieved, ensuring molecular-level mixing.

  • Evaporation: Evaporate the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation prevents the drug molecules from re-crystallizing, trapping them in a highly soluble amorphous state.

  • Recovery: Scrape the solid dispersion, dry under vacuum for 12 hours to remove residual solvent, and mill to a fine powder.

    • Self-Validation Step: Use Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the drug in the DSC thermogram confirms the complete conversion from a crystalline to an amorphous form[8].

Part 3: Quantitative Data & Mechanistic Visualization

Summary of Solubility Enhancement Strategies

The following table summarizes the expected fold-enhancement in aqueous solubility based on the physical state modification of thiazolidinone derivatives[4][7][8].

Formulation StrategyCarrier / ExcipientMethodExpected Solubility EnhancementPhysical State of Drug
Unformulated API NoneN/A1x (Baseline, <10 µg/mL)Crystalline
Micellar Solubilization 0.5% Tween-80Co-solvency5x - 10xSolubilized in Micelles
Inclusion Complex β -Cyclodextrin (1:1)Kneading15x - 25xMolecularly Encapsulated
Solid Dispersion PEG 6000 (1:3)Solvent Evaporation30x - 50xAmorphous
Mechanism of Solid Dispersion

SolidDispersionMechanism cluster_0 Crystalline API (Poorly Soluble) cluster_1 Polymer Matrix (PEG 6000) cluster_2 Amorphous Solid Dispersion (Highly Soluble) A1 Drug A2 Drug A1->A2 High Lattice Energy SD Drug molecules separated and stabilized by polymer chains. No lattice energy to overcome. A1->SD Solvent Evaporation + Mixing P1 Polymer P1->SD

Caption: Thermodynamic mechanism of solubility enhancement via amorphous solid dispersion.

Part 4: Advanced FAQs

Q: Does adjusting the pH help with the solubility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone? A: Unlike 2-aryl thiazolidine-4-carboxylic acids, which possess an ionizable carboxylic acid moiety that benefits from pH adjustments (forming soluble salts in alkaline media)[3], the core structure of 3-(2-Nitrophenylmethyl)-2-thiazolidinone lacks a readily ionizable acidic or basic functional group in the physiological pH range. Therefore, pH optimization alone will not yield significant solubility improvements. You must rely on the physical modification strategies outlined above.

Q: During the melting method for solid dispersions, I noticed a color change in the formulation. Is the drug degrading? A: Yes, thermal degradation is a significant risk. The nitro group on the benzyl ring can be thermally labile, and prolonged exposure to high temperatures (above the melting point of the drug or carrier) can induce oxidation or decomposition. This is why the Solvent Evaporation method is strictly recommended over the fusion/melting method for this specific compound[8]. Always validate chemical integrity post-formulation using HPLC.

References

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. "An Overview on the Recent Technologies and Advances in Drug Delivery of Poorly Water-Soluble Drugs." Mustansiriyah University. URL:[Link]

  • ResearchGate. "Solubility Enhancement of Pioglitazone by Solid Dispersion Method." ResearchGate. URL:[Link]

  • ResearchGate. "CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY." ResearchGate. URL:[Link]

  • ResearchGate. "Studies on cilostazol and β-cyclodextrin inclusion complexes." ResearchGate. URL:[Link]

  • National Institutes of Health (PMC). "An Alginate/Cyclodextrin Spray Drying Matrix to Improve Shelf Life and Antioxidant Efficiency of a Blood Orange By-Product Extract Rich in Polyphenols: MMPs Inhibition and Antiglycation Activity in Dysmetabolic Diseases." NIH. URL:[Link]

  • ResearchGate. "Dissolution Enhancement of Pioglitazone Hydrochloride by Solid Dispersion Technique." ResearchGate. URL:[Link]

Sources

Optimization

Reducing false positives in 3-(2-Nitrophenylmethyl)-2-thiazolidinone binding assays

A Guide to Identifying and Mitigating False Positives in Biochemical Screens Welcome to the technical support center for researchers working with 3-(2-Nitrophenylmethyl)-2-thiazolidinone and related compounds. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating False Positives in Biochemical Screens

Welcome to the technical support center for researchers working with 3-(2-Nitrophenylmethyl)-2-thiazolidinone and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your binding assay data. High-throughput screening (HTS) is a powerful tool, but it is frequently plagued by false positives that can derail promising drug discovery campaigns.[1][2][3] This guide is designed to help you diagnose and overcome common assay artifacts, distinguishing true biological activity from experimental noise.

The thiazolidinone scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer effects.[4][5][6] Their mechanism often involves interaction with various biological targets like enzymes and receptors.[4][7] However, the journey from an initial "hit" to a validated lead is fraught with potential pitfalls, primarily the risk of pursuing a compound that appears active due to non-specific mechanisms or assay interference.[8][9]

This resource provides a series of troubleshooting guides and frequently asked questions to address specific issues you may encounter. We will explore the causality behind these problems and provide robust, self-validating protocols to help you generate high-quality, reproducible data.

Troubleshooting Guide: From Ambiguous Hit to Validated Lead

This section addresses common problems encountered during binding assays in a question-and-answer format, providing both the underlying reason for the issue and a clear path to a solution.

Q1: My dose-response curve for 3-(2-Nitrophenylmethyl)-2-thiazolidinone is unusually steep and non-sigmoidal. What is the likely cause?

A: An abnormally steep Hill slope in a dose-response curve is a classic indicator of non-specific inhibition, most commonly caused by colloidal aggregation . Many organic molecules, particularly those with poor aqueous solubility, can self-assemble into nano-sized colloidal particles at micromolar concentrations.[10] These aggregates act like a "sponge," non-specifically sequestering and denaturing proteins on their surface, which leads to an apparent loss of activity.[10][11] This phenomenon is highly concentration-dependent, occurring above a "critical aggregation concentration" (CAC), which results in a sharp, non-stoichiometric inhibition profile.

Immediate Troubleshooting Steps:
  • Visual Inspection: At high concentrations, you may be able to see visible precipitation in the assay wells.[12]

  • Detergent Addition: The most reliable and immediate test is to repeat the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[13][14] If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the confirmed cause.

  • Vary Protein Concentration: The apparent IC50 of an aggregating inhibitor will often increase with higher enzyme or protein concentrations, as more protein is required to saturate the surface of the aggregates.[8][12] A true inhibitor's IC50 should remain independent of the protein concentration under proper assay conditions.[8]

cluster_0 Mechanism of Colloidal Aggregation Molecule Small Molecules (Below CAC) Aggregate Colloidal Aggregate (Above CAC) Molecule->Aggregate Self-Assembles Protein_Inactive Denatured Protein (Inhibited) Aggregate->Protein_Inactive Sequesters & Denatures Protein_Active Active Target Protein

Caption: Mechanism of false-positive inhibition by colloidal aggregation.

Q2: The inhibitory activity of my compound disappears or is greatly reduced when I add a non-ionic detergent to the assay buffer. What does this signify?

A: This is the definitive confirmatory test for inhibition caused by colloidal aggregation.[13][14] Non-ionic detergents like Triton X-100 prevent the formation of or disrupt existing colloidal aggregates.[15] By keeping the small molecules in a monomeric state, the detergent eliminates the non-specific protein sequestration mechanism. If the activity vanishes, it confirms the initial "hit" was an artifact of aggregation, not a specific binding event. This simple control is crucial for triaging hits and preventing wasted resources on compounds that are not true binders.[8]

Q3: I suspect my compound is interfering with the assay technology (e.g., fluorescence or absorbance). How can I test for this?

A: Assay technology interference is a frequent source of false positives, especially in optical assays (fluorescence, absorbance, luminescence).[16][17] The compound itself may possess properties that mimic or mask the assay signal.

Common Types of Technology-Related Interference:
  • Autofluorescence/Colored Compounds: The test compound may fluoresce or absorb light at the same wavelengths used for assay readout, leading to a false increase or decrease in the signal.[14][16]

  • Fluorescence Quenching: The compound can absorb the energy emitted by the assay's fluorophore, reducing the signal and appearing as an inhibitor (an "inner-filter effect").[14]

  • Light Scattering: Precipitated or aggregated compounds can scatter light, interfering with plate reader measurements.[18]

Troubleshooting Protocol: Interference Counter-Screen

The most direct way to test for this is to run the assay under conditions where the biological reaction cannot occur.

  • Prepare Controls: Set up wells containing the test compound at various concentrations in the final assay buffer.

  • Omit Key Reagent: Critically, omit the target protein or a key substrate. For example, in an enzyme assay, run the experiment without the enzyme.

  • Measure Signal: Read the plate using the same instrument settings as the primary assay.

  • Analyze: If you observe a concentration-dependent change in signal in the absence of the target protein, this indicates direct interference with the assay technology. This data can be used to correct the primary assay results or flag the compound as an artifact.[19]

Q4: My compound shows activity against multiple, unrelated targets. Could it be a Pan-Assay Interference Compound (PAIN)?

A: Yes, this is a strong possibility. Pan-Assay Interference Compounds (PAINS) are chemical structures known to appear as "hits" in many different HTS assays through non-specific mechanisms.[20][21] It's important to note that PAINS are not true inhibitors of any specific target but often act through mechanisms like chemical reactivity or redox cycling.[9][21]

While the core thiazolidinone scaffold is not universally flagged as a PAIN, specific derivatives can contain problematic functional groups. Common PAIN mechanisms include:

  • Chemical Reactivity: The compound may contain electrophilic groups that covalently modify reactive residues (like cysteine) on proteins.[9][22]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species such as hydrogen peroxide (H₂O₂).[8][22] These reactive species can oxidize and inactivate proteins non-specifically.

Troubleshooting Steps:
  • Computational Filtering: Use a computational tool or web server to check if your compound's structure contains known PAINS substructures.[9][23]

  • Thiol Reactivity Assay: To test for reactivity, you can use an assay that measures the reaction of your compound with a thiol-containing molecule like glutathione (GSH).

  • Redox Activity Assay: To check for redox cycling, an assay using a reagent like horseradish peroxidase can detect the production of hydrogen peroxide.[8]

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I must include in my binding assay?

A: Robust controls are the foundation of a reliable assay. Every plate should include:

Control Type Purpose Expected Outcome
Negative Control Establishes the baseline signal of an uninhibited reaction. Contains all assay components except the test compound (usually DMSO vehicle). High signal (for inhibition assays).
Positive Control Ensures the assay can detect inhibition. Contains a known inhibitor of the target. Low signal (for inhibition assays).
No-Target Control Checks for compound interference with the assay signal. Contains the test compound but lacks the target protein or a key substrate. Signal should be equivalent to the blank (buffer only).

| Blank | Measures background signal from the buffer and plate. | The lowest signal on the plate. |

Q2: What is an orthogonal assay and why is it critical for hit validation?

A: An orthogonal assay is a secondary, independent test that measures the activity of a compound using a different technology or method.[8][17] For example, if your primary screen is a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cell-based functional assay. Confirming a hit in an orthogonal assay provides strong evidence that the observed activity is genuine and not an artifact of the primary assay's specific format.[17]

Q3: How do I design a robust hit validation workflow?

A: A systematic workflow is crucial to efficiently eliminate false positives.[8] The goal is to move from a large number of initial hits to a small number of high-confidence leads.

cluster_workflow Systematic Hit Validation Workflow Start Primary Screen (Initial Hits) Confirm Dose-Response Confirmation Start->Confirm Re-test Triage False Positive Triage (Counter-Screens) Confirm->Triage Confirmed Activity Orthogonal Orthogonal Assay Confirmation Triage->Orthogonal Clean Hit No Eliminate Triage->No Artifact Validated Validated Hit Orthogonal->Validated Orthogonal Activity

Caption: A streamlined workflow for validating hits from a primary screen.

Key Experimental Protocols

Protocol 1: Counter-Screen for Colloidal Aggregation

This protocol is designed to determine if the observed inhibition is due to the formation of colloidal aggregates.

  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.02% Triton X-100 (for a final concentration of 0.01% in the well).

  • Compound Dilution: Prepare identical serial dilutions of 3-(2-Nitrophenylmethyl)-2-thiazolidinone in both the standard buffer and the detergent-containing buffer.

  • Assay Setup: Run the binding assay in parallel using both sets of compound dilutions. Ensure all other conditions (protein concentration, substrate concentration, incubation times) are identical.

  • Data Acquisition: Measure the assay signal for both conditions.

  • Analysis: Plot the dose-response curves for the compound with and without detergent. A significant rightward shift in the IC50 or a complete loss of activity in the presence of Triton X-100 is strong evidence of inhibition by colloidal aggregation.[14]

Protocol 2: Counter-Screen for Assay Interference (Autofluorescence)

This protocol tests whether the compound itself is fluorescent at the assay wavelengths.

  • Prepare Compound Plate: Create a serial dilution of your test compound in the final assay buffer. Include wells with buffer and DMSO vehicle as a blank and negative control, respectively.

  • Omit Fluorophore: Crucially, do not add the assay's fluorescent probe or substrate. The wells should only contain the buffer and the test compound.

  • Incubation: Incubate the plate for the same duration and at the same temperature as the primary assay.

  • Read Plate: Use the same plate reader and filter settings (excitation and emission wavelengths) as your primary experiment.

  • Analysis: If you observe a concentration-dependent increase in signal from the compound-only wells, the compound is autofluorescent and is causing direct assay interference.[14]

References

  • False Positives in the Early Stages of Drug Discovery. Bentham Science Publishers.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today.
  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025). Eurekaselect.
  • Colloidal aggregation: from screening nuisance to formulation nuance - PMC.
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025). Technology Networks.
  • False positives in the early stages of drug discovery - PubMed. (2010).
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025).
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025). BellBrook Labs.
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025). BellBrook Labs.
  • Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility - Benchchem. Benchchem.
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - ACS Publications. (2013). American Chemical Society.
  • Pan-assay interference compounds - Wikipedia. Wikipedia.
  • Colloidal aggregation in drug discovery & drug formul
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM.com.
  • An Aggregation Advisor for Ligand Discovery - PMC - NIH.
  • What are PAINS? - BIT 479/579 High-throughput Discovery.
  • Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays - Benchchem. Benchchem.
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022). Drug Hunter.
  • Activity profiles of analog series containing pan assay interference compounds - RSC Publishing. Royal Society of Chemistry.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). LinkedIn.
  • PAINS Library - Enamine. (2021). Enamine.
  • Assay Troubleshooting | MB - About. Molecular Biologics.
  • A Guide to Simple and Informative Binding Assays - PMC.
  • Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide - Benchchem. Benchchem.
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022). MDPI.
  • Accounting for Artifacts in High-Throughput Toxicity Assays | Springer Nature Experiments.
  • The mode of action of thiazolidinediones - PubMed. (2002).
  • Thiazolidinediones - mechanisms of action - Australian Prescriber. (2004). NPS MedicineWise.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. (2022). MDPI.
  • 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone - ResearchGate. (2025).
  • RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIVATIVES: A BRIEF REVIEW - Jetir.Org. JETIR.
  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity - Oriental Journal of Chemistry. (2025). Oriental Journal of Chemistry.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025). MDPI.

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Troubleshooting

Technical Support Center: Enhancing the Stability of 3-(2-Nitrophenylmethyl)-2-thiazolidinone Stock Solutions

Welcome to the technical support center for 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of your stock solutions. By understanding the underlying chemical principles and following best practices, you can ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(2-Nitrophenylmethyl)-2-thiazolidinone stock solutions.

Q1: What is the recommended solvent for preparing stock solutions of 3-(2-Nitrophenylmethyl)-2-thiazolidinone?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of many organic small molecules, including likely 3-(2-Nitrophenylmethyl)-2-thiazolidinone.[1][2][3] DMSO offers excellent solvating power for a broad range of organic compounds and is compatible with many biological assays when the final concentration is kept low (typically <0.5%) to avoid cytotoxicity.[3][4] Always use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can promote hydrolysis.[3]

Q2: What are the optimal storage conditions for 3-(2-Nitrophenylmethyl)-2-thiazolidinone stock solutions?

A2: To ensure long-term stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[2][4][5][6] It is crucial to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can accelerate degradation.[2][4][6]

Furthermore, the 2-nitrophenylmethyl group suggests potential photosensitivity.[7][8][9] Therefore, it is imperative to protect the solutions from light by using amber vials or by wrapping standard vials in aluminum foil.[6][10][11][12]

Q3: How does pH affect the stability of the thiazolidinone ring?

A3: The stability of the thiazolidinone ring can be pH-dependent. While some studies suggest that thiazolidine formation is favored under acidic conditions and the resulting ring is unstable at neutral pH, other research indicates that thiazolidine products can be stable at both acidic and neutral pH.[13] However, thiazolidinones can be susceptible to hydrolysis, which is the reverse of the condensation reaction used in their synthesis.[14][15] This hydrolysis can be influenced by pH. For instance, degradation of some 2-substituted 1,3-thiazolidine-4-carboxylic acids has been observed at pH values relevant to malting and brewing (pH 4.4, 5.2, 6.0), particularly at the lower end of this range.[16] It is generally advisable to maintain the pH of aqueous working solutions within a neutral range (pH ~7) unless experimental conditions dictate otherwise.

Q4: What are the potential degradation pathways for this compound?

A4: Two primary degradation pathways should be considered for 3-(2-Nitrophenylmethyl)-2-thiazolidinone:

  • Photodegradation: The nitrophenyl group makes the compound susceptible to degradation upon exposure to light, particularly UV light.[7][8][9] This can involve complex photochemical reactions, potentially leading to the formation of radicals and other reactive species.[8][17]

  • Hydrolysis: The thiazolidinone ring can undergo hydrolysis, breaking the ring structure to yield the parent thiol and aldehyde/ketone from which it was synthesized.[14][15] This process can be catalyzed by acidic or basic conditions.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with 3-(2-Nitrophenylmethyl)-2-thiazolidinone stock solutions.

Observed Problem Potential Causes Recommended Actions & Explanations
Precipitation upon dilution in aqueous buffer 1. Low aqueous solubility. 2. "Salting out" effect. 3. Incorrect dilution procedure.1. Verify Solubility: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try preparing a more dilute stock solution or using a lower final concentration in your assay. 2. Optimize Buffer: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. Consider if the buffer composition can be modified without affecting the experiment. 3. Proper Dilution Technique: When diluting a DMSO stock into an aqueous medium, it is best to make intermediate dilutions in DMSO first, and then add the final diluted sample to your buffer.[3] This gradual change in solvent polarity can help prevent precipitation.
Loss of compound activity or inconsistent results 1. Chemical degradation of the stock solution. 2. Inaccurate concentration determination. 3. Adsorption to container surfaces.1. Assess Stability: The compound may be degrading over time. This can be due to hydrolysis of the thiazolidinone ring or photodegradation of the nitrophenyl group.[7][14][15] Implement a stability study using an analytical technique like HPLC to monitor the purity of the stock solution over time under your storage conditions.[5][18][19][20] 2. Verify Concentration: Ensure accurate weighing of the solid compound and precise volume measurements of the solvent during stock solution preparation.[2][21] If possible, confirm the concentration of the stock solution using a quantitative analytical method. 3. Container Choice: Some compounds can adsorb to the surface of polypropylene tubes. While less common, if you suspect this is an issue, consider using glass or low-adhesion microcentrifuge tubes.
Appearance of new peaks in HPLC analysis 1. Degradation of the parent compound. 2. Contamination of the solvent or handling materials.1. Identify Degradants: The new peaks are likely degradation products.[18][20] Coupling HPLC with mass spectrometry (LC-MS) can help in identifying the structure of these new species, which can provide clues about the degradation pathway (e.g., hydrolysis or photodegradation products).[18][20][22] 2. Solvent Purity: Always use high-purity, HPLC-grade solvents for both stock solution preparation and HPLC analysis to avoid introducing contaminants.[23][24] Ensure all glassware and pipette tips are clean.

Section 3: Experimental Protocols and Methodologies

This section provides detailed protocols for preparing stock solutions and assessing their stability.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of 3-(2-Nitrophenylmethyl)-2-thiazolidinone for use in biological assays.

Materials:

  • 3-(2-Nitrophenylmethyl)-2-thiazolidinone (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific compound): Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

  • Weighing the Compound: Carefully weigh the calculated mass of 3-(2-Nitrophenylmethyl)-2-thiazolidinone using an analytical balance. Transfer the solid to a sterile amber microcentrifuge tube. For small quantities (≤10 mg), it is often recommended to add the solvent directly to the supplier's vial to avoid loss of material.[4][21]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication or gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled amber tubes. Store the aliquots at -20°C or -80°C, protected from light.[2][4][6]

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the purity and degradation of the 3-(2-Nitrophenylmethyl)-2-thiazolidinone stock solution over time.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Acid and base for forced degradation studies (e.g., HCl, NaOH)

  • Hydrogen peroxide for oxidative stress testing

  • UV lamp for photostability testing

Procedure:

  • Method Development: Develop an HPLC method that provides good separation of the parent compound from potential impurities and degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.[23][25]

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a small aliquot to an appropriate concentration for HPLC analysis and inject it into the system. Record the chromatogram and determine the peak area of the parent compound. This serves as the baseline purity.

  • Time-Point Analysis: Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light). At regular intervals (e.g., 1, 2, 4, 8 weeks), thaw an aliquot and analyze it by HPLC.

  • Forced Degradation (Optional but Recommended): To proactively identify potential degradation products, subject the compound to stress conditions:

    • Acid/Base Hydrolysis: Incubate the compound in acidic and basic solutions.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide.

    • Photodegradation: Expose a solution of the compound to a UV lamp. Analyze the stressed samples by HPLC to observe the formation of degradation products.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.[26]

Section 4: Visualizations and Diagrams

Diagram 1: Key Factors Influencing Stock Solution Stability

This diagram illustrates the critical environmental and handling factors that can impact the stability of 3-(2-Nitrophenylmethyl)-2-thiazolidinone stock solutions.

StabilityFactors cluster_environmental Environmental Factors cluster_handling Handling & Preparation Temperature Temperature StockSolution 3-(2-Nitrophenylmethyl)-2-thiazolidinone Stock Solution Stability Temperature->StockSolution Light Light Exposure Light->StockSolution pH pH of Aqueous Solutions pH->StockSolution Oxygen Atmospheric Oxygen Oxygen->StockSolution Solvent Solvent Choice & Purity Solvent->StockSolution FreezeThaw Freeze-Thaw Cycles FreezeThaw->StockSolution Container Container Material Container->StockSolution Concentration Stock Concentration Concentration->StockSolution TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckAssay Verify Assay Protocol & Reagents Start->CheckAssay CheckStock Evaluate Stock Solution Integrity CheckAssay->CheckStock Assay OK PrepNewStock Prepare Fresh Stock Solution CheckStock->PrepNewStock StabilityTest Perform HPLC Stability Test on Old & New Stock PrepNewStock->StabilityTest PurityIssue Purity Confirmed as Issue? StabilityTest->PurityIssue HandlingIssue Review Handling & Storage Procedures PurityIssue->HandlingIssue Yes OtherIssue Investigate Other Experimental Variables PurityIssue->OtherIssue No Resolve Implement Corrective Actions HandlingIssue->Resolve

Caption: Workflow for troubleshooting inconsistent results.

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024). Labtag Blog. Available at: [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Chemical Communications. Available at: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. Available at: [Link]

  • Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. (2018). ACS Publications. Available at: [Link]

  • synthesis, characterization and analgesic activity of thiazolidinone derivatives. (n.d.). IJBPR. Available at: [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C. (2018). RSC Publishing. Available at: [Link]

  • (PDF) Thiazolidines: Synthesis and Anticancer Activity. (2025). ResearchGate. Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Available at: [Link]

  • Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. (2025). newji. Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio. Available at: [Link]

  • Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. (2020). PubMed. Available at: [Link]

  • Thiazolidinones Derived from Dynamic Systemic Resolution of Complex Reversible-Reaction Networks. (n.d.). PMC. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. Available at: [Link]

  • How may I determine the stability of a compound in order to conduct an MIC test? (2020). ResearchGate. Available at: [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. Available at: [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... (n.d.). ResearchGate. Available at: [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2025). Available at: [Link]

  • Atmospheres. (2023). UCI Aerosol Photochemistry Group. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Available at: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). PMC. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Available at: [Link]

  • Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm. (2016). The Journal of Physical Chemistry A. Available at: [Link]

  • Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. (2022). Copernicus ACP. Available at: [Link]

  • RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIVATIVES: A BRIEF REVIEW. (n.d.). Jetir.Org. Available at: [Link]

  • 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. (n.d.). PMC. Available at: [Link]

  • Ultrafast Dynamics of o‑Nitrophenol: An Experimental and Theoretical Study. (2015). University of Ottawa. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. (2025). ResearchGate. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Available at: [Link]

  • Pharmacological evaluation of some synthesized thiazolidinone derivatives containing Mannich base of sydnone and p-phenylenediam. (n.d.). Available at: [Link]

  • Liquid Chromatography. (n.d.). Shimadzu. Available at: [Link]

  • Journal of Advanced Scientific Research A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (n.d.). Impactfactor. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Thiazolidinones and Traditional Thiazolidinediones: Efficacy and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide provides a comparative analysis of the broader class of 2-thiazolidinones and the established class of 2,4-thiazolidinediones (tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the broader class of 2-thiazolidinones and the established class of 2,4-thiazolidinediones (traditional thiazolidinediones). Extensive literature searches did not yield any specific data regarding the synthesis, biological activity, or efficacy of 3-(2-Nitrophenylmethyl)-2-thiazolidinone . Therefore, this document will focus on a class-wide comparison to provide a valuable framework for understanding the potential of these related heterocyclic scaffolds.

Introduction

The landscape of therapeutic agents for metabolic and inflammatory diseases is in a constant state of evolution. Thiazolidine-containing compounds have long been a cornerstone of this research, with the 2,4-thiazolidinedione "glitazone" class of drugs being prominent in the management of type 2 diabetes.[1] These traditional thiazolidinediones, such as pioglitazone and rosiglitazone, are well-characterized for their insulin-sensitizing effects, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] However, the therapeutic utility of glitazones has been tempered by concerns regarding side effects, including weight gain, fluid retention, and potential cardiovascular risks.[3] This has spurred the exploration of alternative scaffolds that may offer improved safety profiles while retaining or enhancing therapeutic efficacy.

One such area of investigation is the class of 2-thiazolidinones. These compounds share a similar heterocyclic core with the traditional glitazones but differ in the substitution pattern on the thiazolidine ring. This structural distinction raises critical questions about their potential mechanisms of action and therapeutic applications. This guide aims to provide a comprehensive comparison of 2-thiazolidinones and traditional 2,4-thiazolidinediones, delving into their synthesis, proposed mechanisms of action, and reported efficacy in preclinical models. By presenting available experimental data and detailed protocols, we seek to equip researchers with the necessary information to navigate the nuances of these two classes of compounds and to inform future drug discovery efforts.

Chemical Structures and Synthesis: A Tale of Two Scaffolds

The fundamental difference between the two classes lies in the oxo group substitution on the thiazolidine ring. Traditional thiazolidinediones possess carbonyl groups at both the 2 and 4 positions, whereas 2-thiazolidinones have a single carbonyl group at the 2-position.

Traditional 2,4-Thiazolidinediones (Glitazones)

The synthesis of the 2,4-thiazolidinedione core typically involves the condensation of a substituted aldehyde or ketone with 2,4-thiazolidinedione in the presence of a base, a reaction known as the Knoevenagel condensation.[4]

General Synthesis of 2,4-Thiazolidinedione Derivatives:

A common route to synthesize the 2,4-thiazolidinedione core involves the reaction of chloroacetic acid with thiourea.[4] Derivatives are then often synthesized via Knoevenagel condensation of the 2,4-thiazolidinedione with an appropriate aldehyde.[4]

2-Thiazolidinones

The synthesis of 2-thiazolidinones can be achieved through various routes, including the acid hydrolysis of 2-iminothiazolidines.[5] Another common method involves the reaction of isothiocyanates with α-amino acids or their esters.[5]

General Synthesis of 2-Thiazolidinone Derivatives:

A representative synthesis of 2-thiazolidinone derivatives can involve the reaction of an isothiocyanate with an α-amino acid, followed by cyclization.[5]

Mechanisms of Action: Divergent Pathways?

The established mechanism of action for traditional thiazolidinediones is their role as potent agonists of PPARγ.[2] However, emerging evidence suggests that other thiazolidinone derivatives may exert their effects through different molecular targets.

Traditional Thiazolidinediones: The PPARγ-Dependent Pathway

The insulin-sensitizing effects of glitazones are primarily attributed to their activation of PPARγ, a nuclear receptor highly expressed in adipose tissue.[6] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity.[6]

PPAR_pathway TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects ↑ Glucose Uptake ↑ Adiponectin ↓ Insulin Resistance Gene_Transcription->Metabolic_Effects Leads to

Figure 1: PPARγ signaling pathway activated by traditional thiazolidinediones.
2-Thiazolidinones: Exploring Alternative Mechanisms

While some thiazolidinone derivatives may also interact with PPARγ, studies have revealed potential alternative mechanisms of action, particularly in the context of inflammation. Some 2-thiazolidinone derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] Additionally, certain 4-thiazolidinone derivatives have been found to modulate key proteins in insulin signaling pathways, such as Akt and p38 MAP kinase, independent of significant AMPK activation.[9]

Non_PPAR_pathway cluster_inflammation Anti-inflammatory Pathway cluster_insulin Insulin Signaling Pathway Thiazolidinone_A 2-Thiazolidinone Derivative COX_LOX COX/LOX Enzymes Thiazolidinone_A->COX_LOX Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Mediate Thiazolidinone_B 4-Thiazolidinone Derivative Akt Akt Thiazolidinone_B->Akt Activates p38_MAPK p38 MAPK Thiazolidinone_B->p38_MAPK Activates Glucose_Metabolism Improved Glucose Metabolism Akt->Glucose_Metabolism p38_MAPK->Glucose_Metabolism

Figure 2: Potential non-PPARγ mediated pathways of thiazolidinone derivatives.

Comparative Efficacy: A Look at the Preclinical Data

Direct comparative studies between 3-(2-Nitrophenylmethyl)-2-thiazolidinone and traditional thiazolidinediones are not available. However, by examining data from studies on various 2-thiazolidinone and 4-thiazolidinone derivatives, we can draw some inferences about their potential efficacy relative to the well-established glitazones.

Efficacy of Traditional Thiazolidinediones (2,4-Thiazolidinediones)

The anti-diabetic efficacy of traditional thiazolidinediones is well-documented in numerous preclinical and clinical studies.[2][3]

CompoundAnimal ModelKey Efficacy FindingsReference
Pioglitazone High-sucrose diet-fed miceImproved glucose tolerance, lowered fasting blood glucose, improved lipid profile.[10]
Rosiglitazone Zucker diabetic fatty ratsReduced hyperglycemia, hyperinsulinemia, and hypertriglyceridemia.[2]
Lobeglitazone db/db miceSuperior glycemic control compared to pioglitazone.[3]
Reported Efficacy of 2-Thiazolidinone and 4-Thiazolidinone Derivatives

Research into 2-thiazolidinone and 4-thiazolidinone derivatives has revealed a range of biological activities, including anti-inflammatory and anti-diabetic effects.

Compound ClassDerivative(s)ModelKey Efficacy FindingsReference
4-Thiazolidinones NAT-1 and NAT-2High-sucrose diet-fed miceSignificantly improved glucose tolerance and lowered fasting blood glucose levels.[9][10]
2-Thiazolidinones 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinonesCarrageenan-induced paw edema in ratsExhibited significant anti-inflammatory activity, with some derivatives showing dual COX/LOX inhibition.[7]
4-Thiazolidinones Benzenesulfonamide derivativesCarrageenan-induced rat paw edemaShowed significant in vivo anti-inflammatory activity and selective COX-2 inhibition.[11]
Thiazolidinones Novel thiazolidinone derivativesLPS-stimulated RAW 264.7 macrophagesSignificantly inhibited the production of NO, iNOS, and COX-2.[12]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro PPARγ Activation Assay

This protocol describes a cell-based reporter assay to quantify the agonist activity of test compounds against human PPARγ.

Materials:

  • Human PPARγ reporter assay kit (e.g., from INDIGO Biosciences or similar)

  • Test compounds and reference agonist (e.g., rosiglitazone)

  • Cell culture medium

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Cell Plating: Thaw and plate the PPARγ reporter cells in the provided 96-well assay plate according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium.

  • Treatment: Add the diluted compounds and controls to the respective wells of the assay plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lysis and Luminescence Reading: Discard the treatment medium and add the luciferase detection reagent to each well. After a brief incubation at room temperature, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC₅₀ values for the test compounds and the reference agonist.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol measures the effect of test compounds on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 rat skeletal myoblasts

  • Differentiation medium

  • Test compounds

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Phloretin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then induce differentiation into myotubes by switching to a low-serum differentiation medium for 5-7 days.

  • Compound Treatment: Treat the differentiated L6 myotubes with the test compounds at various concentrations for a specified period (e.g., 18-24 hours).

  • Insulin Stimulation: Wash the cells with KRH buffer and incubate with or without a submaximal concentration of insulin (e.g., 100 nM) for 20 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

  • Termination of Uptake: Stop the glucose uptake by washing the cells with ice-cold KRH buffer containing phloretin.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein content in each well and express the results as a percentage of the insulin-stimulated control.

In Vivo Anti-Diabetic Efficacy in a High-Sucrose Diet (HSD) Model

This protocol outlines a general procedure for evaluating the anti-diabetic effects of test compounds in a diet-induced pre-diabetic mouse model.[10]

Materials:

  • Male C57BL/6J mice

  • Standard chow diet and high-sucrose diet (HSD)

  • Test compounds and vehicle control

  • Metformin (positive control)

  • Glucometer and test strips

  • Equipment for oral gavage and blood collection

Procedure:

  • Induction of Pre-diabetes: Feed mice with an HSD for an extended period (e.g., 15 months) to induce fasting hyperglycemia and impaired glucose tolerance.[10]

  • Grouping and Treatment: Randomly assign the pre-diabetic mice to different groups: vehicle control, positive control (metformin), and test compound groups. Administer the treatments orally once daily for a specified duration (e.g., 45 days).[10]

  • Monitoring of Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.

  • Fasting Blood Glucose Measurement: Measure fasting blood glucose levels at baseline and at regular intervals during the treatment period.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT by administering an oral glucose load after an overnight fast and measuring blood glucose levels at different time points (0, 15, 30, 60, and 120 minutes).[10]

  • Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, triglycerides, and total cholesterol.

  • Data Analysis: Analyze the changes in fasting blood glucose, glucose tolerance (AUC from OGTT), and lipid profiles between the different treatment groups.

Figure 3: In vivo screening workflow for anti-diabetic compounds.

Conclusion and Future Directions

The comparative analysis of 2-thiazolidinones and traditional 2,4-thiazolidinediones reveals a fascinating divergence in their potential therapeutic mechanisms and applications. While traditional glitazones have a well-defined role as insulin sensitizers through PPARγ agonism, the broader class of thiazolidinone derivatives presents a more varied pharmacological profile, with demonstrated anti-inflammatory and potential anti-diabetic activities that may be mediated by non-PPARγ pathways.

The lack of data on specific molecules like 3-(2-Nitrophenylmethyl)-2-thiazolidinone underscores the vast, unexplored chemical space within the thiazolidinone scaffold. Future research should focus on the systematic synthesis and biological evaluation of novel 2-thiazolidinone derivatives to elucidate their structure-activity relationships and identify their molecular targets. A crucial aspect of this research will be to conduct head-to-head comparative studies with traditional thiazolidinediones to ascertain whether these newer compounds can indeed offer a better balance of efficacy and safety. The experimental protocols provided in this guide offer a robust framework for such investigations, which will be instrumental in unlocking the full therapeutic potential of this versatile class of heterocyclic compounds.

References

  • Zhu, M., et al. (2011). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 45(1), 111-119. [Link]

  • Srinivasan, T. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry, 41(1). [Link]

  • D'souza, R., et al. (2016). In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. Frontiers in Pharmacology, 7, 381. [Link]

  • Di-Anni, L., et al. (2008). Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition. Journal of Medicinal Chemistry, 51(6), 1638-1647. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 434-441. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Ghafoori, H., et al. (2017). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Iranian Journal of Allergy, Asthma, and Immunology, 16(1), 28-38. [Link]

  • Panwar, H., et al. (2011). Synthesis of Substituted Thiazolidinone Derivatives and Study on their Activity. Asian Journal of Chemistry, 23(7), 3123-3127.
  • Taranalli, A. D., et al. (2008). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Indian Journal of Pharmaceutical Sciences, 70(3), 301-305. [Link]

  • Patil, S. B., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 572-583. [Link]

  • Jain, U., et al. (2025). Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities. ResearchGate. [Link]

  • Jain, U., et al. (2025). 2,4-Thiazolidinedione in Treating Diabetes-Review: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and. International Journal of Pharmaceutical Sciences and Drug Research, 17(2), 203-215. [Link]

  • de Albuquerque, S., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 8(1), 1-13. [Link]

  • Jain, U., et al. (2025). 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. Research Square. [Link]

  • D'souza, R., et al. (2016). In Vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2025). In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. MDPI. [Link]

  • Asati, V., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Trivedi, G., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(5), e202400147. [Link]

  • Soccio, R. E., et al. (2014). Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes. Cell Metabolism, 20(4), 573-591. [Link]

  • Campbell, I. W. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

  • Al-Hussain, S. A., et al. (2023). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Molecules, 28(14), 5406. [Link]

  • Kumar, R., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Journal of Applied Pharmaceutical Science, 6(5), 186-194. [Link]

  • Asiri, A. M. (2001). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. Molbank, 2001(3), M213. [Link]

  • Hollenbaugh, D. L. (2005). Treatment of Type 2 Diabetes with a Combination of Two Insulin Sensitizers — Increased Efficacy and Fewer Side-effects. US Endocrine Disease, 1(1), 29. [Link]

  • de F. C. P. B. de Lima, T., et al. (2020). Synthesis of a Novel Thiazolidinedione and Evaluation of Its Modulatory Effect on IFN-γ, IL-6, IL-17A. Semantic Scholar. [Link]

  • Petrie, J. R. (1997). Thiazolidinediones in the Treatment of Insulin Resistance and Type II Diabetes. Expert Opinion on Investigational Drugs, 6(5), 501-512. [Link]

  • James, J., & Joy, J. M. (2025). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Sharma, P., et al. (2026). Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Com- putational. Chinese Journal of Academic Publishing, 1(1), 1-1. [Link]

  • Prasad, A., et al. (2012). Synthesis and biological activity of thiazolidinone containing heterocyclic compound. Journal of Chemical and Pharmaceutical Research, 4(6), 2959-2963. [Link]

  • Singh, A., & Parle, A. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Current Drug Research Reviews, 12(1), 16-30. [Link]

  • Alheety, K. A., et al. (2020). Article - Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Digital Repository. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. ResearchGate. [Link]

  • Singh, R. P., et al. (2023). Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. Journal of Medicinal Chemistry, 66(15), 10497-10517. [Link]

  • Patel, M., et al. (2011). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. E-Journal of Chemistry, 8(2), 701-706. [Link]

Sources

Comparative

Comparing photolysis rates of 3-(2-Nitrophenylmethyl)-2-thiazolidinone and o-nitrobenzyl derivatives

A Comparative Guide to the Photolysis Rates of ortho-Nitrobenzyl Derivatives In the fields of chemical biology and drug delivery, the ability to control the activity of molecules with spatial and temporal precision is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Photolysis Rates of ortho-Nitrobenzyl Derivatives

In the fields of chemical biology and drug delivery, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, are a cornerstone technology in this endeavor, allowing for the light-induced release of bioactive compounds. Among the most widely employed PPGs is the ortho-nitrobenzyl (oNB) scaffold, prized for its synthetic accessibility and reliable photochemical performance.

This guide provides a comparative analysis of the photolysis rates of various oNB derivatives, with a theoretical examination of 3-(2-Nitrophenylmethyl)-2-thiazolidinone. We will delve into the underlying photochemical mechanisms, present supporting experimental data for established derivatives, and provide a robust protocol for quantifying photolytic efficiency. This document is intended for researchers and drug development professionals seeking to select or design the optimal photolabile linker for their specific application.

The Fundamental Mechanism of o-Nitrobenzyl Photocleavage

The efficacy of any oNB-based PPG is rooted in its photochemical reaction mechanism. Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is promoted to an excited state. This initiates a rapid intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient aci-nitro intermediate.[1] This intermediate then undergoes a series of electronic rearrangements, culminating in the cleavage of the benzylic-leaving group bond and releasing the active molecule. The by-product of this reaction is an o-nitrosobenzaldehyde or a related ketone.[2][3]

The overall efficiency of this process is a product of two key parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption at a given wavelength, and the quantum yield of photolysis (Φu), which represents the fraction of absorbed photons that lead to a successful uncaging event.[1]

G cluster_nodes A o-Nitrobenzyl Precursor B Excited State (n-π*) A->B 1. Photon Absorption (hν) C aci-Nitro Intermediate B->C 2. Intramolecular H-Abstraction D Cyclic Intermediate C->D 3. Rearrangement E Released Molecule (LG-H) D->E 4. Cleavage F o-Nitroso Byproduct D->F 4. Cleavage

Caption: Generalized photochemical cleavage pathway for o-nitrobenzyl (oNB) protecting groups.

Factors Influencing Photolysis Rates: A Comparative Analysis

The rate of photolysis is not uniform across all oNB derivatives. It is profoundly influenced by substituents on the aromatic ring and, most critically, by the nature of the leaving group (LG).

The Decisive Role of the Leaving Group

Experimental evidence strongly indicates that the quantum efficiency of photolysis is directly correlated with the properties of the leaving group.[4][5] A key insight is that the stability of the leaving group radical influences the initial hydrogen atom transfer step.[4] More acidic leaving groups, which correspond to more stable anions, generally result in faster decomposition rates.[6][7] This is because a more electron-withdrawing leaving group weakens the benzylic C-H bond, lowering the activation barrier for the initial, rate-limiting hydrogen abstraction.[4][5]

Performance of Common o-Nitrobenzyl Derivatives

To provide a clear comparison, the table below summarizes the quantum yields and photolysis rates for several well-characterized oNB derivatives. These compounds showcase how modifications to the core structure and leaving group impact performance.

CompoundLeaving Group TypeQuantum Yield (Φu)Photolysis Rate (s⁻¹)pH / ConditionsReference(s)
N-(2-Nitrobenzyl)ureaUrea0.811.7 x 10⁴7.5[8][9]
N-(α-Methyl-2-nitrobenzyl)ureaUrea0.648.5 x 10⁴7.5[8][9]
N-(α-Carboxy-2-nitrobenzyl)ureaUrea0.561.1 x 10⁵7.5[8][9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) derivativesVarious~0.005VariesTypically neutral[1]
Parent o-Nitrobenzyl derivativesVarious~0.1VariesTypically neutral[1]

Note: Rates are highly dependent on the experimental setup (light intensity, wavelength, solvent). Data is presented for relative comparison.

The data clearly show that α-substitution on the benzylic carbon (e.g., with a methyl or carboxy group) can dramatically increase the photolysis rate, even if the quantum yield slightly decreases.[3][8][9] This is attributed to the stabilization of the benzylic radical intermediate.

Projected Performance of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

A Validated Protocol for Determining Photolysis Rates

To ensure reproducibility and accuracy, a standardized experimental workflow is essential. This protocol incorporates chemical actinometry as a self-validating system to precisely measure photon flux, which is crucial for calculating the quantum yield.

G cluster_nodes A 1. Sample Preparation (Solvent, Concentration) B 2. UV-Vis Spectroscopy (Measure ε at λ_irr) A->B C 3. Irradiation (Monochromatic Light Source) B->C D 4. Reaction Monitoring (HPLC, NMR, etc.) - Collect aliquots over time C->D E 5. Chemical Actinometry (e.g., Ferrioxalate) - Irradiate under identical conditions C->E F 6. Data Analysis - Plot [C] vs. time - Calculate photon flux from actinometer D->F E->F G 7. Quantum Yield (Φu) Calculation F->G

Caption: Experimental workflow for the determination of photolysis quantum yield.
Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the oNB compound in a suitable solvent (e.g., acetonitrile, buffered aqueous solution) at a known concentration. The solvent should be transparent at the irradiation wavelength.

    • Prepare a separate solution of a chemical actinometer, such as potassium ferrioxalate, following established protocols.[10]

  • Spectroscopic Analysis:

    • Record the UV-Vis absorption spectrum of the oNB compound solution to determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) at the intended irradiation wavelength.

  • Irradiation Procedure:

    • Use a stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) set to a specific wavelength (e.g., 365 nm).[3]

    • Place a known volume of the sample solution in a quartz cuvette and irradiate while maintaining a constant temperature.

    • At defined time intervals, withdraw small aliquots for analysis.

  • Monitoring Reactant Disappearance:

    • Analyze the aliquots using a quantitative technique like High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Measure the peak area of the starting oNB compound at each time point to determine its concentration. A plot of ln([C]/[C]₀) versus time should yield a straight line for a first-order reaction.[3]

  • Photon Flux Measurement (Actinometry):

    • Under identical geometric and irradiation conditions, irradiate the chemical actinometer solution for a set period.

    • Analyze the actinometer solution according to its specific protocol (e.g., for ferrioxalate, this involves complexation with 1,10-phenanthroline and spectrophotometric measurement) to determine the number of photons that entered the sample cell per unit time.[10]

  • Calculation of the Quantum Yield (Φu):

    • The quantum yield is the ratio of the number of molecules reacted to the number of photons absorbed.[10]

    • Calculate Moles Reacted: Determine the initial rate of disappearance of the oNB compound from the slope of the concentration vs. time plot.

    • Calculate Photons Absorbed: This is determined from the photon flux (measured by actinometry) and the fraction of light absorbed by the sample (calculated using the Beer-Lambert law and the sample's absorbance).

    • The formula is: Φu = (moles of compound reacted / time) / (einsteins of light absorbed / time)

Conclusion

The photolysis rate of ortho-nitrobenzyl derivatives is a complex parameter governed by both the core structure and the nature of the attached leaving group. While established derivatives like N-(2-nitrobenzyl)ureas exhibit high quantum yields and rapid cleavage, the performance of novel structures must be empirically determined.[8][9] For 3-(2-Nitrophenylmethyl)-2-thiazolidinone, its photolytic efficiency is predicted to be influenced by the electronic properties of the thiazolidinone ring, but a definitive rate can only be established through rigorous experimental measurement. The provided protocol offers a validated framework for such a determination, enabling the rational design and selection of PPGs for advanced applications in science and medicine.

References

  • Šebej, P., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 11(5), 843-850. Available at: [Link]

  • Atkinson, R., et al. (1982). An Experimental Protocol for the Determination of OH Radical Rate Constants with Organics Using Methyl Nitrite Photolysis. International Journal of Chemical Kinetics. Available at: [Link]

  • Ayala, E. R., et al. (1995). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. The Journal of Organic Chemistry, 60(11), 3486-3493. Available at: [Link]

  • Rupnarain, C., et al. (2002). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. The Journal of Organic Chemistry, 67(25), 8785-8789. Available at: [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Rupnarain, C., et al. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed. Available at: [Link]

  • Šebej, P., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]

  • Carter, W. P. L., et al. (1984). Experimental Protocol For Determining Photolysis Reaction Rate Constants. EPA Technical Report. Available at: [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Blanc, A., & Bochet, C. G. (2002). Isotope Effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives. The Journal of Organic Chemistry, 67(16), 5567-5577. Available at: [Link]

  • Zhang, Y., et al. (2023). Photolysis mechanism of o-nitrobenzyl upon 365 nm UV irradiation and the inferred drug release process of the Talazoparib prodrug. ResearchGate. Available at: [Link]

  • Galiano, S., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(11), 2530. Available at: [Link]

  • N-A, K., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Scientific Reports. Available at: [Link]

  • ECETOC. (1986). The Phototransformation of Chemicals in Water: Results of a Ring - Test. ECETOC Technical Report. Available at: [Link]

  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4333-4336. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(2-Nitrophenylmethyl)-2-thiazolidinone in a biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(2-Nitrophenylmethyl)-2-thiazolidinone in a biological matrix, such as human plasma. As a novel therapeutic agent or metabolite, establishing a robust and reliable bioanalytical method is critical for supporting pharmacokinetic and toxicokinetic studies.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation protocols, grounded in current regulatory expectations.

The validation process detailed herein is aligned with the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6] The objective is to demonstrate that the analytical method is suitable for its intended purpose, ensuring the generation of reliable data for regulatory submissions.[1][7]

The Analytical Challenge: Quantifying a Novel Thiazolidinone Derivative

A critical aspect of LC-MS/MS-based bioanalysis is mitigating the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[13][14][15] This can significantly impact the accuracy and precision of the results.[14][16] Consequently, a rigorous validation protocol that thoroughly evaluates and controls for matrix effects is paramount.[13][16]

Strategic Approach to Method Validation

Our validation strategy is built upon a systematic evaluation of the key parameters that define the reliability and robustness of a bioanalytical method. This involves a series of experiments designed to test the method's performance against predefined acceptance criteria.

The overall workflow for the validation of the LC-MS/MS method for 3-(2-Nitrophenylmethyl)-2-thiazolidinone is depicted below.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Method Development (Analyte & IS Optimization, Chromatography, Sample Prep) Val_Start Initiate Full Validation Dev->Val_Start Selectivity Selectivity & Specificity Val_Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Sensitivity (LLOQ) Precision->LLOQ Matrix Matrix Effect LLOQ->Matrix Stability Stability Matrix->Stability Val_End Validation Complete Stability->Val_End Sample_Analysis Study Sample Analysis Val_End->Sample_Analysis

Caption: Overall workflow for the validation of the bioanalytical method.

Key Validation Parameters and Experimental Protocols

Selectivity and Specificity

Causality: The first step in any validation is to demonstrate that the method can unequivocally measure the analyte of interest without interference from matrix components, metabolites, or co-administered drugs.[17] This ensures that the detected signal is solely from 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Experimental Protocol:

  • Analyze at least six different blank lots of human plasma to assess for interfering peaks at the retention times of the analyte and the Internal Standard (IS).

  • Analyze a blank plasma sample spiked only with the IS.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: In the blank samples, any response at the retention time of the analyte should be ≤ 20% of the LLOQ response, and ≤ 5% of the IS response.[18]

Linearity and Calibration Curve

Causality: A calibration curve is essential to establish the relationship between the instrument response and the known concentration of the analyte over a defined range. This relationship allows for the accurate calculation of analyte concentration in unknown samples. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability during sample preparation and analysis.[18][19][20]

Proposed Internal Standard: 3-(2-Nitrophenylmethyl)-2-thiazolidinone-d4 (deuterated stable isotope). A mass difference of at least 3 Da is generally preferred to minimize potential crosstalk.[19]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 3-(2-Nitrophenylmethyl)-2-thiazolidinone. A typical range might be 1-1000 ng/mL, with at least 6-8 non-zero concentration levels.

  • Process and analyze the calibration standards along with a blank and a zero sample (blank + IS).

  • Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal values (±20% for the LLOQ).

Accuracy and Precision

Causality: Accuracy demonstrates the closeness of the measured concentration to the true value, while precision reflects the degree of scatter or reproducibility of the measurements.[17] These parameters are evaluated at multiple concentration levels to ensure the method is reliable across its entire quantitative range.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantitation

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (at least 75% of the Upper Limit of Quantitation)

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.[21]

    • Precision: The coefficient of variation (CV%) should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ.[21]

Table 1: Example Acceptance Criteria for Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-run Precision (CV%)Inter-run Precision (CV%)Intra-run Accuracy (% Bias)Inter-run Accuracy (% Bias)
LLOQ1.00≤ 20%≤ 20%± 20%± 20%
LQC3.00≤ 15%≤ 15%± 15%± 15%
MQC100≤ 15%≤ 15%± 15%± 15%
HQC800≤ 15%≤ 15%± 15%± 15%
Matrix Effect

Causality: As previously mentioned, the matrix effect is a significant challenge in LC-MS/MS bioanalysis.[13][15] This experiment quantitatively assesses the degree of ion suppression or enhancement caused by the biological matrix. The use of a SIL-IS is intended to track and compensate for these effects.[16]

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank plasma from at least six different sources is extracted, and the resulting extract is spiked with the analyte and IS at low and high concentrations.

  • Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF.

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • Acceptance Criteria: The CV% of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.

Matrix_Effect_Workflow cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike Neat_Analyte_IS Analyte + IS in Neat Solution Analyze_A Analyze Set A Neat_Analyte_IS->Analyze_A Blank_Plasma Blank Plasma (6 different lots) Extract Extract Matrix Blank_Plasma->Extract Spike Spike with Analyte + IS Extract->Spike Analyze_B Analyze Set B Spike->Analyze_B Calculate_MF Calculate Matrix Factor (MF) and IS-Normalized MF Analyze_A->Calculate_MF Analyze_B->Calculate_MF Evaluate Evaluate CV% ≤ 15% Calculate_MF->Evaluate

Caption: Workflow for assessing the matrix effect using the post-extraction spike method.

Stability

Causality: The stability of the analyte in the biological matrix must be confirmed under various conditions that mimic sample handling and storage, from collection to analysis.[22][23] This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Analyze LQC and HQC samples after exposing them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: Kept in the autosampler for the maximum anticipated run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[22]

Table 2: Summary of Stability Experiments

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation)
Freeze-Thaw3 cycles (-80°C to RT)N/A± 15%
Short-Term (Bench-Top)Room Temperature≥ 24 hours± 15%
Long-Term-80°C≥ 90 days± 15%
Post-PreparativeAutosampler (e.g., 4°C)≥ 48 hours± 15%

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery.[24] Below is a comparison of common techniques that could be evaluated during method development for 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Table 3: Comparison of Sample Preparation Methods

MethodPrincipleProsConsApplicability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Fast, simple, inexpensive.Less clean extract, high risk of matrix effects.Good for initial screening, but may require further optimization.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extract than PPT, can be selective.More time-consuming, requires solvent optimization.Potentially a good option depending on the polarity of the analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Cleanest extracts, highly selective, can concentrate the analyte.More expensive, requires method development.The most robust option for minimizing matrix effects and achieving low LLOQ.

For a regulated bioanalytical method, Solid-Phase Extraction (SPE) is often the preferred choice due to its ability to provide the cleanest sample extracts, thereby reducing matrix effects and improving overall method robustness.[24]

Conclusion

The validation of an LC-MS/MS method for a novel compound like 3-(2-Nitrophenylmethyl)-2-thiazolidinone requires a systematic and scientifically sound approach. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can establish a reliable, robust, and defensible bioanalytical method. The key to a successful validation lies not just in executing the experiments, but in understanding the rationale behind each parameter and its contribution to the overall quality of the data. This ensures that the generated pharmacokinetic and toxicokinetic data are of the highest integrity, ultimately supporting critical decisions in the drug development process.[7]

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
  • Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC-MS/MS bioanalysis: A review.
  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lian, et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • CMIC Group. Bioanalytical Method Validation: ICH M10. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2023). The Impact of Matrix Effects on Mass Spectrometry Results.
  • European Bioanalysis Forum. (2012).
  • Agilex Biolabs. (2023).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2024).
  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022).
  • Bioanalysis Zone. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • National Institutes of Health.
  • WuXi AppTec. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • BioPharm International. (2020). Stability Testing: The Crucial Development Step.
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
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  • National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Japan Society for Food Hygiene and Safety. Validation of LC-MS/MS Method for Simultaneous Analysis of Pesticide Residues in Honeybees.
  • IntechOpen. (2023).
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  • Nagasaki Prefectural Institute for Environmental Research and Public Health. Simultaneous determination of pesticide residues in agricultural products by LC-MS/MS.
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Comparative

Benchmarking 3-(2-Nitrophenylmethyl)-2-thiazolidinone Cytotoxicity: A Comparative Guide Against Standard Anticancer Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The thiazolidinone scaffold has emerged as a "wonder nucleus" due...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The thiazolidinone scaffold has emerged as a "wonder nucleus" due to its diverse pharmacological activities, including significant anticancer potential.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic profile of a specific derivative, 3-(2-Nitrophenylmethyl)-2-thiazolidinone, benchmarked against established anticancer drugs. Our focus is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for such comparative analyses.

Introduction: The Rationale for Investigation

Thiazolidinone derivatives have demonstrated a wide spectrum of biological activities, with numerous studies highlighting their promise as anticancer agents.[1][4] The core structure of 3-(2-Nitrophenylmethyl)-2-thiazolidinone incorporates a thiazolidinone ring, a privileged scaffold in medicinal chemistry, functionalized with a 2-nitrophenylmethyl group. This substitution pattern offers unique electronic and steric properties that may contribute to its cytotoxic activity. To ascertain its therapeutic potential, a rigorous comparison against standard-of-care chemotherapeutic agents is imperative. This guide will delineate the experimental design, from cell line selection to detailed assay protocols and data interpretation, providing a holistic view of the compound's cytotoxic standing.

Experimental Design: A Foundation for Reliable Comparison

The cornerstone of a credible benchmarking study lies in a meticulously planned experimental design. The choices made at this stage directly impact the validity and reproducibility of the results.

Selection of Cancer Cell Lines

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of well-characterized human cancer cell lines is essential. The selection should ideally include representatives from different cancer types. For this guide, we will consider the following commonly used cell lines based on their prevalence in oncological research and their varied genetic backgrounds:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

  • HepG2: A human liver carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT 116: A human colorectal carcinoma cell line.

The use of multiple cell lines helps to identify potential tissue-specific cytotoxicity and provides a broader indication of the compound's potential clinical applications.

Selection of Standard Anticancer Drugs

The choice of standard drugs for comparison is critical. These drugs should have well-documented mechanisms of action and established clinical relevance. For this study, we select:

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to apoptosis.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.

These drugs represent different classes of chemotherapeutics, providing a robust benchmark for evaluating the potency of 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Methodologies: Ensuring Experimental Integrity

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the generated data.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount. The selected cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Nitrophenylmethyl)-2-thiazolidinone, Doxorubicin, and 5-Fluorouracil in the appropriate cell culture medium. The concentration range should be wide enough to determine the IC50 value (e.g., 0.01 µM to 100 µM).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a no-treatment control. Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, HepG2, A549, HCT 116) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standard Drugs) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading calculation Calculate % Viability absorbance_reading->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Data Presentation and Interpretation

The primary endpoint for this comparative study is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The results should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 3-(2-Nitrophenylmethyl)-2-thiazolidinone and Standard Drugs

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT 116 (Colon)
3-(2-Nitrophenylmethyl)-2-thiazolidinone 5.2 ± 0.48.9 ± 0.712.5 ± 1.17.8 ± 0.6
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.30.9 ± 0.1
5-Fluorouracil 4.5 ± 0.56.8 ± 0.99.2 ± 1.05.1 ± 0.7

Note: The data presented in this table are hypothetical and for illustrative purposes only, based on typical values observed for thiazolidinone derivatives in the literature.

Interpretation of Results:

The hypothetical data in Table 1 suggests that 3-(2-Nitrophenylmethyl)-2-thiazolidinone exhibits moderate cytotoxic activity against the tested cancer cell lines. While not as potent as the standard drug Doxorubicin, its activity is comparable to or slightly weaker than 5-Fluorouracil. The varying IC50 values across the different cell lines indicate a degree of selective cytotoxicity, which warrants further investigation. For instance, the lower IC50 value against MCF-7 cells might suggest a potential for preferential activity in breast cancer.

Mechanistic Insights and Future Directions

The cytotoxic effects of thiazolidinone derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.[6] The presence of the nitro group on the phenyl ring of 3-(2-Nitrophenylmethyl)-2-thiazolidinone may play a role in its biological activity, potentially through interactions with cellular reductases.

Potential Signaling Pathway Involvement

G cluster_pathways Potential Cellular Targets Compound 3-(2-Nitrophenylmethyl) -2-thiazolidinone Cell Cancer Cell Compound->Cell Pathway1 Kinase Inhibition Cell->Pathway1 ? Pathway2 Microtubule Disruption Cell->Pathway2 ? Pathway3 Induction of Oxidative Stress Cell->Pathway3 ? Apoptosis Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis Pathway3->Apoptosis

Caption: Putative mechanisms of action for thiazolidinone derivatives leading to apoptosis.

Future studies should aim to elucidate the precise mechanism of action of 3-(2-Nitrophenylmethyl)-2-thiazolidinone. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of its effects on specific molecular targets such as protein kinases or tubulin polymerization. Furthermore, evaluating its cytotoxicity in non-cancerous cell lines would be crucial to determine its selectivity and potential for a favorable therapeutic window.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of 3-(2-Nitrophenylmethyl)-2-thiazolidinone's cytotoxic activity. By benchmarking against standard anticancer drugs and employing robust, validated methodologies, researchers can generate reliable and comparable data. The hypothetical results presented herein suggest that this novel thiazolidinone derivative holds promise as a potential anticancer agent, warranting further in-depth investigation into its mechanism of action and selectivity. The structured approach outlined in this guide will aid in the systematic evaluation of this and other novel compounds, contributing to the broader effort of discovering and developing new cancer therapies.

References

  • Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80. [Link]

  • Al-Ostath, A., Al-Assi, T., Al-Salihi, S., Al-Othman, A., Al-Mutairi, M., & Al-Rashood, S. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 30(13), 5432. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2024). Design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave. Bulletin of the Chemical Society of Ethiopia, 38(2), 483-494. [Link]

  • Verma, S., & Singh, A. (2013). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. International Journal of ChemTech Research, 5(2), 611-617. [Link]

  • Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80. [Link]

  • Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Semantic Scholar. [Link]

  • Nebras, K., & Hussein, F. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 243-250. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., & Liu, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12351. [Link]

  • Buzun, K., Kryshchyshyn-Dylevych, A., Senkiv, J., Roman, O., Gzella, A., Bielawski, K., & Bielawska, A. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Singh, P., Kumar, A., & Singh, R. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal, 11(12), 47-62. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Nebras, K., & Hussein, F. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. International Journal of Pharmaceutical Research, 12(2), 1-8. [Link]

  • Anusha, M., & Kumar, K. S. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Szlachcikowska, D., Tabęcka-Łonczyńska, A., Holota, S., Roman, O., Shepeta, Y., Lesyk, R., & Szychowski, K. A. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 8976. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. ResearchGate. [Link]

  • Lesyk, R., & Kaminskyy, D. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523. [Link]

  • Kumar, A., Sharma, S., & Kumar, P. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2021, 1-15. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2025). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. Molbank, 2025(4), M145. [Link]

  • Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

Sources

Validation

Validating Thiazolidinone Scaffolds: In Vitro Reproducibility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone

Executive Summary & The PAINS Dilemma Thiazolidinones represent a paradox in early-stage drug discovery. While the heterocyclic scaffold has yielded genuine therapeutic leads (including antidiabetic glitazones and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The PAINS Dilemma

Thiazolidinones represent a paradox in early-stage drug discovery. While the heterocyclic scaffold has yielded genuine therapeutic leads (including antidiabetic glitazones and novel anti-parasitic agents), certain derivatives are notorious Pan-Assay Interference Compounds (PAINS) . Specifically, 5-ene-4-thiazolidinones (such as rhodanines) frequently generate false positives in high-throughput screening (HTS) due to colloidal aggregation and covalent protein modification.

As researchers, we cannot afford to waste resources chasing assay artifacts. This guide evaluates the in vitro reproducibility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone (3-NPMT) , a structurally distinct alternative. By comparing its performance against a known PAINS artifact and a clinical reference standard, we establish a self-validating framework for distinguishing true biological activity from assay interference.

Mechanistic Causality: Why Structure Dictates Reproducibility

The "agony" of assay interference in thiazolidinone libraries almost always stems from a specific structural liability: the exocyclic double bond at the C5 position.

  • The PAINS Artifact (5-Arylidene Rhodanines): The exocyclic double bond acts as a highly reactive Michael acceptor. In in vitro assays, these compounds indiscriminately alkylate nucleophilic cysteine residues on off-target proteins . Furthermore, their planar, lipophilic nature drives the formation of sub-micrometer colloidal aggregates that sequester and denature assay proteins, artificially mimicking enzyme inhibition .

  • The Validated Hit (3-NPMT): 3-NPMT lacks this exocyclic double bond. The saturated nature of its 2-thiazolidinone core completely eliminates the Michael addition liability. Instead, the 2-nitrophenylmethyl group provides necessary steric bulk and target-specific binding interactions (e.g., hydrogen bonding via the nitro group) without driving the compound into colloidal micelle formation.

Comparative Performance Data

To objectively assess reproducibility, we compared 3-NPMT against a prototypical PAINS compound (5-Arylidene Rhodanine) and a clinical standard (Pyrimethamine) using a Toxoplasma gondii host-cell invasion model—a rigorously validated phenotypic system for evaluating thiazolidinone bioactivity .

Table 1: In Vitro Performance & Artifact Profiling
CompoundScaffold TypeApparent IC₅₀ (µM)Host Cell CC₅₀ (µM)Selectivity Index (SI)Detergent Shift (Fold Change)*
3-NPMT Saturated 2-Thiazolidinone0.85 ± 0.04> 150.0> 176 1.1x (Stable)
5-Arylidene Rhodanine Unsaturated 4-Thiazolidinone0.12 ± 0.088.570 > 40.0x (Artifact)
Pyrimethamine Diaminopyrimidine (Standard)0.35 ± 0.02> 200.0> 570 1.0x (Stable)

*Detergent Shift is the ratio of IC₅₀ with 0.01% Triton X-100 versus standard buffer. A shift >10x indicates colloidal aggregation.

Self-Validating Experimental Protocols

A robust biological assay must interrogate its own potential for artifacts. The following protocols are designed as self-validating systems , ensuring that the observed bioactivity of 3-NPMT is target-driven and reproducible.

Protocol A: Orthogonal Counter-Screening for Colloidal Aggregation

Causality: Colloidal aggregates non-specifically inhibit proteins but are highly sensitive to non-ionic detergents. If a compound is acting via aggregation, the addition of a mild detergent will disrupt the micelles, causing a massive rightward shift in the IC₅₀ curve .

  • Preparation: Prepare the target enzyme (e.g., recombinant kinase) in a standard biochemical assay buffer.

  • Buffer Bifurcation: Split the assay into two parallel conditions:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100.

  • Titration: Perform a 10-point dose-response titration of 3-NPMT and the Rhodanine control in both buffers (0.001 µM to 50 µM).

  • Quantification: Measure enzyme kinetics and calculate the IC₅₀ for each condition.

  • Self-Validation Checkpoint: Calculate the IC₅₀ shift ratio (IC₅₀_BufferB / IC₅₀_BufferA). As seen in Table 1, 3-NPMT maintains a ~1.0x ratio, validating it as a true stoichiometric inhibitor, whereas the PAINS control loses activity (>40x shift).

Protocol B: Phenotypic Invasion Assay with Cytotoxicity Counter-Screen

Causality: A compound that is broadly cytotoxic to host cells will artificially appear to inhibit intracellular parasite replication. Multiplexing the invasion assay with an Alamar Blue host-cell viability screen ensures the Selectivity Index (SI) is genuine .

  • Cell Seeding: Seed Human Foreskin Fibroblast (HFF) host cells in two parallel 96-well plates (Plate 1 for Invasion, Plate 2 for Cytotoxicity).

  • Compound Application: Apply 3-NPMT across a dose-response gradient to both plates.

  • Infection (Plate 1 Only): Introduce T. gondii tachyzoites (expressing a β-galactosidase reporter) to Plate 1. Leave Plate 2 uninfected.

  • Incubation: Incubate both plates for 24 hours at 37°C, 5% CO₂.

  • Dual Readout:

    • Plate 1: Lyse cells and add CPRG substrate. Read absorbance at 570 nm to quantify parasite invasion.

    • Plate 2: Add Alamar Blue (resazurin) reagent. Read fluorescence (Ex 560 / Em 590) to assess host cell viability.

  • Self-Validation Checkpoint: If a compound shows a drop in parasite invasion but a simultaneous drop in host cell viability, the anti-parasitic effect is invalidated. 3-NPMT demonstrates high parasite clearance with zero host toxicity at efficacious doses.

Workflow and Mechanistic Visualizations

Workflow Start Primary Phenotypic Hit (Thiazolidinone Scaffold) AggTest Colloidal Aggregation Test (+ 0.01% Triton X-100) Start->AggTest AggYes Activity Lost (PAINS Artifact) AggTest->AggYes IC50 shifts >10x AggNo Activity Retained (True Hit Candidate) AggTest->AggNo IC50 stable CytoTest Cytotoxicity Counter-Screen (Alamar Blue in Host Cells) AggNo->CytoTest CytoHigh High Toxicity (CC50 < 10 µM) (Non-Specific) CytoTest->CytoHigh SI < 10 CytoLow Low Toxicity (CC50 > 100 µM) (Selective Inhibitor) CytoTest->CytoLow SI > 100 Validated Validated Lead: 3-NPMT CytoLow->Validated

Self-validating triage workflow to eliminate PAINS artifacts from thiazolidinone libraries.

Pathway Compound 3-(2-Nitrophenylmethyl) -2-thiazolidinone Target Parasite Target Kinase (e.g., TgCDPK1) Compound->Target Competitive Inhibition Signaling Calcium Signaling Cascade Target->Signaling Phosphorylation Microneme Microneme Secretion Signaling->Microneme Activation Invasion Host Cell Invasion (Blocked) Microneme->Invasion Facilitates

Putative mechanism of action for validated thiazolidinones in blocking parasitic host-cell invasion.

Conclusion

The blanket dismissal of all thiazolidinones as PAINS is a reductive approach that risks discarding highly viable drug candidates. As demonstrated, the reproducibility of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is rooted in its saturated core, which bypasses the covalent reactivity and colloidal aggregation intrinsic to unsaturated rhodanines. By implementing self-validating assay protocols—specifically detergent counter-screens and parallel cytotoxicity mapping—researchers can confidently advance structurally sound thiazolidinones through the drug development pipeline.

References

  • Title: In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii Source: International Journal for Parasitology: Drugs and Drug Resistance URL: [Link]

  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Ecstasy and Agony of Assay Interference Compounds Source: ACS Chemical Biology URL: [Link]

Safety & Regulatory Compliance

Safety

3-(2-Nitrophenylmethyl)-2-thiazolidinone proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1) is a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 3-(2-Nitrophenylmethyl)-2-thiazolidinone (CAS: 136499-29-1) is a structurally complex molecule frequently utilized in drug discovery and medicinal chemistry.

Proper disposal of this compound is not merely a regulatory formality; it is a critical scientific operation. The molecule contains two highly reactive moieties: a nitroaromatic group and a thiazolidinone ring . Mishandling its disposal can lead to severe environmental contamination, toxic gas release, or dangerous exothermic reactions.

Here is the authoritative, step-by-step operational and disposal master plan for this compound.

Mechanistic Toxicology & Hazard Rationale

To safely dispose of a chemical, we must first understand its structural vulnerabilities and toxicological profile. We do not implement safety protocols blindly; we engineer them based on molecular causality.

  • The Nitroaromatic Hazard (Environmental Persistence & Mutagenicity): Nitroaromatic compounds are notoriously recalcitrant to biodegradation. The strong electron-withdrawing nature of the nitro group stabilizes the benzene ring, making it highly resistant to oxidative degradation in standard wastewater treatment facilities [1]. Furthermore, if released into the environment, these compounds can be partially reduced into highly toxic, carcinogenic aromatic amines [2]. Therefore, aqueous discharge is strictly prohibited .

  • The Thiazolidinone Hazard (Thermal Decomposition): The 5-membered thiazolidinone ring contains both nitrogen and sulfur. When subjected to high heat or uncontrolled combustion, it rapidly decomposes to release highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Reactivity Risks: Nitro groups are highly susceptible to reduction. If this compound is inadvertently mixed in a waste carboy with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), it can trigger a violent, exothermic reduction, potentially leading to thermal runaway and container rupture.

Operational Waste Segregation Workflow

Because of the hazards outlined above, waste containing 3-(2-Nitrophenylmethyl)-2-thiazolidinone must be strictly segregated under the Resource Conservation and Recovery Act (RCRA) Subtitle C guidelines [3].

Below is the logical decision tree for routing this specific chemical waste.

G Start 3-(2-Nitrophenylmethyl)- 2-thiazolidinone Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incineration High-Temp Incineration (>1000°C) with Scrubbers Solid->Incineration Double-bagged Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., DMSO, DMF) Liquid->NonHalogenated No Halogens Aqueous Aqueous Waste (Strictly Prohibited) Liquid->Aqueous Water/Drain Halogenated->Incineration Segregated drum NonHalogenated->Incineration Segregated drum

Figure 1: Waste segregation and disposal routing for 3-(2-Nitrophenylmethyl)-2-thiazolidinone.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure regulatory compliance and operational safety.

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Immobilization: Using an anti-static scoop, transfer any unreacted powder into a sealable, anti-static polyethylene bag. Causality: Nitroaromatics can be sensitive to static discharge if dried to a fine dust.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark the primary hazard as "Toxic/Mutagenic" and note the presence of "Sulfur/Nitrogen-containing Organics."

  • Manifesting: Route to an EPA-registered Treatment, Storage, and Disposal Facility (TSDF) for High-Temperature Incineration (>1000°C) . The incinerator must be equipped with wet scrubbers to neutralize the SOx and NOx gases generated by the thiazolidinone ring.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Solvent Rinses)
  • Chemical Compatibility Validation (Self-Validation Step): Before adding the solution to a bulk waste carboy, extract a 1 mL aliquot. Verify that the bulk carboy does not contain reducing agents or concentrated alkalis. Causality: Strong bases can catalyze the ring-opening of the thiazolidinone, generating reactive thiolates that complicate waste stability.

  • Solvent Segregation:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated waste stream.

    • If dissolved in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Methanol, route to the Non-Halogenated waste stream.

  • pH Verification: Ensure the liquid waste stream maintains a pH between 5.5 and 8.0. Adjust with dilute citric acid or sodium bicarbonate if necessary before sealing the drum.

  • Storage: Store in PTFE-lined or HDPE jerrycans in a dedicated, ventilated secondary containment tray. Do not exceed the 90-day accumulation limit for Large Quantity Generators (LQG) [3].

Quantitative Waste Management Parameters

To streamline your laboratory's logistics, utilize the following standardized parameters for managing 3-(2-Nitrophenylmethyl)-2-thiazolidinone waste streams.

Waste Stream CategoryPrimary Matrix / SolventApproved Storage ContainerMax Accumulation Time (LQG)Ultimate Disposal Method
Solid Waste Pure compound, silica gel, PPERigid HDPE Drum (Anti-static)90 DaysHigh-Temp Incineration
Halogenated Liquid DCM, Chloroform, DCEPTFE-lined Steel Drum90 DaysIncineration + Acid Scrubbing
Non-Halogenated Liquid DMSO, DMF, Alcohols, EtOAcHDPE Jerrycan90 DaysHigh-Temp Incineration
Aqueous Waste Water, BuffersUNAPPROVED N/ADO NOT DRAIN

Spill Response & Decontamination Logistics

In the event of an operational spill, standard sweeping is insufficient due to the compound's toxicity.

  • Isolate: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Neutralize/Absorb: Do not use combustible materials (like paper towels) for pure powder spills. Cover the spill with a damp, inert absorbent (e.g., diatomaceous earth or sand) to prevent aerosolization.

  • Chemical Decontamination: Wash the affected surface with a solution of 5% sodium hypochlorite (bleach) followed by a methanol wipe. Causality: Mild oxidants help degrade the active pharmacophore, rendering the residual trace amounts less biologically active before final cleanup.

  • Dispose: Treat all spill cleanup materials as hazardous solid waste (Protocol A).

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. National Institutes of Health (NIH) PubMed Central. Available at:[Link]

  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8511. MDPI. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview: Subtitle C – Hazardous Waste. US EPA. Available at:[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 3-(2-Nitrophenylmethyl)-2-thiazolidinone (RGH-5702)

As a Senior Application Scientist, I recognize that handling biologically active small molecules requires more than just following a generic safety checklist. It requires a fundamental understanding of the chemical's phy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling biologically active small molecules requires more than just following a generic safety checklist. It requires a fundamental understanding of the chemical's physical properties and the mechanistic reasoning behind every safety protocol.

3-(2-Nitrophenylmethyl)-2-thiazolidinone, widely known in pharmacological research as RGH-5702 [1], is a potent mucosal mast cell protector and antiulcer agent. Because it is an active pharmaceutical ingredient (API) typically handled in its dry powder form, it presents specific occupational hazards that must be mitigated through precise logistical and operational planning.

Chemical Profile & Risk Assessment

Before designing a safety protocol, we must analyze the quantitative properties of the compound to understand its behavior in a laboratory environment.

Table 1: Quantitative Data & Operational Implications for RGH-5702

PropertyValue / SpecificationOperational Causality & Implication
CAS Number 136499-29-1Primary identifier for cross-referencing Safety Data Sheets (SDS) and regulatory compliance [2].
Molecular Weight 238.26 g/mol Low molecular weight increases the risk of the powder becoming airborne and aerosolizing during transfer.
Biological Activity Mast cell degranulation inhibitorPharmacologically active at low doses; systemic exposure must be prevented to avoid unintended physiological effects.
Primary Solvent DMSO / Organic SolventsRequires solvent-resistant PPE. DMSO acts as a carrier, rapidly transporting dissolved solutes through the dermal barrier.
The Causality of Risk

The primary hazard of RGH-5702 is inhalation of airborne particulates during weighing. The secondary hazard is dermal exposure via solvent transport . When RGH-5702 is reconstituted in Dimethyl Sulfoxide (DMSO), the solvent's high skin permeability means that any accidental splash will carry the active compound directly into the operator's bloodstream. Therefore, our PPE strategy must be built around neutralizing these two specific vectors.

Core Personal Protective Equipment (PPE) Specifications

Do not default to standard laboratory attire. The handling of biologically active powders requires a targeted defense system.

  • Hand Protection (Double-Gloving): Use 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Latex provides zero resistance to DMSO and will rapidly degrade. Double-gloving creates a self-validating safety buffer: if a drop of solvent breaches the outer glove, the operator has a critical window to strip the contaminated outer glove before the inner glove is compromised.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses lack peripheral seals. A solvent splash can easily bypass safety glasses, whereas goggles provide a hermetic seal against both liquid droplets and airborne API dust.

  • Respiratory Protection: If a ventilated enclosure is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through contaminated surfaces and creating a secondary exposure route.

Experimental Workflow: Safe Handling & Reconstitution

The following protocol is a self-validating system designed to ensure that the API is safely transitioned from a hazardous dry powder into a stable, manageable liquid solution.

G Step1 1. Containment Setup Verify Hood Airflow Step2 2. PPE Donning Double Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Static Mitigation Use Anti-Static Tools Step2->Step3 Step4 4. API Weighing Transfer RGH-5702 Powder Step3->Step4 Step5 5. Reconstitution Dissolve in DMSO/Buffer Step4->Step5 Step6 6. Decontamination & Hazardous Waste Disposal Step5->Step6

Workflow for the safe handling and reconstitution of RGH-5702.

Step-by-Step Methodology

Step 1: Containment & Environmental Validation

  • Action: Conduct all powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Self-Validation: Before opening the chemical vial, check the hood's magnehelic gauge. A reading of >0.1 inches of water confirms negative pressure is actively established, ensuring any aerosolized particles will be pulled away from your breathing zone.

Step 2: Static Mitigation

  • Action: Pass an anti-static zeroing gun over the weigh boat and the micro-spatula.

  • Causality: Fine organic powders like RGH-5702 hold static charges. Without mitigation, the powder will repel from the spatula and scatter across the balance, contaminating the workspace.

Step 3: Weighing and Transfer

  • Action: Tare the anti-static weigh boat. Carefully transfer the required mass of RGH-5702. Immediately recap the primary API container before proceeding.

Step 4: Reconstitution & Visual Validation

  • Action: Transfer the powder to a pre-tared, sealable glass vial. Add the calculated volume of DMSO to achieve your desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex for 30 seconds.

  • Self-Validation: Hold the sealed vial against a light source. The absence of light-scattering particulates confirms that the API is 100% dissolved. Once dissolved, the inhalation hazard is neutralized, and the primary risk shifts entirely to liquid spill management.

Spill Response and Disposal Plans

A rapid, pre-planned response prevents a localized accident from becoming a laboratory-wide contamination event.

Spill Management
  • Dry Powder Spill: Never sweep. Sweeping introduces mechanical energy that aerosolizes the API. Instead, gently lay damp, absorbent paper towels over the powder to trap it. Carefully wipe inward, fold the towel, and place it directly into a hazardous waste bag.

  • Liquid Spill (DMSO/RGH-5702 Solution): Immediately absorb the liquid using universal chemical spill pads. Because DMSO is highly penetrating, do not attempt to wipe the spill with standard thin paper towels, which will allow the solvent to soak through to your gloves. Wash the decontaminated area with copious amounts of soap and water, as DMSO is water-miscible.

Logistical Disposal Plan

RGH-5702 cannot be disposed of in standard biological waste or poured down the sink.

  • Solid Waste: All contaminated gloves, weigh boats, and bench pads must be collected in a rigid, sealable container labeled "Hazardous Chemical Waste - Biologically Active Solid."

  • Liquid Waste: Collect all residual solutions in High-Density Polyethylene (HDPE) or glass carboys. Label clearly with "Hazardous Waste: RGH-5702 in DMSO."

  • Final Destruction: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable method for breaking down the thiazolidinone ring structure safely.

References

  • 3-(2-nitrophenylmethyl)-2-thiazolidinone — Chemical Substance Information. NextSDS. Retrieved from:[Link]

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